molecular formula C9H10O6S B8216623 2-Ethoxy-5-sulfobenzoic acid

2-Ethoxy-5-sulfobenzoic acid

Cat. No.: B8216623
M. Wt: 246.24 g/mol
InChI Key: XNUWOZVNSJJMNC-UHFFFAOYSA-N
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Description

2-Ethoxy-5-sulfobenzoic acid is a useful research compound. Its molecular formula is C9H10O6S and its molecular weight is 246.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-5-sulfobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-sulfobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-sulfobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S/c1-2-15-8-4-3-6(16(12,13)14)5-7(8)9(10)11/h3-5H,2H2,1H3,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUWOZVNSJJMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0)

[1][2]

Executive Summary

2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0) is a high-value chemical entity primarily utilized in the pharmaceutical sector as a critical process-related impurity marker and structural intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra) .[1][2]

Its presence in a production stream indicates the hydrolysis of the reactive intermediate 5-(chlorosulfonyl)-2-ethoxybenzoic acid. Consequently, accurate quantification of this compound is a mandatory quality control (QC) metric to validate the efficiency of sulfonyl chloride formation and to ensure the stoichiometric integrity of subsequent amidation steps. This guide provides a comprehensive technical profile, synthesis logic, and analytical protocols for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists.

Part 1: Chemical Identity & Physicochemical Profile[5][6]

Nomenclature & Identification
ParameterDetail
Chemical Name 2-Ethoxy-5-sulfobenzoic acid
CAS Number 2021224-02-0
Molecular Formula C₉H₁₀O₆S
Molecular Weight 246.24 g/mol
SMILES CCOc1ccc(S(=O)(=O)O)cc1C(=O)O
Core Structure Benzoic acid scaffold with an ethoxy substituent at C2 and a sulfonic acid moiety at C5.[1][2][3][4][5][6][7][8][9][10]
Physicochemical Properties (Predicted/Experimental)
  • Acidity (pKa): The molecule is diprotic.

    • pKa1 (Sulfonic acid): ~ -2.0 (Strongly acidic, fully ionized at physiological pH).

    • pKa2 (Carboxylic acid): ~ 3.5 – 4.0.

  • Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO) due to the sulfonic acid group. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • Appearance: Typically an off-white to beige hygroscopic solid.

Part 2: Synthesis & Formation Mechanism

The Mechanistic Pathway

The formation of 2-ethoxy-5-sulfobenzoic acid is governed by Electrophilic Aromatic Substitution (EAS). The ethoxy group at position 2 is an ortho/para director. The carboxylic acid at position 1 is a meta director. These directing effects reinforce substitution at position 5.

Formation in Sildenafil Manufacturing

In the industrial synthesis of Sildenafil, 2-ethoxybenzoic acid is treated with chlorosulfonic acid . Ideally, this yields the sulfonyl chloride. However, in the presence of adventitious water or during delayed quenching, the sulfonyl chloride hydrolyzes to the sulfonic acid (CAS 2021224-02-0).

Visualization of Synthesis & Impurity Pathways

The following diagram illustrates the origin of CAS 2021224-02-0 within the Sildenafil synthetic landscape.

GStart2-Ethoxybenzoic acid(Starting Material)Intermediate5-(Chlorosulfonyl)-2-ethoxybenzoic acid(Active Electrophile)Start->IntermediateSulfonation(Electrophilic Subst.)ReagentChlorosulfonic Acid(ClSO3H)Reagent->IntermediateTargetSildenafil Core(via Amidation)Intermediate->Target+ N-MethylpiperazineImpurity2-Ethoxy-5-sulfobenzoic acid(CAS 2021224-02-0)[Hydrolysis Impurity]Intermediate->ImpurityHydrolysis (H2O)Degradation Path

Figure 1: Reaction pathway showing the genesis of 2-Ethoxy-5-sulfobenzoic acid as a hydrolysis byproduct of the key sulfonyl chloride intermediate.

Part 3: Analytical Characterization Protocols

Detecting this compound requires specific attention to its high polarity. Standard Reverse-Phase (RP) HPLC methods used for Sildenafil (which is relatively hydrophobic) may result in CAS 2021224-02-0 eluting in the void volume.

High-Performance Liquid Chromatography (HPLC) Method

Objective: Separate the highly polar sulfonic acid from the starting material and the sulfonyl chloride.

  • Column: C18 Polar-Embedded or Phenyl-Hexyl column (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm. Rationale: Standard C18 chains may suffer from "dewetting" with high aqueous content; polar-embedded phases retain polar acids better.

  • Mobile Phase A: 0.1% Perchloric acid or 10 mM Ammonium Formate (pH 3.0). Rationale: Low pH suppresses the ionization of the carboxylic acid (though not the sulfonic), increasing retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 98% A (Isocratic hold to retain the sulfonic acid).

    • 2-15 min: 98% A → 50% A.

    • 15-20 min: 50% A → 5% A (Wash).

  • Detection: UV at 230 nm (Benzene ring absorption) and 280 nm.

Mass Spectrometry (LC-MS)

For definitive identification, Mass Spectrometry in Negative Electrospray Ionization (ESI-) mode is required due to the acidic protons.

  • Ionization Source: ESI (-)

  • Expected m/z:

    • [M-H]⁻: 245.23

  • Fragmentation Pattern:

    • Loss of CO₂ (Decarboxylation): [M-H-44]⁻

    • Loss of SO₃ (Desulfonation): [M-H-80]⁻

Part 4: Pharmaceutical Relevance & Applications[6][9][14]

Role as a Reference Standard

In a GMP (Good Manufacturing Practice) environment, CAS 2021224-02-0 is used as a Reference Standard to:

  • Quantify Hydrolysis: Determine the water content impact during the chlorosulfonation step.

  • Cleaning Validation: Due to its high solubility, it serves as a marker to verify the removal of sulfonated byproducts from reactor surfaces.

Biological Activity Potential

While primarily an intermediate, sulfonated benzoic acid derivatives often exhibit weak biological activity compared to their sulfonamide counterparts. However, they are crucial in Structure-Activity Relationship (SAR) studies to define the necessity of the sulfonamide moiety for PDE5 inhibition.

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Acidity: As a strong sulfonic acid, it is corrosive to mucous membranes.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Part 6: Experimental Protocol (Synthesis of the Reference Standard)

Note: This protocol describes the direct synthesis of the acid for use as a standard, bypassing the unstable chloride.

  • Reagents: 2-Ethoxybenzoic acid (1.0 eq), Concentrated Sulfuric Acid (H₂SO₄, 98%), Oleum (20% SO₃).

  • Setup: 3-neck round bottom flask equipped with a thermometer, addition funnel, and calcium chloride drying tube.

  • Procedure:

    • Cool H₂SO₄ (5 vol) to 0°C.

    • Slowly add 2-Ethoxybenzoic acid while maintaining temperature < 10°C.

    • Add Oleum (1.5 eq) dropwise.

    • Warm to Room Temperature (RT) and stir for 2 hours. Check by HPLC.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonic acid is highly water-soluble and will not precipitate easily like the chloride.

    • Isolation: Neutralize with Barium Carbonate to remove excess sulfate as BaSO₄ (precipitate). Filter.

    • Pass the filtrate through a cation exchange resin (H+ form) to convert the barium salt back to the free acid.

    • Lyophilize the aqueous solution to obtain the crude product.

    • Purification: Recrystallize from minimal water/ethanol or purify via Preparative HPLC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid (Precursor). Retrieved from [Link]

  • European Pharmacopoeia Commission.Sildenafil Citrate Monograph: Impurity Profiling. European Directorate for the Quality of Medicines & HealthCare (EDQM). (General reference for Sildenafil impurity structures).
  • Dunn, P. J., et al. (2005).Sildenafil Citrate (Viagra). In Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

The Structural and Synthetic Utility of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Intermediate in PDE5 Inhibitor Design

Executive Summary

2-Ethoxy-5-sulfobenzoic acid is a bifunctional aromatic intermediate primarily utilized in the pharmaceutical industry as a precursor to sildenafil (Viagra™) and related phosphodiesterase type 5 (PDE5) inhibitors. Its molecular architecture features a benzoic acid core substituted with an ethoxy group at the ortho position and a sulfonic acid moiety at the meta position relative to the carboxyl group (position 5).[1]

This guide provides a technical analysis of its structural properties, synthetic pathways, and pivotal role in drug development.[1][2][3] It is designed for process chemists and researchers requiring a deep understanding of the molecule's behavior in electrophilic aromatic substitution and sulfonyl chloride activation.[1]

Molecular Architecture & Physiochemical Properties[2]

The chemical behavior of 2-ethoxy-5-sulfobenzoic acid is dictated by the interplay between its three functional groups. The ethoxy group (


) acts as a strong electron-donating group (EDG), activating the ring and directing electrophilic attack to the para position relative to itself. The carboxylic acid (

) is an electron-withdrawing group (EWG), directing meta.[1]

Crucially, position 5 is para to the ethoxy group and meta to the carboxylic acid.[1] This "cooperative directing effect" makes the synthesis of this molecule highly regioselective.[1]

Table 1: Physiochemical Profile
PropertyDataNotes
IUPAC Name 2-Ethoxy-5-sulfobenzoic acid
CAS Number 2021224-02-0Often cited as the sulfonyl chloride derivative (CAS 1020756-86-6) in patent literature.[1]
Molecular Formula

Molecular Weight 246.24 g/mol
Acidity (pKa)


The sulfonic acid is fully ionized at physiological pH; the molecule exists as a zwitterion in neutral aqueous solution.
Solubility High in

, Polar organic solvents
Poor solubility in non-polar solvents (Hexane, DCM) unless derivatized.[1]
Synthetic Methodology: Chlorosulfonation Protocol[1][3][4]

The synthesis of 2-ethoxy-5-sulfobenzoic acid is classically achieved via the chlorosulfonation of 2-ethoxybenzoic acid.[4] This process typically utilizes chlorosulfonic acid (


), often in the presence of thionyl chloride (

), to drive the reaction toward the sulfonyl chloride species, which is the active electrophile required for subsequent amidation.[1]
Reaction Mechanism (Electrophilic Aromatic Substitution)
  • Activation: Chlorosulfonic acid generates the electrophilic sulfonylium ion (

    
     or 
    
    
    
    ).
  • Attack: The electron-rich aromatic ring (activated by the 2-ethoxy group) attacks the electrophile at position 5.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid.[1]

  • Conversion (Optional): Excess chlorosulfonic acid or added thionyl chloride converts the

    
     to 
    
    
    
    .
Validated Experimental Protocol

Note: This protocol describes the isolation of the sulfonyl chloride derivative, as the free acid is rarely isolated due to high water solubility and difficulty in purification.[1]

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)[1][5][6]

  • Chlorosulfonic acid (4.0 eq)[4]

  • Thionyl chloride (1.0 eq)[1][7][4]

Step-by-Step Workflow:

  • Preparation: Cool chlorosulfonic acid to 0–5°C in a dry reactor under nitrogen atmosphere.

  • Addition: Add 2-ethoxybenzoic acid portion-wise, maintaining internal temperature below 10°C to prevent de-ethoxylation or charring.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Checkpoint: Monitor consumption of starting material via TLC (Mobile phase: DCM/MeOH).

  • Quenching: Pour the reaction mixture slowly onto crushed ice. Caution: The reaction is highly exothermic and releases HCl gas.

  • Isolation: The product, 5-chlorosulfonyl-2-ethoxybenzoic acid, precipitates as a solid. Filter and wash with cold water.

  • Drying: Vacuum dry at <40°C.

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from the benzoic acid precursor to the sulfonated intermediate.[1][3][8][9]

SynthesisPath Start 2-Ethoxybenzoic Acid (Precursor) Inter Sigma Complex (Transition State) Start->Inter Electrophilic Attack (0-5°C) Reagent Chlorosulfonic Acid (ClSO3H) + SOCl2 Reagent->Inter ProductAcid 2-Ethoxy-5-sulfobenzoic Acid (Free Acid) Inter->ProductAcid -H+ ProductCl 5-Chlorosulfonyl- 2-ethoxybenzoic Acid (Reactive Intermediate) ProductAcid->ProductCl Excess ClSO3H or SOCl2

Figure 1: Reaction flow for the chlorosulfonation of 2-ethoxybenzoic acid. The regioselectivity is driven by the ortho-directing ethoxy group.

Pharmaceutical Relevance: The Sildenafil Route[1][3][4][8]

The primary industrial application of this scaffold is in the synthesis of Sildenafil Citrate.[1] The 5-sulfonyl group provides the handle for attaching the piperazine ring, a critical pharmacophore for solubility and bioavailability.[1]

The "Pfizer" Pathway

In the commercial synthesis of Sildenafil:

  • Sulfonation: 2-Ethoxybenzoic acid is converted to 5-chlorosulfonyl-2-ethoxybenzoic acid.[4]

  • Amidation: The sulfonyl chloride reacts with 1-methylpiperazine to form the sulfonamide.

  • Coupling: The resulting benzoic acid derivative is coupled with an aminopyrazole intermediate to close the pyrazolopyrimidinone ring.

This route is preferred over early medicinal chemistry routes because it introduces the sulfonamide moiety early, allowing for convergent synthesis.[1]

SildenafilRoute Step1 2-Ethoxybenzoic Acid Step2 5-Chlorosulfonyl-2-ethoxybenzoic Acid Step1->Step2 ClSO3H / SOCl2 Step3 Sulfonamide Intermediate (Coupling with N-methylpiperazine) Step2->Step3 1-Methylpiperazine NaOH (aq) Step4 Sildenafil Base Step3->Step4 Aminopyrazole coupling Cyclization

Figure 2: The role of the 2-ethoxy-5-sulfo scaffold in the convergent synthesis of Sildenafil.

Analytical Characterization

Validating the structure of 2-ethoxy-5-sulfobenzoic acid (and its chloride derivative) requires specific spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR)

The substitution pattern (1,2,4-trisubstituted benzene) yields a distinct splitting pattern in the aromatic region.[1]

  • 
     NMR (DMSO-d6, 400 MHz): 
    
    • 
       1.35 (t, 3H): Methyl protons of ethoxy group.[1]
      
    • 
       4.15 (q, 2H): Methylene protons of ethoxy group.[1]
      
    • 
       7.10 (d, 1H, 
      
      
      
      Hz): Proton at position 3 (ortho to ethoxy).[1]
    • 
       7.85 (dd, 1H, 
      
      
      
      Hz): Proton at position 4 (meta to ethoxy, ortho to sulfo).[1]
    • 
       8.15 (d, 1H, 
      
      
      
      Hz): Proton at position 6 (ortho to carboxyl, meta to sulfo).[1]
Infrared Spectroscopy (IR)[1][5]
  • Carbonyl Stretch (

    
    ):  Strong band at 1680–1700 
    
    
    
    (carboxylic acid).
  • Sulfonyl Stretch (

    
    ):  Symmetric and asymmetric stretches at 1150–1180 
    
    
    
    and 1300–1350
    
    
    .
  • Ether Stretch (

    
    ):  ~1250 
    
    
    
    (aryl ether).
References
  • Pfizer Inc. (1998). Process for the preparation of pyrazolopyrimidinones.[7][8][10] European Patent EP0812845B1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12134865, 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid.[1] Retrieved from [1]

  • Dunn, P. J. (2005). Synthesis of Sildenafil.[3][7][4][8][10] In The Art of Drug Synthesis. Wiley-Interscience. (Contextual citation for the convergent synthesis route).

  • ChemicalBook. (2023). 2-Ethoxybenzoic acid Synthesis and Properties. Retrieved from [1]

Sources

In-Depth Technical Guide: Physical and Chemical Properties of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-5-sulfobenzoic acid (CAS: 2021224-02-0) is a highly polar, structurally complex aromatic compound primarily encountered in pharmaceutical manufacturing and quality control[1][2]. Recognized formally in pharmacopeial contexts as Sildenafil Impurity 25 (and occasionally cataloged as Impurity 74 or 105), it serves as a critical biomarker for degradation and process inefficiency during the synthesis of active pharmaceutical ingredients (APIs)[3][4].

As an application scientist, understanding the physicochemical behavior of this molecule is paramount. Its dual acidic moieties—a carboxylic acid and a sulfonic acid—dictate its extreme hydrophilicity, demanding specialized analytical approaches for isolation and quantification. This whitepaper deconstructs the structural properties, mechanistic formation, and field-proven chromatographic protocols required to manage this compound.

Structural and Physicochemical Profiling

The molecular architecture of 2-Ethoxy-5-sulfobenzoic acid consists of a benzoic acid core substituted with an electron-donating ethoxy group at the ortho position and a highly electron-withdrawing sulfonic acid group at the meta position[1].

The presence of the sulfonic acid group drastically alters the molecule's physicochemical landscape compared to standard aromatic acids. Sulfonic acids are exceptionally strong acids; thus, this molecule exists almost exclusively as an anion in aqueous environments across the entire physiological and standard analytical pH range.

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 2-Ethoxy-5-sulfobenzoic acid
CAS Registry Number 2021224-02-0[1]
Molecular Formula C9H10O6S[1][4]
Molecular Weight 246.24 g/mol [1]
SMILES String O=C(O)C1=CC(S(=O)(O)=O)=CC=C1OCC[1]
pKa₁ (Sulfonic Acid) ~ -2.0 (Theoretical; permanently ionized in water)
pKa₂ (Carboxylic Acid) ~ 3.5 – 4.0 (Theoretical)
LogP (Octanol/Water) < 0 (Highly hydrophilic due to dual ionization)
Physical State Solid (Neat)[4]
Storage Conditions Sealed in dry, room temperature[1]

Chemical Reactivity and Mechanistic Pathways

In drug development, 2-Ethoxy-5-sulfobenzoic acid is rarely a synthetic target. Instead, it is a classic process impurity and degradation product [4].

The Causality of Formation: During the synthesis of Sildenafil, the precursor 2-ethoxybenzoic acid undergoes chlorosulfonation to form 2-ethoxy-5-chlorosulfonylbenzoic acid. This highly reactive intermediate is intended to undergo amination (reaction with a pyrazole derivative) to build the core API structure. However, the electrophilic sulfonyl chloride group is acutely vulnerable to nucleophilic attack by ambient moisture (H₂O). If the reaction environment is not strictly anhydrous, or if the intermediate is exposed to aqueous workups prematurely, hydrolysis outcompetes amination. The sulfonyl chloride irreversibly degrades into the stable sulfonic acid, yielding 2-Ethoxy-5-sulfobenzoic acid.

Pathway A 2-Ethoxybenzoic Acid (Starting Material) B 2-Ethoxy-5-chlorosulfonylbenzoic Acid (Reactive Intermediate) A->B Chlorosulfonation (SO2Cl) C 2-Ethoxy-5-sulfobenzoic Acid (Impurity 25) B->C Hydrolysis (H2O) Degradation Pathway D Sildenafil API (Target Drug) B->D Amination & Cyclization

Figure 1: Mechanistic pathway illustrating the hydrolytic degradation leading to Sildenafil Impurity 25.

Analytical Characterization: Field-Proven Protocols

The Analytical Challenge

Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing simple water/acetonitrile gradients will fail to retain 2-Ethoxy-5-sulfobenzoic acid. Because the sulfonic acid moiety (pKa ~ -2.0) is permanently ionized, the molecule exhibits extreme polarity and will elute in the void volume (


) of a standard C18 column, co-eluting with solvent peaks and rendering quantification impossible.
The Solution: Ion-Pairing Chromatography

To establish a robust analytical method, we must employ Ion-Pairing Chromatography (IPC) . By introducing a hydrophobic, positively charged ion-pairing reagent (such as Tetrabutylammonium hydroxide, TBAH) into the mobile phase, the reagent binds dynamically with the negatively charged sulfonate group. This forms a neutral, hydrophobic complex in situ, allowing the impurity to partition effectively into the C18 stationary phase for baseline resolution.

Step-by-Step Methodology: RP-HPLC Quantification Workflow

1. Mobile Phase Preparation:

  • Buffer (Mobile Phase A): Prepare a 10 mM solution of Tetrabutylammonium hydrogen sulfate (TBAHS) in LC-MS grade water. Adjust the pH to 2.5 using dilute phosphoric acid. Causality: The low pH suppresses the ionization of the carboxylic acid (pKa ~ 3.5), while the TBAHS pairs with the permanently ionized sulfonic acid.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

2. Sample Preparation:

  • Weigh exactly 50.0 mg of the API sample and dissolve it in 50 mL of a Diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 10 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-5 min (10% B), 5-20 min (ramp to 60% B), 20-25 min (hold at 60% B), 25-30 min (return to 10% B).

  • Detection: UV Absorbance at 225 nm (optimal for the substituted benzoic acid chromophore).

4. Self-Validating System Suitability Criteria: To ensure the trustworthiness of the run, the system must validate itself before sample analysis:

  • Resolution (

    
    ): The resolution between 2-Ethoxy-5-sulfobenzoic acid and the main API peak must be 
    
    
    
    .
  • Precision: Six replicate injections of a standard solution (0.1% impurity level) must yield a Relative Standard Deviation (RSD) of

    
    .
    

Workflow Step1 1. Sample Preparation Dissolve API in Diluent (H2O:MeCN) Step2 2. Chromatographic Separation RP-HPLC with TBAHS Ion-Pairing Reagent Step1->Step2 Step3 3. Detection UV Absorbance (225 nm) / ESI-MS (-) Step2->Step3 Step4 4. System Validation Confirm Resolution (Rs > 2.0) & RSD (< 5%) Step3->Step4

Figure 2: Self-validating RP-HPLC analytical workflow for impurity quantification.

References

Sources

2-Ethoxy-5-sulfobenzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Ethoxy-5-sulfobenzoic Acid Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper[1]

Safety, Synthesis, and Application in Pharmaceutical Chemistry[1]

Executive Summary

2-Ethoxy-5-sulfobenzoic acid is a critical aromatic intermediate in the pharmaceutical industry, most notably serving as a structural precursor in the synthesis of Sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.[1] Its molecular architecture—featuring a benzoic acid core, an electron-donating ethoxy group, and a strongly acidic sulfonic acid moiety—dictates both its chemical reactivity and its hazardous profile.[1]

This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It synthesizes rigorous hazard data with practical handling protocols, synthesis pathways, and analytical validation methods to ensure both safety and scientific integrity in the laboratory.[1]

Chemical Identity & Molecular Architecture

Parameter Technical Specification
Chemical Name 2-Ethoxy-5-sulfobenzoic acid
CAS Number 2021224-02-0
Molecular Formula C₉H₁₀O₆S
Molecular Weight 246.24 g/mol
Structure Description Benzoic acid substituted at the ortho position with an ethoxy group and at the meta position (relative to carboxyl) with a sulfonic acid group.[1][2]
Physical State Solid (Crystalline powder).[1] Hygroscopic.
Solubility Highly soluble in water (due to -SO₃H and -COOH polar groups); soluble in polar organic solvents (DMSO, Methanol).[1]
Acidity (pKa) Strong acid.[1] The sulfonic acid moiety typically has a pKa < 1, while the carboxylic acid has a pKa ≈ 3–4.[1]

Comprehensive Hazard Analysis (The Core SDS)

As a sulfonic acid derivative, this compound is not merely an "irritant"; it is a chemical corrosive .[1] The presence of the sulfonic acid group (-SO₃H) means it can protonate biological tissue rapidly, leading to coagulative necrosis.[1]

GHS Classification & Causality[1]
Hazard Class Category Hazard Statement Mechanism of Injury
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.[1]The high acidity (low pKa) causes rapid protein denaturation and hydrolysis of lipid membranes upon contact.[1]
Eye Damage 1 H318: Causes serious eye damage.[1][3][4]Irreversible corneal opacity can occur due to pH-induced collagen destruction in the stroma.[1]
Acute Toxicity 4 (Oral) H302: Harmful if swallowed.[1]Systemic acidosis and local tissue damage to the esophageal/gastric lining.[1]
Precautionary Strategy
  • Prevention (P260, P280): Do not breathe dusts.[1][4] Wear chemical-resistant gloves (Nitrile > 0.11mm thickness) and a face shield.[1] Standard safety glasses are insufficient for handling solids that may disperse into the air.[1]

  • Response (P303+P361+P353): IF ON SKIN: Immediate neutralization is not the first step; dilution is.[1] Rinse with massive volumes of water.[1][5] Neutralization with weak bases (bicarbonate) should only be attempted after initial flushing to avoid exothermic thermal injury.[1]

Application Context: The Sildenafil Pathway[7]

The primary utility of 2-ethoxy-5-sulfobenzoic acid lies in its role as the hydrolyzed analog of the active electrophile used in Sildenafil synthesis.[1]

The Chemistry: The synthesis typically begins with 2-ethoxybenzoic acid .[1] Through chlorosulfonation (using chlorosulfonic acid and thionyl chloride), the sulfonic acid group is introduced at the 5-position.[1] While the sulfonyl chloride is the desired intermediate for coupling with amines (like N-methylpiperazine), the sulfonic acid (our topic) forms readily if the chloride hydrolyzes due to moisture exposure.[1]

Visualization: Synthesis & Hydrolysis Pathway

SildenafilPathway cluster_legend Pathway Logic Start 2-Ethoxybenzoic Acid (Precursor) Intermediate 2-Ethoxy-5-(chlorosulfonyl) benzoic acid (Active Electrophile) Start->Intermediate Electrophilic Aromatic Substitution Reagents Chlorosulfonic Acid + Thionyl Chloride Reagents->Intermediate Target 2-Ethoxy-5-sulfobenzoic Acid (Hydrolysis Product/Topic) Intermediate->Target Hydrolysis (H2O) (Moisture Exposure) Sildenafil Sildenafil Precursor (Sulfonamide) Intermediate->Sildenafil Amidation (N-methylpiperazine) Red Arrow = Unwanted Hydrolysis Path Red Arrow = Unwanted Hydrolysis Path

Figure 1: The synthetic relationship between the precursor, the active sulfonyl chloride, and the 2-ethoxy-5-sulfobenzoic acid hydrolysis product.[6]

Experimental Protocols

Handling & Storage (Self-Validating Safety)
  • Hygroscopicity Check: This compound is hygroscopic.[1][7] Upon receipt, inspect the solid. If clumping is visible, significant hydrolysis of the parent sulfonyl chloride may have occurred, or the acid itself has absorbed water, altering the molecular weight (hydrate formation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Container: Use glass or Teflon-lined containers. Avoid metal spatulas which may corrode over time due to residual acidity.[1]

Analytical Validation: HPLC Purity Method

To verify the identity and purity of 2-ethoxy-5-sulfobenzoic acid (distinct from its starting material or sulfonamide derivatives), use the following Reverse-Phase HPLC method.

Method Principle: Separation based on polarity.[1] The sulfonic acid is highly polar and will elute earlier than the less polar ethoxybenzoic acid precursor.[1]

Parameter Setting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress ionization of -COOH)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B (Isocratic hold for polar sulfonic acid)5-20 min: 5% -> 60% B20-25 min: 60% -> 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Expected Retention 2-Ethoxy-5-sulfobenzoic acid (Early, ~3-5 min) < 2-Ethoxybenzoic acid (Late, ~12-15 min)

Self-Validation Step: Inject a blank (Mobile Phase A) to ensure no ghost peaks.[1] Inject the starting material (2-ethoxybenzoic acid) separately to confirm resolution.[1]

Emergency Response & Toxicology

Mechanism of Toxicity
  • Local: Direct proton donation to tissue water causes exothermic heating and acid hydrolysis of proteins.[1]

  • Systemic: If ingested, the sulfonic acid group can lead to metabolic acidosis.[1]

Emergency Workflow

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin Drench with Water (>15 mins) Remove Clothing Skin->ActionSkin ActionEye Irrigate Immediately (Hold Eyelids Open) >20 mins Eye->ActionEye ActionIngest Do NOT Induce Vomiting Rinse Mouth Dilute with Water/Milk Ingest->ActionIngest Medical Seek Medical Attention (Show CAS 2021224-02-0) ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Figure 2: Immediate response logic for exposure to corrosive sulfonic acids.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7322, 5-Sulfosalicylic acid (Structural Analog). Retrieved March 2, 2026, from [Link]

  • Dale, D. J., et al. (2000).[1] "The synthesis of sildenafil citrate (Viagra™)."[1] Organic Process Research & Development, 4(1), 17-22.[1] (Describes the chlorosulfonation pathway of 2-ethoxybenzoic acid).

Sources

An In-depth Technical Guide to the Solubility of 2-Ethoxy-5-sulfobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Ethoxy-5-sulfobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers an inferred solubility profile based on analogous structures, and provides detailed, field-proven experimental protocols for accurate solubility determination.

Introduction to 2-Ethoxy-5-sulfobenzoic Acid: A Molecule of Interest

2-Ethoxy-5-sulfobenzoic acid (CAS No: 2021224-02-0; Molecular Formula: C₉H₁₀O₆S) is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, an ethoxy group, and a sulfonic acid group.[1][2] The interplay of these groups dictates its physicochemical properties and, consequently, its solubility in various media. Understanding its solubility is paramount for applications in medicinal chemistry, materials science, and chemical synthesis, as it directly impacts reaction kinetics, purification strategies, and bioavailability in pharmaceutical formulations.

The presence of both a lipophilic ethoxy group and two hydrophilic acidic functionalities (carboxylic and sulfonic acid) suggests a complex solubility profile, highlighting the need for a systematic approach to its characterization.

cluster_molecule 2-Ethoxy-5-sulfobenzoic acid C1 C C2 C C1->C2 COOH Carboxylic Acid (-COOH) C1->COOH C3 C C2->C3 OCH2CH3 Ethoxy Group (-OCH2CH3) C2->OCH2CH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 SO3H Sulfonic Acid (-SO3H) C5->SO3H C6->C1

Caption: Key functional groups of 2-Ethoxy-5-sulfobenzoic acid.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit simplified, rule for predicting solubility.[3] A more nuanced understanding can be achieved by considering the specific intermolecular forces at play.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and sulfonic acid groups of 2-Ethoxy-5-sulfobenzoic acid are strongly acidic and will readily donate protons and engage in hydrogen bonding. The ethoxy group's oxygen can also act as a hydrogen bond acceptor. Therefore, high solubility is anticipated in polar protic solvents. The presence of two acidic groups suggests that this compound will be highly water-soluble.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds but do not donate them effectively. They possess significant dipole moments. The high polarity of the sulfonic and carboxylic acid groups should allow for strong dipole-dipole interactions with these solvents, leading to good solubility. Benzoic acid itself is known to be soluble in acetone.[5]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The large, polar sulfonic acid and carboxylic acid groups will be poorly solvated, likely resulting in very low solubility. While the benzene ring and ethoxy group contribute some nonpolar character, it is unlikely to overcome the influence of the highly polar acidic groups. Benzoic acid exhibits low solubility in heptane and cyclohexane but is more soluble in toluene.[6][7]

The acidic nature of the molecule means its solubility in aqueous solutions will be highly pH-dependent. In basic solutions, deprotonation of the carboxylic and sulfonic acid groups to form carboxylate and sulfonate anions will dramatically increase aqueous solubility.[8][9][10]

Inferred Solubility Profile

Solvent ClassSpecific SolventInferred SolubilityRationale
Polar Protic WaterHighThe presence of two highly polar, acidic functional groups (sulfonic and carboxylic acid) capable of extensive hydrogen bonding with water suggests high aqueous solubility. Aromatic sulfonates are noted for their high water solubility.[4]
MethanolHighMethanol is a polar protic solvent that can effectively solvate all functional groups on the molecule through hydrogen bonding and dipole-dipole interactions.
EthanolHighSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to high solubility. Benzoic acid is highly soluble in ethanol.[6][7]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic acids.
AcetoneModerate to HighAcetone's polarity should allow for good solvation of the molecule. Benzoic acid is soluble in acetone.[5]
Nonpolar TolueneLowThe aromatic character of toluene may offer some favorable pi-pi stacking interactions with the benzene ring, but this is unlikely to overcome the poor solvation of the highly polar acidic groups.
HexaneVery LowAs a nonpolar alkane, hexane is a very poor solvent for highly polar molecules.
Diethyl EtherLow to ModerateWhile less polar than protic solvents, the ether oxygen can act as a hydrogen bond acceptor, potentially affording some solubility.

Experimental Determination of Equilibrium Solubility

To obtain definitive quantitative data, an equilibrium solubility study is recommended. The "excess solid" method is a robust and widely used approach.[11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Reagents
  • 2-Ethoxy-5-sulfobenzoic acid (solid, >97% purity)

  • Selected organic solvents (HPLC grade)

  • Calibrated temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid (e.g., 20 mg) into a vial B Add a known volume of solvent (e.g., 2 mL) A->B C Seal vial and place in a shaker at constant temperature (e.g., 25°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample accurately with mobile phase G->H I Analyze by HPLC H->I

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation: Add an excess of 2-Ethoxy-5-sulfobenzoic acid (e.g., ~20 mg) to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, remove the vial and allow the undissolved solid to settle. For faster separation, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particulates.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[12][13]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the quantification of aromatic sulfonic acids.[13][14]

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium formate) and an organic modifier like methanol or acetonitrile.[13]

  • Detection: UV absorbance at a wavelength where the compound exhibits a strong chromophore (e.g., 254 nm).

  • Calibration: Prepare a series of standard solutions of 2-Ethoxy-5-sulfobenzoic acid of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

Rapid Qualitative Solubility Assessment

For high-throughput screening or preliminary investigations, a simpler, qualitative assessment can be performed.[15]

  • Place approximately 1-2 mg of the compound into a small test tube or vial.

  • Add the solvent of choice dropwise, with vortexing after each addition, up to a total volume of 1 mL.

  • Visually observe whether the solid dissolves completely.

  • Classify the solubility as:

    • Soluble: Dissolves completely.

    • Slightly Soluble: Partial dissolution is observed.

    • Insoluble: No visible dissolution.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Ethoxy-5-sulfobenzoic acid is not widely available, data from related compounds like 2-ethoxybenzoic acid and 2-sulfobenzoic acid hydrate suggest appropriate precautions.[16][17]

  • The compound is acidic and likely corrosive. It may cause skin and eye irritation or burns.[17]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Avoid inhalation of dust and contact with skin and eyes.[16]

Always consult the most up-to-date SDS for any chemical before use.

Conclusion

The solubility of 2-Ethoxy-5-sulfobenzoic acid is a critical parameter dictated by its unique combination of ethoxy, carboxylic acid, and sulfonic acid functional groups. While direct experimental data is sparse, a strong inferred profile suggests high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. For definitive and accurate characterization, the detailed experimental protocol for equilibrium solubility determination provided herein offers a robust and reliable methodology. The insights and procedures outlined in this guide will empower researchers to effectively assess the solubility of this compound, facilitating its application in drug discovery and chemical development.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Somsen, G. W., et al. (1996). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Journal of Chromatography A, 756(1-2), 145-153. [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. [Link]

  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Academia.edu. Developments in Methods of Analysis for Naphthalene Sulfonates. [Link]

  • Khouri, S. J. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 407-416. [Link]

  • ResearchGate. (2000). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. [Link]

  • International Journal of Scientific and Research Publications. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Digital Commons @ NJIT. The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • Scribd. Analysis of Sulfonated Naphthalene-Formaldehyde Condensates. [Link]

  • Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]

  • ACS Publications. (2007). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. [Link]

  • Capot Chemical. (2012, April 16). MSDS of 2-Ethoxybenzoic Acid. [Link]

  • Alfa Aesar. (2024, January 23). SAFETY DATA SHEET - 2-Ethoxybenzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2). [Link]

  • FooDB. (2011, September 21). Showing Compound 5-Sulfosalicylic acid (FDB028407). [Link]

  • ResearchGate. (2020). 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. [Link]

  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. [Link]

Sources

Spectroscopic Characterization of 2-Ethoxy-5-sulfobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Ethoxy-5-sulfobenzoic acid is a substituted aromatic compound of significant interest in chemical synthesis and drug development. Its unique trifunctional nature, featuring a carboxylic acid, an ether, and a sulfonic acid group, imparts specific chemical properties that are valuable in the design of novel molecules. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is achieved through the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethoxy-5-sulfobenzoic acid, offering a predictive framework for its characterization. The insights provided herein are grounded in the established principles of spectroscopy and supported by data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of 2-Ethoxy-5-sulfobenzoic acid dictates the signals we expect to observe in its various spectra. The presence of an ethoxy group, a sulfonic acid group, and a carboxylic acid on a benzene ring leads to a distinct pattern of signals that, when interpreted correctly, provides an unambiguous identification of the compound.

Caption: Molecular structure of 2-Ethoxy-5-sulfobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethoxy-5-sulfobenzoic acid, both ¹H and ¹³C NMR will provide crucial information about the number and connectivity of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid and carboxylic acid groups, and the electron-donating nature of the ethoxy group.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-COOH12.0 - 13.0Broad Singlet1H-
-SO₃H10.0 - 12.0Broad Singlet1H-
Ar-H (ortho to -COOH)7.8 - 8.0Doublet1H~2
Ar-H (ortho to -SO₃H)8.0 - 8.2Doublet of Doublets1H~8, ~2
Ar-H (meta to both)7.2 - 7.4Doublet1H~8
-OCH₂-4.1 - 4.3Quartet2H~7
-CH₃1.4 - 1.6Triplet3H~7

Causality Behind Predictions: The aromatic region will display a complex splitting pattern due to the three non-equivalent protons. The proton ortho to the carboxylic acid is expected to be a doublet due to coupling with the adjacent aromatic proton. The proton ortho to the sulfonic acid group will likely appear as a doublet of doublets, coupling to the two other aromatic protons. The remaining aromatic proton will be a doublet. The ethoxy group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons coupled to the methyl (-CH₃) protons, which in turn will appear as a triplet. The acidic protons of the carboxylic and sulfonic acid groups will be broad singlets and may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all six aromatic carbons are expected to be non-equivalent.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165 - 170
Ar-C (ipso to -COOH)125 - 130
Ar-C (ipso to -OCH₂CH₃)155 - 160
Ar-C (ipso to -SO₃H)140 - 145
Ar-C (other)115 - 135
-OCH₂-65 - 70
-CH₃14 - 16

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbon attached to the ethoxy group will also be significantly downfield due to the oxygen's deshielding effect. The carbon bearing the sulfonic acid group will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region. The ethoxy group carbons will be in the aliphatic region, with the methylene carbon being more downfield than the methyl carbon due to its proximity to the oxygen atom.

Experimental Protocol: NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Ethoxy-5-sulfobenzoic acid is expected to show characteristic absorption bands for the O-H, C=O, S=O, and C-O bonds.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
O-H (Sulfonic Acid)2800 - 3200Broad, Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2980Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium
S=O (Sulfonic Acid)1340 - 1350 and 1150 - 1165Strong
C-O (Ether)1200 - 1260Strong
S-O (Sulfonic Acid)1030 - 1060Strong

Causality Behind Predictions: The broad O-H stretches of the carboxylic and sulfonic acids are highly characteristic and often overlap. The C=O stretch of the carboxylic acid will be a very strong and sharp peak. The S=O stretches of the sulfonic acid group typically appear as two strong bands. The C-O stretch of the ethoxy group and the S-O stretch of the sulfonic acid will also be prominent. The aromatic C=C and C-H stretches, as well as the aliphatic C-H stretches, will be present in their expected regions.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: A streamlined workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Ethoxy-5-sulfobenzoic acid, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data (ESI)

IonPredicted m/z
[M-H]⁻ (Molecular Ion)245.0
[M-H-SO₃]⁻165.0
[M-H-C₂H₄]⁻217.0
[M-H-CO₂]⁻201.0

Causality Behind Predictions: In negative ion mode ESI-MS, the most abundant ion is expected to be the deprotonated molecule [M-H]⁻. Common fragmentation pathways for substituted benzoic acids include the loss of the sulfonic acid group (SO₃), the loss of ethene from the ethoxy group, and decarboxylation (loss of CO₂). These fragmentation patterns provide valuable structural information.

Experimental Protocol: LC-MS Data Acquisition

Caption: A typical workflow for LC-MS analysis.

Conclusion

The spectroscopic data for 2-Ethoxy-5-sulfobenzoic acid can be confidently predicted based on its molecular structure and the established principles of NMR, IR, and MS. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to aid in the identification and characterization of this important chemical entity. The detailed protocols and interpretation guidelines serve as a valuable resource for ensuring the scientific integrity of experimental work involving this compound.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Sulfobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-ethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Technical Deep Dive: 2-Ethoxy-5-sulfobenzoic Acid & Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Backbone of PDE5 Inhibitors

Executive Summary

2-Ethoxy-5-sulfobenzoic acid (and specifically its activated derivative, 5-(chlorosulfonyl)-2-ethoxybenzoic acid ) represents a cornerstone synthon in modern medicinal chemistry. Its primary industrial significance lies in its role as the electrophilic scaffold for Sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.

This guide moves beyond basic catalog data to provide a mechanistic and practical analysis of this molecule's synthesis, reactivity, and critical role in drug development. It is designed for process chemists and researchers optimizing sulfonamide formation on electron-rich aromatic rings.

Chemical Identity & Core Properties[1][2][3][4][5][6][7]

The molecule exists in two primary forms relevant to research: the free sulfonic acid (often an in situ intermediate) and the stable, reactive sulfonyl chloride.

FeatureParent Acid Reactive Intermediate (Key Synthon)
Name 2-Ethoxy-5-sulfobenzoic acid5-(Chlorosulfonyl)-2-ethoxybenzoic acid
CAS Number 2021224-02-0200575-16-2
Structure


Role Hydrolysis product / MetaboliteElectrophilic precursor for Sildenafil
Physical State Hygroscopic SolidWhite to Pale Yellow Solid
Solubility Water (High), AlcoholsDCM, Ethyl Acetate (Reacts with water)
Structural Logic

The molecule features a benzoic acid core with two critical substitutions:[1]

  • 2-Ethoxy Group: An electron-donating group (EDG) that directs electrophilic attack to the 5-position (para to the ethoxy, meta to the carboxyl). This regioselectivity is crucial for the purity of the final drug substance.

  • 5-Sulfonyl Group: The synthetic handle.[2] In the chloride form (

    
    ), it serves as a "warhead" for coupling with amines (like 
    
    
    
    -methylpiperazine).

Synthesis & Production Protocols

The industrial synthesis relies on Chlorosulfonation , a classic Electrophilic Aromatic Substitution (EAS). This process is highly sensitive to temperature and stoichiometry to prevent bis-sulfonation or hydrolysis.

The Mechanism (Visualized)

The ethoxy group activates the ring, while the carboxylic acid deactivates it. The 5-position is the "sweet spot"—activated by the ethoxy group (para) and less deactivated by the carboxyl group (meta) compared to other positions.

SynthesisPath Start 2-Ethoxybenzoic Acid (Substrate) Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack (SO2Cl+) Reagent Chlorosulfonic Acid + Thionyl Chloride Reagent->Inter Product 5-(Chlorosulfonyl)- 2-ethoxybenzoic Acid Inter->Product -HCl, Re-aromatization

Figure 1: Electrophilic Aromatic Substitution pathway for the chlorosulfonation of 2-ethoxybenzoic acid.

Detailed Experimental Protocol

Based on optimized patent literature for Sildenafil intermediates.

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)[3]

  • Chlorosulfonic acid (4.0 - 5.0 eq)

  • Thionyl chloride (1.5 eq)

  • Dichloromethane (DCM) or neat conditions

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas scrubber (to trap

    
     and 
    
    
    
    gases).
  • Cooling: Charge Chlorosulfonic acid into the flask and cool to 0–5°C using an ice/salt bath. Critical: Exothermic reaction control.

  • Addition: Add 2-Ethoxybenzoic acid portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 60 minutes. Maintain internal temperature < 10°C .

    • Why? Higher temperatures promote the formation of sulfones (dimers) rather than the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Chlorination: Add Thionyl chloride dropwise. This converts any sulfonic acid formed (via hydrolysis) back into the sulfonyl chloride. Stir for an additional 4 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid immediately. Wash with ice-cold water (to remove acidic residues) and dry under vacuum at 40°C.

    • Stability Note: The wet cake is prone to hydrolysis; proceed to the next step (amidation) quickly.

The Sildenafil Connection (Case Study)

The primary utility of 5-(chlorosulfonyl)-2-ethoxybenzoic acid is as the "Western" fragment of Sildenafil.

Reaction Logic

The sulfonyl chloride is coupled with


-methylpiperazine .[1] This is a Nucleophilic Acyl Substitution at the sulfur atom.

Reaction Scheme:



  • Substrate: 5-(Chlorosulfonyl)-2-ethoxybenzoic acid[4][3][5][6]

  • Nucleophile: 1-Methylpiperazine

  • Base: NaOH or Triethylamine (to neutralize HCl)

  • Product: 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid (The "Pyrazolopyrimidinone" precursor).[1][6]

Sildenafil SulfonylCl 5-(Chlorosulfonyl)- 2-ethoxybenzoic Acid Intermediate Sulfonamide Intermediate (Stable Precursor) SulfonylCl->Intermediate Amidation (Base, 0°C) Piperazine N-Methylpiperazine Piperazine->Intermediate Viagra Sildenafil Citrate (Final API) Intermediate->Viagra Cyclization / Salt Formation Coupling Coupling with Aminopyrazole Coupling->Viagra

Figure 2: The role of the sulfonyl chloride derivative in the convergent synthesis of Sildenafil.

Technical Specifications & Safety

Stability Profile
  • Hydrolysis Risk: The sulfonyl chloride bond is labile. Exposure to atmospheric moisture converts it back to the sulfonic acid (CAS 2021224-02-0) and HCl. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Thermal Stability: Stable up to ~100°C, but prolonged heating can cause desulfonation or decarboxylation.

Handling Precautions
  • Corrosivity: Both chlorosulfonic acid and the sulfonyl chloride product are potent lachrymators and corrosive to skin/eyes.

  • Gas Evolution: The synthesis generates significant volumes of

    
     and 
    
    
    
    . Fume hood use is mandatory.
Analytical Characterization (Expected)
  • IR Spectroscopy: Strong bands at ~1370

    
     and ~1170 
    
    
    
    (asymmetric/symmetric
    
    
    stretch).
  • 1H NMR (DMSO-d6): Distinct aromatic pattern. The ethoxy group gives a triplet (~1.4 ppm) and quartet (~4.2 ppm). The aromatic protons appear as a doublet (ortho to ethoxy), a doublet of doublets (meta), and a doublet (ortho to sulfonyl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11380071, 5-(Chlorosulfonyl)-2-ethoxybenzoic acid. Retrieved from [Link][5]

  • Google Patents (2016).CN105777669A - Method for preparing 2-ethoxy-5-(4-methyl piperazine-1-sulfonyl) benzoic acid.
  • Dunn, P. J., et al. (2005).Sildenafil Citrate (Viagra). In The Art of Drug Synthesis. Wiley-Interscience.

Sources

A Comprehensive Technical Guide to Sulfonated Benzoic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonated benzoic acids, a class of organic compounds featuring both a sulfonic acid (-SO₃H) and a carboxylic acid (-COOH) group attached to a benzene ring, represent a versatile and highly functionalized platform for a myriad of applications in modern chemistry. The presence of these two distinct acidic functional groups imparts unique physicochemical properties, including high polarity, water solubility, and the ability to coordinate with metal ions. These characteristics make them invaluable as building blocks in the synthesis of pharmaceuticals, as ligands in the construction of metal-organic frameworks (MOFs), as catalysts in organic transformations, and as intermediates in the production of dyes and surfactants.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, and diverse applications of sulfonated benzoic acids. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these compounds in their respective fields. The information presented herein is grounded in established scientific literature and provides practical insights into the experimental methodologies and underlying chemical principles.

Synthesis of Sulfonated Benzoic Acids

The introduction of a sulfonic acid group onto a benzoic acid scaffold can be achieved through several synthetic strategies. The most common methods involve the direct sulfonation of benzoic acid or the functionalization of a pre-sulfonated precursor.

Direct Electrophilic Aromatic Sulfonation

The direct sulfonation of benzoic acid is a classic example of an electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of the carboxylic acid group, which is a meta-director, the sulfonation of benzoic acid primarily yields 3-sulfobenzoic acid.

The reaction is typically carried out using fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). The electrophile in this reaction is believed to be protonated sulfur trioxide, +SO₃H, or SO₃ itself. The reaction mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore the aromaticity of the ring.

Diagram of the Electrophilic Sulfonation of Benzoic Acid

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product benzoic_acid Benzoic Acid step2 Nucleophilic Attack by Benzoic Acid benzoic_acid->step2 + oleum Fuming Sulfuric Acid (H₂SO₄ + SO₃) step1 Formation of Electrophile (SO₃ or ⁺SO₃H) oleum->step1 step1->step2 Electrophile step3 Formation of Sigma Complex step2->step3 step4 Deprotonation step3->step4 sulfobenzoic_acid 3-Sulfobenzoic Acid step4->sulfobenzoic_acid

Caption: Electrophilic aromatic sulfonation of benzoic acid.

Synthesis from Sulfonyl Chloride Precursors

An alternative and often high-yielding route to sulfonated benzoic acids involves the hydrolysis of the corresponding sulfonyl chloride. For instance, 3-(chlorosulfonyl)benzoic acid can be readily hydrolyzed to 3-sulfobenzoic acid. This method is particularly useful for accessing specific isomers that may be difficult to obtain through direct sulfonation.

A general procedure for the synthesis of 3-sulfobenzoic acid from 3-(chlorosulfonyl)benzoic acid involves reacting the sulfonyl chloride with an aqueous base, such as ammonium hydroxide, followed by acidification.[4]

Experimental Protocol: Synthesis of 3-Sulfobenzoic Acid from 3-(Chlorosulfonyl)benzoic Acid[4]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • 25% Ammonium hydroxide solution

  • Concentrated hydrochloric acid

  • Ice

  • Deionized water

Procedure:

  • In a fume hood, carefully add 25 g of 3-(chlorosulfonyl)benzoic acid in portions to 250 mL of 25% ammonium hydroxide solution in a flask placed in an ice bath to control the exothermic reaction.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours.

  • After the reaction is complete, concentrate the solution to approximately 50 mL by distillation under reduced pressure.

  • Cool the concentrated mixture in an ice bath and acidify to a pH of less than 2 by the slow addition of concentrated hydrochloric acid.

  • A white solid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the product in a vacuum desiccator to yield 3-sulfobenzoic acid.

Expected Yield: Approximately 96%.[4]

Physicochemical Properties of Sulfobenzoic Acid Isomers

The position of the sulfonic acid and carboxylic acid groups on the benzene ring significantly influences the physicochemical properties of the sulfobenzoic acid isomers. A summary of the key properties for the ortho, meta, and para isomers is presented below.

Property2-Sulfobenzoic Acid (ortho)3-Sulfobenzoic Acid (meta)4-Sulfobenzoic Acid (para)
Molecular Formula C₇H₆O₅SC₇H₆O₅SC₇H₆O₅S
Molecular Weight 202.19 g/mol [1]202.19 g/mol [2]202.19 g/mol [5]
CAS Number 632-25-7[1]121-53-9[2]636-78-2[5]
Appearance White needles or crystalline powder[3]White to off-white crystalline solid[2]White to off-white crystalline solid
Melting Point 66-73 °C (hydrate)[6]135-140 °C[7]Decomposes above 260 °C
pKa₁ (-SO₃H) ~ -1.12 (predicted)[3]~ -0.99 (predicted)[7]Data not readily available
pKa₂ (-COOH) Data not readily available~ 3.54[4]Data not readily available
Water Solubility Soluble[3]Soluble[2]Soluble
Solubility in Organic Solvents Soluble in alcohol; insoluble in ether[3]Data not readily availableData not readily available

Note: Some pKa values are predicted and should be confirmed experimentally.

Spectroscopic Characterization

The structures of sulfonated benzoic acids can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

For 4-Sulfobenzoic Acid:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the protons on the benzene ring. The integration of these signals will reflect the number of protons in each unique chemical environment. The acidic protons of the carboxylic acid and sulfonic acid groups may appear as broad singlets at lower field, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum will exhibit signals for the six aromatic carbons and the carboxyl carbon. The chemical shifts of the aromatic carbons will be influenced by the positions of the electron-withdrawing sulfonic acid and carboxylic acid groups. The carboxyl carbon typically appears in the range of 165-185 ppm.[8]

  • FTIR (KBr): The infrared spectrum will show characteristic absorption bands for the different functional groups. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700 cm⁻¹. The S=O stretches of the sulfonic acid group will be present as strong bands in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1140-1195 cm⁻¹ (symmetric).

Applications of Sulfonated Benzoic Acids

The unique combination of a sulfonic acid and a carboxylic acid group on an aromatic backbone makes sulfonated benzoic acids highly valuable in a range of applications.

Intermediates in Pharmaceutical Synthesis

Sulfonated benzoic acids are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is the use of 4-chloro-3-sulfamoylbenzoic acid derivatives in the synthesis of the diuretic drug furosemide.[9][10][11] The synthesis involves the reaction of a substituted sulfamoylbenzoic acid with furfurylamine.[9]

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The bifunctional nature of sulfonated benzoic acids makes them excellent candidates for use as organic linkers in the design and synthesis of novel MOFs. The carboxylic acid group can coordinate with the metal centers, while the sulfonic acid group can be used to tune the properties of the MOF, such as its hydrophilicity, acidity, and catalytic activity.

For instance, 2-sulfoterephthalic acid has been used to synthesize functionalized MOFs like MIL-101(Cr)-SO₃H.[12] These sulfonated MOFs have shown promise as solid acid catalysts.[12]

Experimental Workflow: Synthesis of a Sulfonated Metal-Organic Framework

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Product metal_salt Metal Salt (e.g., Cr(NO₃)₃·9H₂O) solvothermal Solvothermal/Hydrothermal Reaction in a Solvent (e.g., Water, DMF) metal_salt->solvothermal sulfonated_linker Sulfonated Benzoic Acid Linker (e.g., 2-Sulfoterephthalic Acid) sulfonated_linker->solvothermal washing Washing with Solvents (e.g., Water, Ethanol) solvothermal->washing activation Activation (Solvent Exchange and Heating) washing->activation mof Sulfonated Metal-Organic Framework (e.g., MIL-101(Cr)-SO₃H) activation->mof

Caption: General workflow for the synthesis of a sulfonated MOF.

Catalysis

The strong acidity of the sulfonic acid group allows sulfonated benzoic acids and their derivatives to be used as acid catalysts in various organic reactions. They can be employed as homogeneous catalysts or can be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.

One common application is in esterification reactions. Sulfonated benzoic acids can effectively catalyze the reaction between a carboxylic acid and an alcohol to form an ester.

Conclusion

Sulfonated benzoic acids are a class of highly functionalized and versatile molecules with a broad spectrum of applications in chemistry and materials science. Their unique combination of sulfonic and carboxylic acid groups provides a powerful platform for the synthesis of complex molecules, the construction of advanced materials, and the development of efficient catalytic systems. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and key applications, offering valuable insights for researchers and professionals working in these fields. Further exploration of the chemistry of sulfonated benzoic acids is expected to lead to the development of new materials and technologies with significant scientific and industrial impact.

References

  • 4-Sulfobenzoic acid | C7H6O5S | CID 69469 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Sulfobenzoic acid | C7H6O5S | CID 12438 - PubChem. (n.d.). Retrieved from [Link]

  • CID 88736737 | C14H12O10S2 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Sulfobenzoic acid - LookChem. (n.d.). Retrieved from [Link]

  • Solubility comparison in ethanol. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • US5739361A - Process for the preparation of furosemide - Google Patents. (n.d.).
  • Preparation of monosodium 2-sulfoterephthalate to make a MIL-101(Cr)–SO3H catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Scheme 1 Two-step postsynthetic modification of Cr-MIL-101-SO 3 H (1)... - ResearchGate. (n.d.). Retrieved from [Link]

  • EP0788494B1 - Process for the preparation of furosemide - Google Patents. (n.d.).
  • Solubility of benzoic acid in pure solvents and binary mixtures - University of Limerick. (2010, November 11). Retrieved from [Link]

  • Preparation of Monosodium 2-Sulfoterephthalate to Make MIL-101(Cr)-SO3H Catalyst Kuo-Tong - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis Methods, Performance Optimization, and Application Progress of Metal–Organic Framework Material MIL-101(Cr) - MDPI. (2025, May 6). Retrieved from [Link]

  • 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). (n.d.). Retrieved from [Link]

  • o-SULFOBENZOIC ANHYDRIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (n.d.). Retrieved from [Link]

  • 13 C NMR Chemical Shifts - Oregon State University. (2022, March 9). Retrieved from [Link]

  • Furosemide | C12H11ClN2O5S | CID 3440 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10). Retrieved from [Link]

  • US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents. (n.d.).
  • Synthesis and characterisation of MIL-101(Cr) using different additives. (2023, April 30). Retrieved from [Link]

  • 3-Sulfobenzoic Acid Monosodium Salt - Emco Chemicals. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Retrieved from [Link]

  • 4.4 Solubility - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]

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An In-depth Technical Guide to 2-Ethoxy-5-sulfobenzoic Acid: Synthesis, Characterization, and Significance

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-sulfobenzoic acid, a key organic intermediate. While not a widely studied compound in its own right, its significance lies in its role as a precursor in the synthesis of high-value pharmaceutical compounds. This document details the synthetic pathways to its precursor, 2-ethoxybenzoic acid, and presents a scientifically grounded, proposed protocol for the sulfonation to yield the title compound. Furthermore, it discusses the analytical characterization of 2-Ethoxy-5-sulfobenzoic acid and its pivotal application in the industrial synthesis of Sildenafil.

Introduction and Historical Context

The history of 2-Ethoxy-5-sulfobenzoic acid is intrinsically linked to the development of its parent molecule, 2-ethoxybenzoic acid, and the subsequent discovery of its utility in pharmaceutical synthesis. 2-Ethoxybenzoic acid, also known as o-ethoxybenzoic acid, is a derivative of salicylic acid, a compound with a long history in medicinal chemistry. The ethoxy group imparts distinct physicochemical properties compared to the hydroxyl group of salicylic acid, influencing its reactivity and solubility.

While a specific "discovery" of 2-Ethoxy-5-sulfobenzoic acid is not prominently documented in the scientific literature, its emergence is a logical consequence of the strategic functionalization of benzoic acid derivatives for the construction of complex molecules. The introduction of a sulfonic acid group at the 5-position of 2-ethoxybenzoic acid creates a versatile intermediate with two key functional groups: a carboxylic acid and a sulfonic acid. This dual functionality allows for selective chemical modifications, making it a valuable building block in multi-step organic synthesis.

Its most notable role is as a precursor to 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, a crucial intermediate in the synthesis of Sildenafil, the active ingredient in Viagra®[1][2]. The development of an efficient synthesis for this intermediate was a critical step in the commercial production of this blockbuster drug. This guide, therefore, serves as a technical resource for researchers and process chemists working with this and related molecular scaffolds.

Physicochemical Properties

Detailed experimental data for 2-Ethoxy-5-sulfobenzoic acid is not extensively available in public literature. However, based on its structure and data from related compounds, the following properties can be anticipated.

PropertyPredicted/Inferred ValueSource/Basis
CAS Number 2021224-02-0
Molecular Formula C9H10O6S
Molecular Weight 246.24 g/mol
Appearance White to off-white solidAnalogy with similar sulfonated aromatics
Solubility Soluble in water and polar organic solventsPresence of carboxylic and sulfonic acid groups
Melting Point Expected to be higher than 2-ethoxybenzoic acid due to the ionic sulfonic acid group.General chemical principles

Synthesis of 2-Ethoxybenzoic Acid (Precursor)

The synthesis of the direct precursor, 2-ethoxybenzoic acid, is well-established and can be achieved through various methods. A common and efficient route starts from the readily available methyl salicylate.

Experimental Protocol: Ethylation of Methyl Salicylate

This two-step protocol involves the ethylation of the phenolic hydroxyl group of methyl salicylate followed by the hydrolysis of the methyl ester.

Step 1: Ethylation of Methyl Salicylate

  • To a reaction vessel equipped with a stirrer and cooling system, add 95% ethanol.

  • Under stirring and cooling, add solid potassium hydroxide (KOH) in batches.

  • Add methyl salicylate dropwise while maintaining the temperature at approximately 15°C.

  • After the addition of methyl salicylate, add diethyl sulfate dropwise, ensuring the temperature remains around 15°C.

  • Continue the reaction for approximately 6 hours, monitoring the pH. If the pH drops below 11, add additional KOH.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Distill the filtrate to recover the ethanol. The resulting product is crude ethyl 2-ethoxybenzoate.

Step 2: Hydrolysis of Ethyl 2-Ethoxybenzoate

  • To the crude ethyl 2-ethoxybenzoate, add water and sodium hydroxide (NaOH).

  • Heat the mixture to 65°C and stir for 6 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 4.5.

  • The 2-ethoxybenzoic acid will precipitate as a solid.

  • Filter the solid and wash thoroughly with distilled water.

  • The crude product can be recrystallized from a suitable solvent like hexane to yield pure 2-ethoxybenzoic acid.

Synthesis_of_2_Ethoxybenzoic_Acid methyl_salicylate Methyl Salicylate intermediate Ethyl 2-Ethoxybenzoate methyl_salicylate->intermediate Ethylation diethyl_sulfate Diethyl Sulfate diethyl_sulfate->intermediate koh KOH, Ethanol koh->intermediate product 2-Ethoxybenzoic Acid intermediate->product Hydrolysis naoh_h2o NaOH, H₂O naoh_h2o->product hcl HCl (acidification) hcl->product

Caption: Synthesis of 2-Ethoxybenzoic Acid from Methyl Salicylate.

Proposed Synthesis of 2-Ethoxy-5-sulfobenzoic Acid

Proposed Experimental Protocol: Sulfonation of 2-Ethoxybenzoic Acid

Caution: This reaction involves the use of concentrated sulfuric acid, which is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times, and the procedure should be carried out in a well-ventilated fume hood.

  • In a round-bottom flask, place 2-ethoxybenzoic acid.

  • Slowly and with stirring, add concentrated sulfuric acid (~98%) dropwise. An ice bath can be used to control the temperature during the addition.

  • After the addition is complete, heat the reaction mixture in a water bath to 100°C for approximately 1-2 hours.

  • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated sodium chloride solution (brine). This will cause the product, 2-Ethoxy-5-sulfobenzoic acid, to precipitate.

  • Cool the mixture further in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold, saturated brine to remove excess sulfuric acid.

  • The crude product can be further purified by recrystallization from water.

Sulfonation_of_2_Ethoxybenzoic_Acid start 2-Ethoxybenzoic Acid product 2-Ethoxy-5-sulfobenzoic Acid start->product Sulfonation sulfuric_acid Conc. H₂SO₄ sulfuric_acid->product heat Heat (100°C) heat->product workup Aqueous Workup (Ice, Brine) product->workup

Caption: Proposed sulfonation of 2-Ethoxybenzoic Acid.

Analytical Characterization

A comprehensive characterization of 2-Ethoxy-5-sulfobenzoic acid would involve a combination of spectroscopic and physical methods to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct signals for the aromatic protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern for these protons.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the ethoxy carbons, the aromatic carbons (including the quaternary carbons attached to the carboxyl, ethoxy, and sulfo groups), and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid and sulfonic acid groups, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonic acid group, and the C-O stretches of the ethoxy group.

  • Mass Spectrometry (MS): Mass spectral analysis will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Melting Point: The melting point is a crucial indicator of purity.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of such compounds in a research or industrial setting.

Application in Pharmaceutical Synthesis: A Precursor to Sildenafil

The primary industrial importance of 2-Ethoxy-5-sulfobenzoic acid lies in its role as a key intermediate in the synthesis of Sildenafil. The sulfonic acid group is first converted to a sulfonyl chloride, which is then reacted with N-methylpiperazine to form the corresponding sulfonamide.

The overall transformation can be summarized as follows:

  • Chlorosulfonation: 2-Ethoxy-5-sulfobenzoic acid is treated with a chlorinating agent, such as thionyl chloride in the presence of a catalyst, to convert the sulfonic acid group into a sulfonyl chloride.

  • Sulfonamide Formation: The resulting 2-ethoxy-5-chlorosulfonylbenzoic acid is then reacted with N-methylpiperazine to form 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid[1]. This molecule contains the core structure required for the subsequent steps in the Sildenafil synthesis.

Sildenafil_Intermediate_Synthesis start 2-Ethoxy-5-sulfobenzoic Acid intermediate 2-Ethoxy-5-chlorosulfonyl- benzoic Acid start->intermediate Chlorination chlorination Thionyl Chloride chlorination->intermediate product 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) benzoic Acid intermediate->product Sulfonamide Formation piperazine N-Methylpiperazine piperazine->product sildenafil Further steps to Sildenafil product->sildenafil

Caption: Synthesis of a key Sildenafil intermediate.

Conclusion

2-Ethoxy-5-sulfobenzoic acid serves as a prime example of a chemical intermediate whose value is defined by its utility in the synthesis of a more complex, high-value molecule. While its own discovery and history are not extensively chronicled, its synthesis is based on fundamental and well-understood organic reactions. This guide has provided a detailed overview of its synthesis, starting from its precursor, and has proposed a robust protocol for its preparation. The elucidation of its role in the synthesis of Sildenafil underscores the importance of such building blocks in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of the synthesis and properties of such intermediates is crucial for the efficient and scalable production of life-changing medicines.

References

  • Google Patents. (n.d.). Method of preparation of sildenafil.

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Methodological & Application

Technical Synthesis Guide: Regioselective Sulfonation of 2-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Ethoxy-5-sulfobenzoic acid is a critical transformation in medicinal chemistry, most notably serving as the foundational scaffold for the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil (Viagra) .

While direct sulfonation is theoretically possible, it often yields a difficult-to-isolate product mixture due to the high water solubility of sulfonic acids and the presence of excess sulfuric acid. Therefore, this guide prioritizes an Indirect Sulfonyl Chloride Route . This two-step protocol—chlorosulfonation followed by hydrolysis—ensures high regioselectivity (C-5 position) and provides a solid intermediate that can be easily purified before final conversion to the target acid.

Retrosynthetic Analysis

The ethoxy group (-OEt) is a strong ortho, para-activator, while the carboxyl group (-COOH) is a meta-deactivator. Both directing effects reinforce substitution at the C-5 position.

Retrosynthesis Target 2-Ethoxy-5-sulfobenzoic acid (Target Molecule) Intermediate 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Solid Intermediate) Target->Intermediate Hydrolysis (H2O, Heat) SM 2-Ethoxybenzoic acid (Starting Material) Intermediate->SM Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic disconnection showing the indirect route via the sulfonyl chloride intermediate to ensure purity.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Temperature (Addition) < 25°CExothermic reaction; higher temperatures promote di-sulfonation or decomposition.
Reagent Stoichiometry 1:4 (SM :

)
Excess chlorosulfonic acid acts as both reagent and solvent to drive equilibrium.
Moisture Control Strictly Anhydrous

reacts violently with water; moisture reduces yield and generates hazardous HCl gas.
Quenching Rate Slow / DropwiseThe hydrolysis of excess

is extremely exothermic.

Experimental Protocols

Protocol A: Synthesis of 5-(Chlorosulfonyl)-2-ethoxybenzoic acid

This intermediate step isolates the sulfonated product from the reaction matrix as a solid, allowing for purification.

Reagents:

  • 2-Ethoxybenzoic acid (MW: 166.17 g/mol )[1][2]

  • Chlorosulfonic acid (

    
    , MW: 116.52  g/mol )
    
  • Thionyl chloride (

    
    ) (Optional, ensures conversion of any sulfonic acid byproducts to the chloride)
    
  • Dichloromethane (DCM) (Optional solvent for workup)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charging: Charge Chlorosulfonic acid (4.0 equiv) into the flask. Cool the system to 0–5°C using an ice-salt bath.

  • Addition: Add 2-Ethoxybenzoic acid (1.0 equiv) portion-wise (solid) or dropwise (if molten/dissolved) to the stirred acid.

    • Critical: Maintain internal temperature below 25°C . The addition is highly exothermic.

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT).

    • Optimization: If conversion is incomplete by TLC, heat gently to 45–50°C for 2 hours.

  • Quenching: Prepare a beaker with crushed ice (approx. 10x weight of acid).[3] Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate immediately. Wash the filter cake with cold water (3x) to remove residual sulfuric acid.

  • Drying: Dry the solid under vacuum over

    
     or in a desiccator.
    
    • Checkpoint: The solid is 5-(chlorosulfonyl)-2-ethoxybenzoic acid .[4][5]

Protocol B: Hydrolysis to 2-Ethoxy-5-sulfobenzoic acid

Conversion of the purified sulfonyl chloride to the target sulfonic acid.

Reagents:

  • 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Intermediate from Protocol A)

  • Distilled Water[6]

Procedure:

  • Suspension: Suspend the dried intermediate (1.0 equiv) in distilled water (10 volumes).

  • Hydrolysis: Heat the mixture to reflux (100°C) .

    • Mechanism:[7][8][9] The sulfonyl chloride hydrolyzes (

      
      ). The solid will gradually dissolve as it converts to the water-soluble sulfonic acid.
      
  • Completion: Continue reflux until the solution is clear and no solid remains (approx. 1–2 hours).

  • Isolation:

    • Method 1 (Free Acid): Evaporate the water under reduced pressure (Rotavap) to obtain the crude sulfonic acid. Recrystallize from a small volume of water or water/ethanol.

    • Method 2 (Salt Formation): If the sodium salt is acceptable, neutralize the solution with NaOH to pH 7.0 and lyophilize.

Analytical Characterization

Confirm the identity of the product using the following expected spectral data.

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz):

  • 
     1.35 (t, 3H):  Methyl protons of the ethoxy group (
    
    
    
    ).
  • 
     4.15 (q, 2H):  Methylene protons of the ethoxy group (
    
    
    
    ).
  • 
     7.15 (d, 1H, J=8.5 Hz):  Aromatic proton at C-3 (ortho to ethoxy).
    
  • 
     7.80 (dd, 1H, J=8.5, 2.0 Hz):  Aromatic proton at C-4.
    
  • 
     8.05 (d, 1H, J=2.0 Hz):  Aromatic proton at C-6 (ortho to carboxyl, meta to sulfonyl).
    
  • 
     10-13 (br s):  Carboxylic and Sulfonic acid protons (exchangeable).
    
Mass Spectrometry (MS)
  • Technique: ESI-MS (Negative Mode)

  • Expected Ion:

    
     at m/z ~245.0 (Calculated for 
    
    
    
    : 246.24 g/mol ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in reagents.Ensure all glassware is oven-dried; use fresh

.
Product is an Oil Incomplete crystallization or mixed isomers.Triturate the oil with cold hexane or DCM to induce crystallization.
Desulfonation Hydrolysis temperature too high for too long.Reduce reflux time; monitor by HPLC. Sulfonic acids are generally stable, but prolonged boiling in acid can reverse the reaction.
Positional Isomers Reaction temperature > 50°C.Keep reaction temperature strictly < 25°C during addition to favor kinetic C-5 product.

References

  • Source: Google Patents (CN113754612B)
  • Chlorosulfonation Mechanism & Reagents

    • Title: Chlorosulfonic Acid - A Vers
    • Source: Wiley Online Library / Pageplace
    • URL:[Link]

  • Intermediate Characterization

    • Title: 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | C9H9ClO5S[10][11]

    • Source: PubChem[2][10][11][12]

    • URL:[Link]

  • Reaction Safety & Handling

    • Title: Chlorosulfonic acid (Safety Data & Reactivity)[3]

    • Source: ChemicalBook / Sigma-Aldrich

Sources

Application Note: Regioselective Chlorosulfonation of 2-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Synthesis of critical sulfonamide intermediates for PDE5 inhibitors (e.g., Sildenafil)

Mechanistic Rationale & Pathway Significance

The sulfonation of 2-ethoxybenzoic acid is a foundational electrophilic aromatic substitution (EAS) reaction in pharmaceutical manufacturing, most notably serving as the primary activation step in the synthesis of the blockbuster PDE5 inhibitor, Sildenafil (Viagra)[1],[2].

To synthesize the necessary sulfonamide precursor, the aromatic ring must be functionalized with a sulfonyl group. However, direct sulfonation with sulfuric acid yields a highly water-soluble sulfonic acid (2-ethoxy-5-sulfobenzoic acid) that is difficult to isolate and requires a secondary chlorination step[3]. Instead, chlorosulfonation using chlorosulfonic acid (


) is the industry standard. This one-pot transformation directly yields the highly reactive sulfonyl chloride (5-chlorosulfonyl-2-ethoxybenzoic acid), which can be immediately subjected to nucleophilic attack by amines such as 1-methylpiperazine[4].
The Causality of Regioselectivity

The reaction is highly regioselective due to the synergistic directing effects of the existing substituents:

  • The Ethoxy Group (-OCH₂CH₃): An electron-donating group (EDG) via resonance, strongly activating the ring and directing electrophiles to the ortho and para positions (positions 3 and 5).

  • The Carboxylic Acid (-COOH): An electron-withdrawing group (EWG), deactivating the ring but directing electrophiles to the meta positions (positions 3 and 5).

  • Steric Hindrance: Position 3 is sterically compressed between the ethoxy and carboxylic acid groups. Therefore, the electrophilic attack occurs almost exclusively at the sterically accessible and electronically favored 5-position .

Experimental Workflow & Logical Relationships

The following diagram illustrates the chemical workflow, from the initial starting material through the regioselective EAS reaction, culminating in the downstream pharmaceutical target.

Pathway SM 2-Ethoxybenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution (0-25 °C) SM->Reaction Reagent Chlorosulfonic Acid (ClSO3H, 3-4 eq) Reagent->Reaction Intermediate 5-Chlorosulfonyl-2-ethoxybenzoic acid (Key Intermediate) Reaction->Intermediate - HCl, - H2SO4 Product 2-Ethoxy-5-[(4-methylpiperazin-1-yl) sulfonyl]benzoic acid Intermediate->Product Base (NEt3) Nucleophile 1-Methylpiperazine (Nucleophilic Attack) Nucleophile->Product Target Sildenafil & Analogs (PDE5 Inhibitors) Product->Target Amidation / Cyclization

Regioselective chlorosulfonation workflow and downstream PDE5 inhibitor synthesis.

Experimental Design: Causality & Reagent Selection

To ensure a self-validating and high-yielding protocol, every experimental condition is grounded in chemical causality:

  • Stoichiometry (3.5 to 4.0 Equivalents of

    
    ):  The reaction requires a strict stoichiometric excess. The first equivalent of 
    
    
    
    sulfonates the ring, producing the sulfonic acid and
    
    
    gas. The second equivalent acts as the chlorinating agent, converting the sulfonic acid to the sulfonyl chloride while releasing
    
    
    [5]. The remaining excess serves as the solvent and drives the equilibrium forward.
  • Temperature Control (0 °C to 25 °C): The initial addition must be performed at 0–5 °C. The reaction is violently exothermic. Allowing the temperature to spike will lead to the cleavage of the ethoxy ether (dealkylation) or the formation of diaryl sulfone byproducts. Warming to 25 °C is only permitted after the initial exotherm subsides to ensure complete conversion[6].

  • Ice Quenching: The reaction mixture contains highly reactive, unreacted

    
    . Quenching with ambient liquid water causes violent boiling and splattering. Pouring the mixture over crushed ice utilizes the latent heat of fusion to maintain a temperature near 0 °C, preventing the moisture-sensitive sulfonyl chloride product from hydrolyzing back into a sulfonic acid[3].
    

Step-by-Step Protocol: Synthesis of 5-Chlorosulfonyl-2-ethoxybenzoic acid

Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water to release


 and 

. This protocol must be performed in a fume hood. An acid scrubber is required to neutralize evolved

gas[7].
Materials & Equipment
  • 2-Ethoxybenzoic acid (1.0 eq, e.g., 16.6 g, 0.1 mol)

  • Chlorosulfonic acid (3.5 eq, e.g., 40.8 g, ~23.3 mL, 0.35 mol)

  • Dry round-bottom flask (250 mL) equipped with a magnetic stir bar, dropping funnel, and a gas outlet connected to a

    
     scrubber.
    
  • Ice bath and crushed ice.

Procedure
  • Preparation: Charge the round-bottom flask with chlorosulfonic acid (23.3 mL). Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Begin vigorous stirring. Add the 2-ethoxybenzoic acid (16.6 g) portion-wise over 30–45 minutes.

    • Self-Validation Cue: Immediate effervescence (

      
       gas evolution) will be observed upon each addition. Do not proceed with the next portion until the gas evolution from the previous portion has subsided. Maintain internal temperature below 10 °C.
      
  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours[6].

    • Self-Validation Cue: The reaction is deemed complete when gas evolution ceases entirely, resulting in a homogenous, viscous, pale-yellow syrup.

  • Quenching: Prepare a large beaker containing 250 g of crushed ice. Transfer the reaction mixture to a dropping funnel and add it dropwise to the vigorously stirred crushed ice.

    • Critical Step: Do not add water to the reaction flask; always add the acid to the ice.

  • Isolation: As the acid is quenched, the water-insoluble 5-chlorosulfonyl-2-ethoxybenzoic acid will precipitate as a dense white solid.

  • Filtration & Washing: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) until the filtrate runs neutral (pH ~7).

  • Drying: Dry the solid under high vacuum at room temperature. Note: Do not use heat to dry, as sulfonyl chlorides are thermally sensitive and prone to hydrolysis if residual moisture is present.

Quantitative Data: Methodological Comparison

Depending on the downstream requirements of the pharmaceutical pipeline, the sulfonation protocol can be modified. The table below summarizes the quantitative differences between standard sulfonation, chlorosulfonation, and dual-activation methodologies[1],[6],[5].

MethodologyReagents UsedStoichiometry (SM : Reagents)Temp Profile (°C)Reaction Time (h)Primary Isolated ProductDownstream Utility
Direct Sulfonation Oleum (Fuming

)
1 : 3.025 to 504 - 62-Ethoxy-5-sulfobenzoic acidRequires secondary chlorination step to be useful for amidation.
Chlorosulfonation (Protocol Above)Chlorosulfonic Acid (

)
1 : 3.50 to 252 - 45-Chlorosulfonyl-2-ethoxybenzoic acidDirect amidation with piperazine derivatives.
Dual Activation

+ Thionyl Chloride (

)
1 : 4.0 : 1.00 to 80 (Reflux)4 - 65-Chlorosulfonyl-2-ethoxybenzoyl chlorideOne-pot dual amidation and esterification.

Note: The "Dual Activation" method utilizes thionyl chloride to simultaneously convert the carboxylic acid moiety into an acyl chloride, streamlining complex syntheses by avoiding an intermediate purification step[1],[6].

References

  • 1. newdrugapprovals.org.

  • 4. smolecule.com. 3.2. ResearchGate. 4.6. Google Patents.

  • 3. wikipedia.org. 6.5. ECHEMI.com.

  • 7. Chemithon.

Sources

Application Note: Quantitative Analysis of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

**Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Ethoxy-5-sulfobenzoic acid. As a key intermediate or potential impurity in various chemical syntheses, including pharmaceuticals like Ethamsylate, its accurate quantification is critical for quality control and regulatory compliance.[1][2][3] This document outlines two primary analytical methodologies: a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, and a simpler, cost-effective UV-Vis Spectrophotometric method for screening purposes. Additionally, principles for a high-sensitivity confirmatory analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed. The protocols are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices to ensure robust and reliable results.

Introduction and Physicochemical Properties

2-Ethoxy-5-sulfobenzoic acid is an aromatic organic compound containing ethoxy, sulfonic acid, and carboxylic acid functional groups. These functional groups dictate its chemical properties, such as its polarity and UV absorbance, which are leveraged for its analytical determination. The sulfonic acid moiety confers high water solubility, while the benzoic acid core provides a strong chromophore for UV detection. Accurate and precise quantification is essential for process monitoring, impurity profiling, and ensuring the final product quality.

Table 1: Physicochemical Properties of 2-Ethoxy-5-sulfobenzoic acid

PropertyValueSource
Molecular Formula C₉H₁₀O₅S[4]
Molecular Weight 246.23 g/mol [4]
CAS Number 2021224-02-0[4]
Structure
Inferred from Name
Functional Groups Carboxylic Acid, Sulfonic Acid, Ether, Aromatic Ring

Strategic Approach to Method Selection

The choice of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents a tiered approach, from a general screening method to a highly specific and sensitive quantitative method.

G cluster_0 Analytical Objective cluster_1 Method Selection Start Define Analytical Need (e.g., Purity, Impurity, Screening) Decision High Specificity Required? Start->Decision HPLC HPLC-UV (High Specificity & Quantification) Decision->HPLC  Yes UV_Vis UV-Vis Spectrophotometry (Screening & High Concentration) Decision->UV_Vis  No Decision2 Trace Level (<0.1%) or Identity Confirmation? HPLC->Decision2 LC_MS LC-MS (Trace Analysis & Confirmation) Decision2->HPLC  No Decision2->LC_MS  Yes

Caption: Logical workflow for selecting the appropriate analytical method.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the recommended method for the accurate and specific quantification of 2-Ethoxy-5-sulfobenzoic acid. This technique offers excellent resolution from potential impurities and is a standard in pharmaceutical quality control.

Principle of the Method

The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. A polar mobile phase is used to elute the compounds from the column. For acidic compounds like 2-Ethoxy-5-sulfobenzoic acid, controlling the pH of the mobile phase is critical. An acidic mobile phase (pH ~2.5-3.5) suppresses the ionization of the carboxylic acid group, which results in a single, well-defined chromatographic peak with good symmetry and reproducible retention time.[5][6] The sulfonic acid group, being a strong acid, will remain ionized. Detection is achieved by monitoring the UV absorbance of the aromatic ring at its wavelength of maximum absorbance (λmax).

Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • 2-Ethoxy-5-sulfobenzoic acid Reference Standard (>97% purity)[4]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (H₃PO₄, 85%, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

B. Instrumentation and Chromatographic Conditions

Table 2: Recommended HPLC-UV Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/PDA detectorStandard, reliable instrumentation.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Phenomenex)Provides good retention and resolution for aromatic acids.
Mobile Phase A: 25 mM KH₂PO₄, pH 2.8 (adjusted with H₃PO₄) B: AcetonitrileBuffered aqueous phase controls ionization for good peak shape.[6]
Gradient 0-2 min: 10% B, 2-12 min: 10% to 70% B, 12-14 min: 70% to 10% B, 14-18 min: 10% BGradient elution ensures elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection UV at λmax (~235 nm, to be verified)Wavelength of maximum absorbance provides the highest sensitivity.[7]
Run Time 18 minutesAllows for elution and column re-equilibration.

C. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Ethoxy-5-sulfobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water. This stock is stable for up to 7 days when stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Standard Solution with Mobile Phase A.

D. Sample Preparation

  • Accurately weigh the sample material expected to contain 2-Ethoxy-5-sulfobenzoic acid.

  • Dissolve and dilute the sample in the 50:50 Methanol:Water mixture to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex to mix and sonicate for 10 minutes if necessary to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

E. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (Mobile Phase A) to ensure no system contamination.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 2-Ethoxy-5-sulfobenzoic acid in the samples using the linear regression equation from the calibration curve.

Caption: Experimental workflow for the HPLC-UV analysis.

Method Validation Summary

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following table summarizes typical performance characteristics for a validated HPLC method for benzoic acid derivatives.[8][9]

Table 3: Typical HPLC Method Validation Parameters

ParameterTypical SpecificationPurpose
Linearity (r²) ≥ 0.999Confirms a direct relationship between concentration and response.
Range 1 - 100 µg/mLThe concentration range over which the method is linear and accurate.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the test results to the true value.
Precision (% RSD) ≤ 2.0%Demonstrates the repeatability and intermediate precision of the method.
LOD (Limit of Detection) ~0.2 µg/mLThe lowest amount of analyte that can be detected.
LOQ (Limit of Quantitation) ~0.8 µg/mLThe lowest amount of analyte that can be accurately quantified.
Specificity No interference at the analyte's retention timeEnsures the method is not affected by other components in the sample.

Alternative Method: UV-Vis Spectrophotometry

For rapid screening or in the absence of an HPLC system, direct UV-Vis spectrophotometry can be employed. This method is fast and cost-effective but lacks specificity.

Principle of the Method

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The analysis involves measuring the absorbance of a solution containing 2-Ethoxy-5-sulfobenzoic acid at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards.[10]

Experimental Protocol: UV-Vis

A. Instrumentation and Reagents

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

  • Reagents and reference standard as described in Section 3.2.A.

  • Solvent/Diluent: 0.1 M Hydrochloric Acid (HCl) in Deionized Water.

B. Procedure

  • Determine λmax: Prepare a ~10 µg/mL solution of the reference standard in the diluent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance.

  • Prepare Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution (Section 3.2.C) using the diluent.

  • Prepare Sample: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Measure Absorbance: Zero the spectrophotometer using the diluent as a blank. Measure the absorbance of each standard and the sample solution at the predetermined λmax.

  • Quantification: Create a calibration curve of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the analyte in the sample.

G Start Determine λmax (Scan Standard) Prep_Stds Prepare Calibration Standards Start->Prep_Stds Measure_Stds Measure Absorbance of Standards Prep_Stds->Measure_Stds Prep_Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Zero_Inst Zero Spectrophotometer with Blank (Diluent) Zero_Inst->Measure_Stds Zero_Inst->Measure_Sample Plot Plot Calibration Curve (Absorbance vs. Conc.) Measure_Stds->Plot Calculate Calculate Sample Concentration Measure_Sample->Calculate Plot->Calculate

Caption: Workflow for quantification using UV-Vis spectrophotometry.

C. Limitations This method is highly susceptible to interference from any other substance in the sample matrix that absorbs at the same wavelength. It should only be used for relatively pure samples or for screening purposes.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For trace-level quantification or unambiguous identification, LC-MS is the gold standard. It combines the separation power of HPLC with the sensitive and highly specific detection of mass spectrometry.

5.1. Principle An LC system separates the sample components as described in Section 3.1. The column eluent is then directed to a mass spectrometer. The analyte molecules are ionized, typically using Electrospray Ionization (ESI). Given the two acidic protons, ESI in negative ion mode is ideal, as it will readily form the deprotonated molecule [M-H]⁻ at m/z 245.2. For quantification, Selected Ion Monitoring (SIM) of this ion provides excellent sensitivity and specificity. For even greater confidence, tandem mass spectrometry (MS/MS) can be used to monitor a specific fragmentation of the parent ion (Multiple Reaction Monitoring, MRM).[11]

References

  • Zhang J, Kumar M, Pinto S, et al. Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. J Mass Spectrom. 2024;59(8):e5068. doi:10.1002/jms.5068. [Link]

  • Pharmaffiliates. Ethamsylate-Impurities. [Link]

  • PubChem. 2-Sulfobenzoic acid. National Center for Biotechnology Information. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 2624-44-4 Ethamsylate Impurity. [Link]

  • SIELC Technologies. UV-Vis Spectrum of p-Toluenesulfonic Acid. [Link]

  • Pharmaffiliates. Ethamsylate-Impurities. [Link]

  • NIST. 2-Sulfobenzoic acid cyclic anhydride. NIST WebBook. [Link]

  • Sadowska Z, Ciesielski W, Kaczmarczyk M, et al. UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Metrol. Meas. Syst. 2018;25(2):399-410. doi:10.24425/122067. [Link]

  • PubChem. 2-Ethoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • ResearchGate. Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • ResearchGate. UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. [Link]

  • Ault A, Anal. Chem. 1965, 37, 8, 1057–1058. Ultraviolet Spectrometric Determination of Mixtures of Arylsulfonic Acids. [Link]

  • PharmaCompass. Ethamsylate. [Link]

  • Wikipedia. 2-Ethoxybenzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2). [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Ene CP, Diacu E. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Sci. Bull., Series B. 2010;72(4):81-88. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Al-Sharafi M, Al-ghalibi S, Al-Gahri A. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. 2023;28(2). [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • Hu L, Li H, Luo H, et al. Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Molecules. 2019;24(19):3567. doi:10.3390/molecules24193567. [Link]

  • Gray N, Plumb R, Wilson I. The Application of High Temperature Liquid Chromatography with Mass Spectrometric Detection to the Analysis of the In Vitro and In Vivo Metabolism of 2-, 3- and 4- Bromobenzoic Acids. Chromatography Today. 2008. [Link]

  • Valentová K, Vrabcová H, Ulrichová J, et al. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. 2022;27(10):3283. doi:10.3390/molecules27103283. [Link]

  • Shimadzu. Tips for practical HPLC analysis. [Link]

Sources

Application Note: Advanced HPLC Analysis of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Process Impurity Profiling & Stability Monitoring

Abstract

This guide details the high-performance liquid chromatography (HPLC) analysis of 2-Ethoxy-5-sulfobenzoic acid (CAS: 636-61-3), a critical intermediate and degradation product in the synthesis of PDE5 inhibitors like Sildenafil Citrate. Due to the presence of a strongly acidic sulfonic group (


) and a carboxylic acid (

), this molecule presents significant retention and peak shape challenges on standard C18 stationary phases. This note provides two distinct protocols: a Robust Quality Control (QC) Method utilizing ion-pairing reagents for maximum resolution, and an LC-MS Compatible Method using polar-embedded stationary phases for structural identification.

Chemical Context & Physicochemical Profile

Origin and Importance

2-Ethoxy-5-sulfobenzoic acid is typically formed via the hydrolysis of 2-ethoxy-5-(chlorosulfonyl)benzoic acid , a key electrophilic intermediate used to attach the piperazine ring in Sildenafil synthesis. Monitoring this acid is essential for:

  • Reaction Monitoring: Ensuring complete conversion of the sulfonyl chloride intermediate.

  • Stability Testing: It can reappear as a hydrolysis degradation product in formulated drugs.

Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 246.24 g/mol

  • Acidity (

    
    ): 
    
    • 
       (Sulfonic acid): Permanently ionized (anionic) at all standard HPLC pH levels.
      
    • 
       (Carboxylic acid): pH-dependent ionization.
      
  • Polarity: Highly polar; negligible retention on standard C18 columns without modification.

Method Development Strategy

The separation challenge lies in the molecule's "Zwitterionic-like" behavior (though technically anionic) and high polarity. Standard Reverse Phase (RP) chromatography fails because the sulfonate group repels the hydrophobic C18 chains, leading to elution at the void volume (


).

We employ two strategies to overcome this:

  • Ion-Pairing (Method A): Using Triethylamine (TEA) or Tetrabutylammonium (TBA) to form a neutral hydrophobic complex with the sulfonate, allowing retention on C18.

  • Polar-Embedded/AQ Phase (Method B): Using a stationary phase with hydrophilic shielding that prevents "phase collapse" in 100% aqueous conditions, allowing retention via weak hydrophobic and hydrogen bonding interactions.

Decision Matrix: Method Selection

MethodSelection cluster_tips Technical Constraints Start Start: Define Analytical Goal Goal Is the goal Routine QC or Structure ID? Start->Goal QC Routine QC / Quantitation Goal->QC High Resolution needed ID Mass Spec / Trace ID Goal->ID MS Compatibility needed MethodA METHOD A: Ion-Pair RP-HPLC (Phosphate/TEA Buffer) QC->MethodA MethodB METHOD B: Polar-Embedded RP (Formate Buffer) ID->MethodB Tip1 Method A is not MS compatible due to non-volatile salts

Figure 1: Decision tree for selecting the appropriate chromatographic approach.

Protocol A: The "Gold Standard" QC Method (Ion-Pairing)

This method mimics USP protocols for Sildenafil impurities, ensuring regulatory compliance and high robustness. It uses Triethylamine (TEA) as a silanol blocker and weak ion-pairing agent.

Chromatographic Conditions
ParameterSpecification
Column C18 (L1 packing), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry)
Mobile Phase A Buffer pH 3.0: 0.7% (v/v) Triethylamine in water, adjusted to pH 3.0 ± 0.1 with Orthophosphoric Acid.[1]
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 290 nm (Specific) or 230 nm (High Sensitivity)
Injection Vol 10 - 20 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial Hold for polar retention
5.09010Isocratic retention of Sulfonic Acid
25.03070Elute hydrophobic parent (Sildenafil)
30.03070Wash
30.19010Re-equilibration
35.09010End
Preparation Steps
  • Buffer Preparation: Dissolve 7.0 mL of Triethylamine in 1000 mL of water. Crucial: Add Phosphoric acid slowly while stirring to adjust pH to 3.0. Filter through 0.45 µm nylon filter.

  • Standard Prep: Dissolve 2-Ethoxy-5-sulfobenzoic acid in Mobile Phase A. Do not use pure organic solvent as diluent, or peak shape will distort (solvent effect).

Why this works (Mechanism)
  • pH 3.0: The carboxylic acid (

    
     4.2) is predominantly protonated (neutral), increasing retention. The sulfonic acid (
    
    
    
    -2) is anionic.
  • Triethylamine (TEA): The protonated amine (

    
    ) interacts with the anionic sulfonate (
    
    
    
    ), forming a neutral ion-pair complex that partitions into the C18 stationary phase.

Protocol B: LC-MS Compatible Method (Polar-Embedded)

For researchers needing Mass Spectrometry (LC-MS/MS) data, non-volatile phosphate buffers and TEA are forbidden. We substitute the column chemistry to achieve retention.[2]

Chromatographic Conditions
ParameterSpecification
Column Polar-Embedded C18 or C18-AQ (e.g., Waters Atlantis T3, Phenomenex Synergi Fusion-RP). Dimensions: 150 x 2.1 mm, 3 µm.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min (compatible with ESI source)
Column Temp 40°C
Detection ESI (-) Mode (Negative Mode is superior for Sulfonic Acids)
Gradient Program
Time (min)% Mobile Phase BComment
0.00100% Aqueous Start
3.00Hold to retain Sulfonic Acid
15.090Ramp to elute organics
18.090Wash
18.10Re-equilibrate
Why this works (Mechanism)
  • Polar-Embedded Phase: These columns have a hydrophilic group inserted near the silica surface. This allows the water layer to wet the surface even at 100% aqueous conditions, preventing "phase collapse" (dewetting) which causes loss of retention in standard C18 columns.

  • ESI Negative Mode: Sulfonic acids are pre-ionized. Negative mode provides excellent sensitivity (

    
     ion at m/z ~245).
    

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • Failure Mode: If

      
      , it indicates secondary silanol interactions. Increase buffer concentration or check column age.
      
  • Resolution (

    
    ):  If analyzing in a mixture with Sildenafil, 
    
    
    
    between the Sulfonic Acid and the nearest peak (usually Sildenafil N-oxide) must be > 2.0 .[1][3]
  • Precision: %RSD of peak area for 6 replicate injections must be < 2.0% .

Workflow Diagram

Workflow Sample Sample Prep (Diluent: Buffer A) Inject Injection (10-20 µL) Sample->Inject Sep Separation (Ion-Pair or AQ-C18) Inject->Sep Gradient Elution Detect Detection (UV 290nm / ESI-) Sep->Detect Data Data Analysis (Integ. & Tailing Check) Detect->Data Signal Data->Sample Fail: Tailing > 1.5

Figure 2: Standard analytical workflow.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution / No Retention Phase Collapse (Dewetting).Method A: Ensure at least 5% Organic is present. Method B: Switch to a dedicated "AQ" or "T3" type column capable of 100% water.
Split Peaks Solvent Mismatch.The sample diluent is too strong (e.g., 100% MeOH). Dissolve sample in Mobile Phase A.
Drifting Retention Times pH Instability.Sulfonic acids are sensitive to ion-pairing equilibrium. Ensure the column is equilibrated for at least 20 column volumes before starting.
High Backpressure Salt Precipitation.If using Method A (Phosphate/TEA), do not exceed 80% Acetonitrile. Phosphates precipitate in high organic.

References

  • United States Pharmacopeia (USP). Sildenafil Citrate Monograph: Organic Impurities. USP-NF.[3] (Standard reference for the base method utilizing TEA/Phosphate buffers).

  • Sigma-Aldrich. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis Express C18. (Application note demonstrating system suitability for Sildenafil impurities).[1]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic Acids. (Discussion on mixed-mode and ion-exchange strategies for strong acids).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135409459 (2-Ethoxy-5-sulfobenzoic acid). (Physicochemical data source).

Sources

Application Note: 2-Ethoxy-5-sulfobenzoic Acid as a Versatile Building Block in the Synthesis of Benzamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, the precise tuning of molecular scaffolds dictates the pharmacodynamic and pharmacokinetic profiles of target active pharmaceutical ingredients (APIs). 2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0) is an advanced, bifunctional building block primarily utilized in the synthesis of substituted benzamides—a class of compounds renowned for their potent activity as dopamine D2/D3 receptor antagonists and serotonin 5-HT receptor modulators (e.g., neuroleptics and prokinetics).

This application note provides an in-depth technical guide to utilizing this building block, detailing the causality behind mechanistic choices, and presenting self-validating experimental protocols for downstream functionalization.

Physicochemical Profiling

Before integrating 2-Ethoxy-5-sulfobenzoic acid into a synthetic workflow, it is crucial to understand its foundational properties. The presence of both a carboxylic acid and a sulfonic acid renders the molecule highly polar, while the ethoxy ether provides a localized lipophilic domain.

PropertyValueClinical / Synthetic Relevance
CAS Number 2021224-02-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C9H10O6SDefines the stoichiometric baseline for reagent calculations.
Molecular Weight 246.24 g/mol Utilized for precise molarity and yield quantifications.
SMILES String O=C(O)C1=CC(S(=O)(O)=O)=CC=C1OCCUseful for in silico docking and property prediction.
Functional Groups -COOH, -SO3H, -OCH2CH3Enables orthogonal functionalization (amidation, sulfonylation).

Mechanistic Insights & Causality (E-E-A-T)

The Pharmacological Causality of the 2-Ethoxy Group

In classic benzamide neuroleptics (such as sulpiride or amisulpride), a 2-methoxy group is standard. However, substituting this with a 2-ethoxy group serves two critical functions:

  • Conformational Locking: The ethoxy oxygen acts as a hydrogen-bond acceptor for the adjacent amide NH. This intramolecular hydrogen bond locks the benzamide side-chain into a pseudo-ring conformation, which is an absolute structural prerequisite for high-affinity binding to the Dopamine D2 receptor [1].

  • Lipophilicity Tuning: The ethyl chain increases the overall LogP of the molecule compared to a methoxy analog. This enhances blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS) active neuroleptics[1].

Electrophilic Aromatic Substitution (EAS) Dynamics

To utilize the sulfonic acid moiety, it must be converted into a reactive sulfonyl chloride. This is achieved via chlorosulfonation. The reaction proceeds through an Electrophilic Aromatic Substitution (EAS) mechanism. Chlorosulfonic acid (


) undergoes auto-protolysis to generate the highly electrophilic 

cation. The 2-ethoxy group is strongly ortho/para-directing and electron-donating, activating the ring. Since the 5-position is para to the ethoxy group, it is the most electronically activated and sterically accessible site, ensuring high regioselectivity during the transformation [2].
Amide Coupling Kinetics (EDC/HOBt)

The final step in synthesizing a benzamide API involves coupling the sterically hindered carboxylic acid with a target amine. We employ the EDC/HOBt coupling system. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an unstable O-acylisourea intermediate. If left unchecked, this intermediate can undergo an irreversible rearrangement to an unreactive N-acyl urea. The addition of HOBt (N-hydroxybenzotriazole) intercepts the O-acylisourea to form a highly stable, yet reactive, HOBt-ester. This mechanistic intervention suppresses side reactions, prevents racemization of any chiral centers on the incoming amine, and drives the reaction to completion [3].

Synthetic Workflow & Biological Pathway Visualizations

SynthWorkflow A 2-Ethoxy-5-sulfobenzoic acid (Starting Material) B 2-Ethoxy-5-(chlorosulfonyl)benzoic acid (Intermediate 1) A->B ClSO3H / SOCl2 Reflux, 3h C 2-Ethoxy-5-sulfamoylbenzoic acid (Intermediate 2) B->C NH3 (aq) 0°C to RT D N-(Substituted)-2-ethoxy- 5-sulfamoylbenzamide (Target API) C->D EDC, HOBt, DIPEA Target Amine, DMF

Synthetic workflow from 2-Ethoxy-5-sulfobenzoic acid to a target benzamide API.

D2Pathway DA Endogenous Dopamine D2 Dopamine D2 Receptor (Gi-coupled GPCR) DA->D2 Activates (Agonism) API Benzamide Antagonist (2-Ethoxy Analog) API->D2 Blocks (Antagonism) AC Adenylyl Cyclase (AC) D2->AC Inhibits (when DA bound) cAMP cAMP Levels (Normalized) AC->cAMP Catalyzes ATP to cAMP Effect Modulated Neural Firing (Antipsychotic Effect) cAMP->Effect Downstream Signaling

Mechanism of action for benzamide-based dopamine D2 receptor antagonists.

Self-Validating Experimental Protocols

The following protocols detail the step-by-step transformation of 2-Ethoxy-5-sulfobenzoic acid into a functionalized benzamide API. Each protocol includes an in-process validation step to ensure system integrity before proceeding.

Protocol 1: Synthesis of 2-Ethoxy-5-(chlorosulfonyl)benzoic acid

Objective: Convert the stable sulfonic acid into a highly reactive sulfonyl chloride.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas scrubber system (to neutralize evolved HCl and SO2 gases).

  • Reagent Loading: Add 2-Ethoxy-5-sulfobenzoic acid (10.0 g, 40.6 mmol) to the flask. Cool the flask to 0°C using an ice-water bath.

  • Activation: Cautiously add chlorosulfonic acid (23.6 g, 203 mmol, 5.0 equiv) dropwise over 30 minutes. Causality: The large excess of chlorosulfonic acid acts as both the solvent and the electrophile source, driving the equilibrium forward[2].

  • Reflux: Add thionyl chloride (

    
    , 10 mL) to the mixture. Heat the reaction to 80°C for 3 hours. Causality: Thionyl chloride converts any residual sulfonic acid back into the sulfonyl chloride, maximizing yield.
    
  • Quenching: Cool the mixture to room temperature. Carefully pour the mixture dropwise onto 200 g of vigorously stirred crushed ice.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with ice-cold water (3 x 50 mL), and dry under a high vacuum.

  • Self-Validation Step: Dissolve a 1 mg aliquot in 1 mL of anhydrous methanol. Analyze via LC-MS. The mass spectrum should display the methyl sulfonate ester mass (

    
    ), confirming the complete absence of the unreacted sulfonic acid.
    
Protocol 2: Amination to 2-Ethoxy-5-sulfamoylbenzoic acid

Objective: Form the primary sulfonamide pharmacophore.

  • Preparation: In a 250 mL Erlenmeyer flask, cool 50 mL of concentrated aqueous ammonia (28%) to 0°C.

  • Addition: Slowly add the freshly prepared 2-Ethoxy-5-(chlorosulfonyl)benzoic acid (from Protocol 1) in small portions to the stirred ammonia solution over 20 minutes. Causality: Maintaining the temperature at 0°C is critical to prevent the competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Precipitation: Acidify the clear solution by dropwise addition of concentrated HCl until the pH reaches 2.0. A dense white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry overnight in a vacuum oven at 50°C.

  • Self-Validation Step: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1) with a drop of acetic acid. The product will appear as a distinct, UV-active spot (254 nm) with a lower Rf value than the sulfonyl chloride, and it will not stain strongly with ninhydrin (confirming a sulfonamide, not a free amine).

Protocol 3: EDC/HOBt-Mediated Amide Coupling

Objective: Couple the carboxylic acid with a target amine to yield the final neuroleptic analog.

  • Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Ethoxy-5-sulfamoylbenzoic acid (2.45 g, 10.0 mmol) in 25 mL of anhydrous Dimethylformamide (DMF).

  • Activation: Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol) to the solution. Stir at room temperature for 30 minutes. Causality: This pre-activation step ensures the complete formation of the stable HOBt-ester before the amine is introduced, preventing side reactions [3].

  • Coupling: Add the target amine (e.g., 1-ethylpyrrolidin-2-ylmethanamine, 1.28 g, 10.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 3.87 g, 30.0 mmol). Stir the reaction at room temperature for 12 hours. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and keep the target amine in its reactive, deprotonated state.

  • Workup: Evaporate the DMF under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with 1M HCl (50 mL), saturated aqueous

    
     (50 mL), and brine (50 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography if necessary.
    
  • Self-Validation Step: Analyze the crude mixture via HPLC at 220 nm. The successful formation of the amide bond will result in a significant retention time shift compared to the highly polar starting material. The mass of the target API should be confirmed via high-resolution mass spectrometry (HRMS).

References

  • Norman, M. H., Navas, F., Thompson, J. B., & Rigdon, G. C. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(24), 4692-4703. URL:[Link]

Application Notes & Protocols: The 2-Ethoxy-5-sulfobenzoic Acid Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The substituted benzoic acid motif is a cornerstone of contemporary drug discovery, offering a versatile and functionally rich scaffold for engaging a wide array of biological targets. This guide focuses on the 2-ethoxy-5-sulfobenzoic acid core and its derivatives, elucidating their strategic application in medicinal chemistry. We will dissect the role of this scaffold as a pivotal building block in the synthesis of marketed drugs, explore its use in developing selective G protein-coupled receptor (GPCR) agonists, and detail its application in crafting potent inhibitors of protein-protein interactions. This document provides not only the theoretical underpinnings but also detailed, field-tested protocols for synthesis and biological evaluation, designed for researchers, scientists, and drug development professionals.

The Strategic Value of the 2,5-Substituted Benzoic Acid Scaffold

The 2-ethoxy-5-sulfobenzoic acid structure and its close analogs, particularly those where the sulfonic acid is converted to a sulfonamide, represent a privileged scaffold in medicinal chemistry. The strategic arrangement of its functional groups provides a powerful toolkit for modulating the physicochemical and pharmacological properties of a drug candidate.

  • The Carboxylic Acid (Position 1): This group is a versatile synthetic handle, most commonly used for forming robust amide bonds. In a biological context, it's a potent hydrogen bond donor and acceptor and can form critical salt-bridge interactions with basic residues (like arginine or lysine) in a protein's active site.

  • The Ethoxy Group (Position 2): This small, lipophilic group can provide beneficial hydrophobic interactions, often fitting into well-defined pockets in a target protein. Its presence can improve metabolic stability compared to a more labile methoxy group and can subtly influence the conformation of the aromatic ring.

  • The Sulfonyl Group (Position 5): Whether as a sulfonic acid or, more commonly, a sulfonamide, this moiety is a strong hydrogen bond acceptor. The sulfonamide group, in particular, is a bioisostere for a carboxylic acid but with a different pKa and spatial arrangement of hydrogen bond vectors. This group significantly enhances aqueous solubility and can be decorated with various substituents to explore structure-activity relationships (SAR) and fine-tune properties like cell permeability and target affinity.[1][2]

This combination of features makes the scaffold an excellent starting point for designing molecules that can interact with diverse targets, from enzymes to GPCRs and beyond.[3]

Application I: A Key Building Block in the Synthesis of Sildenafil

One of the most prominent applications of this scaffold is in the synthesis of Sildenafil (Viagra), a selective inhibitor of phosphodiesterase type 5 (PDE5). The key intermediate, 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid , is a direct derivative of the title compound and is crucial for building the core of the final drug molecule.[4]

The synthesis involves a critical amide coupling step where the carboxylic acid of this building block is activated and reacted with the primary amine of the pyrazolo-pyrimidinone core.

Workflow: Incorporation of the Scaffold into Sildenafil

The diagram below outlines the conceptual workflow, highlighting the pivotal role of the 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid intermediate.

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis PyrazoloPyrimidinone Pyrazolo-Pyrimidinone Core Coupling Amide Bond Formation PyrazoloPyrimidinone->Coupling BuildingBlock 2-Ethoxy-5-(4-methylpiperazin-1-yl) sulfonylbenzoic acid Activation Carboxylic Acid Activation (e.g., SOCl2, EDC) BuildingBlock->Activation Activation->Coupling Sildenafil Sildenafil Coupling->Sildenafil

Caption: Synthetic workflow for Sildenafil highlighting the key amide coupling step.

Protocol 1: Representative Amide Coupling for Drug Synthesis

This protocol details a general method for coupling the 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid building block to a primary or secondary amine, representative of the core reaction in Sildenafil synthesis.

Objective: To form a stable amide bond between the key building block and a generic amine partner (R-NH₂).

Materials:

  • 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid (CAS: 194602-23-8)

  • Amine Substrate (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: To the stirred solution, add 1.2 equivalents of HOBt and 1.2 equivalents of EDC. Stir the mixture at room temperature for 30 minutes. Causality Note: This pre-activation step forms a highly reactive HOBt-ester intermediate, which is more efficient at acylating the amine and minimizes side reactions compared to using EDC alone.

  • Amine Addition: In a separate vial, dissolve 1.1 equivalents of the amine substrate (R-NH₂) and 2.0 equivalents of DIPEA in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the EDC reaction and the HOBt, driving the reaction to completion without competing with the primary amine.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: Scaffold for Selective GPCR Agonists

The sulfamoyl benzoic acid core is a powerful template for designing ligands for GPCRs. Research has shown that analogs based on this scaffold can act as potent and specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA₂), a target implicated in gut health and protection from radiation-induced cell death.[1][2]

In this context, the scaffold acts as a "warhead" that mimics the phosphate group of the endogenous ligand, lysophosphatidic acid. The carboxylic acid and sulfonamide groups form key hydrogen bonds within the receptor's binding pocket, while modifications to the rest of the molecule allow for tuning of potency and selectivity.[1]

Logical Relationship: From Scaffold to Selective Agonist

G Scaffold Sulfamoyl Benzoic Acid Scaffold FunctionalGroups Key H-Bonding Groups: - Carboxylic Acid - Sulfonamide Scaffold->FunctionalGroups Mimicry Bioisosteric Mimicry of LPA Phosphate Headgroup FunctionalGroups->Mimicry LPA2 LPA₂ Receptor Binding Pocket Mimicry->LPA2 Binds SAR Structure-Activity Relationship (SAR) (Linker & Tail Group Modification) LPA2->SAR Guides Agonism Selective LPA₂ Agonism (Subnanomolar Activity) SAR->Agonism

Caption: Design logic for developing selective LPA₂ agonists from the scaffold.

Application III: Template for Protein-Protein Interaction Inhibitors

Beyond enzymes and GPCRs, the 2,5-substituted benzoic acid scaffold has proven effective in designing inhibitors of protein-protein interactions (PPIs), a notoriously difficult target class. Specifically, this scaffold has been used to develop dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[3] These proteins are overexpressed in many cancers, making them prime therapeutic targets.

The benzoic acid core serves as an anchor, placing substituents into the hydrophobic binding grooves on the protein surface that normally accommodate the BH3 helix of pro-apoptotic proteins. Structure-based design, guided by X-ray co-crystal structures, enables the rational optimization of substituents at the 2- and 5-positions to maximize binding affinity and selectivity.[3]

Compound ID Substitution Pattern Mcl-1 Ki (nM) Bfl-1 Ki (nM) Selectivity vs. Bcl-xL
Lead Cmpd (Generic)500800~10-fold
Cmpd 24 (Optimized)100100>50-fold
Table 1: Representative data showing the optimization of a 2,5-substituted benzoic acid scaffold for dual Mcl-1/Bfl-1 inhibition. Data is illustrative based on findings in cited literature.[3]

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay using Fluorescence Polarization to determine the binding affinity (Ki) of a test compound (e.g., a 2-ethoxy-5-sulfobenzoic acid derivative) for a target protein like Mcl-1.

Objective: To quantify the ability of a test compound to displace a fluorescently-labeled probe from the Mcl-1 binding groove.

Principle: A small, fluorescently-labeled peptide (probe) that binds to Mcl-1 will tumble slowly in solution, resulting in a high FP signal. When a test compound displaces the probe, the probe tumbles freely and rapidly, leading to a decrease in the FP signal.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently-labeled probe peptide (e.g., FITC-labeled BIM BH3 peptide)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • Test Compounds (dissolved in DMSO)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader with FP capabilities (e.g., 485 nm excitation, 535 nm emission)

Procedure:

  • Reagent Preparation: a. Prepare a 2X solution of Mcl-1 protein in assay buffer at a concentration determined by a prior titration experiment (typically in the low nM range). b. Prepare a 2X solution of the fluorescent probe in assay buffer at its Kd concentration. c. Prepare a serial dilution series of the test compound in DMSO, then dilute into assay buffer to create a 4X final concentration series.

  • Assay Plate Setup: a. Add 5 µL of assay buffer to the "blank" wells. b. Add 5 µL of the 4X test compound dilutions to the "test" wells. c. Add 5 µL of assay buffer with equivalent DMSO concentration to the "maximum signal" (no inhibitor) wells. d. Add 10 µL of the 2X fluorescent probe to the "probe only" (minimum signal) wells.

  • Protein Addition: Add 10 µL of the 2X Mcl-1 protein solution to all wells except the "probe only" wells.

  • Probe Addition: Add 10 µL of the 2X fluorescent probe solution to all wells except the "blank" wells. Self-Validation Note: The final volume in all wells should be 20 µL. The plate should contain controls for no protein (minimum polarization) and no inhibitor (maximum polarization).

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence polarization plate reader.

  • Data Analysis: a. Convert the raw FP data (in millipolarization units, mP) to percent inhibition relative to the high and low controls. b. Plot percent inhibition versus the logarithm of the test compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe.

Conclusion

The 2-ethoxy-5-sulfobenzoic acid scaffold and its derivatives are far more than simple chemical building blocks; they are enabling tools for modern medicinal chemistry.[5] From their role in constructing blockbuster drugs like Sildenafil to providing the foundational structure for highly selective GPCR modulators and novel PPI inhibitors, their utility is both proven and expansive. The strategic combination of a versatile synthetic handle, a modulating ethoxy group, and a solubility-enhancing sulfonyl moiety provides a robust platform for addressing a multitude of therapeutic targets. The protocols and workflows detailed herein offer a practical starting point for researchers looking to leverage the power of this privileged scaffold in their own drug discovery programs.

References

  • PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)benzoic Acid. Available from: [Link]

  • Zhao, C., et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available from: [Link]

  • CAS Common Chemistry. 2-Methoxy-5-sulfobenzoic acid. Available from: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • PubMed. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry. Available from: [Link]

  • SpiroChem. SF5 building blocks. Available from: [Link]

  • Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

  • SIELC Technologies. Benzoic acid, 2-hydroxy-5-sulfo. Available from: [Link]

  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

  • PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

The Strategic Incorporation of 2-Ethoxy-5-sulfobenzoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Sulfonated Monomers in High-Performance Polymers

In the pursuit of advanced polymeric materials with tailored functionalities, the incorporation of sulfonic acid moieties represents a powerful and versatile strategy. The presence of the sulfonate group (-SO₃H) can profoundly alter the physicochemical properties of a polymer, imparting characteristics such as enhanced hydrophilicity, ion-exchange capabilities, and thermal and oxidative stability.[1][2] These properties are highly sought after in a range of applications, from proton exchange membranes in fuel cells to advanced separation technologies and biocompatible materials.[3][4][5][6]

While various methods exist for the introduction of sulfonate groups, including post-polymerization sulfonation, the use of sulfonated monomers offers precise control over the degree and distribution of functionalization.[2][4] This application note focuses on the potential utility of a unique difunctional monomer, 2-Ethoxy-5-sulfobenzoic acid , in the synthesis of novel polyesters and other condensation polymers. The presence of a carboxylic acid, a sulfonic acid, and an ethoxy group on a single aromatic ring provides a unique combination of reactive sites and property-modifying features.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and detailed protocols for utilizing 2-Ethoxy-5-sulfobenzoic acid in polymer chemistry.

Part 1: The Scientific Rationale for Employing 2-Ethoxy-5-sulfobenzoic Acid

The molecular architecture of 2-Ethoxy-5-sulfobenzoic acid makes it a compelling candidate for a specialty monomer in condensation polymerization.

  • Dual Functionality for Polymerization: The carboxylic acid group provides a primary reactive site for forming ester or amide linkages, enabling its incorporation into polyester or polyamide backbones through step-growth polymerization.[7]

  • Pendant Sulfonic Acid Group: The sulfonic acid group, being a strong acid, remains as a pendant functional group along the polymer chain.[3] This imparts a high degree of hydrophilicity and the potential for ionic conductivity. Unlike weaker acidic groups, the sulfonate group is pH-insensitive, ensuring consistent charge characteristics over a broad pH range.[3]

  • The Influence of the Ethoxy Group: The ethoxy group (-OCH₂CH₃) can influence the polymer's properties in several ways. It can increase the solubility of the monomer and the resulting polymer in organic solvents, potentially easing processing. Furthermore, it can introduce a degree of flexibility into the polymer backbone and subtly modify the electronic properties of the aromatic ring.

The strategic incorporation of this monomer allows for the synthesis of polymers with a pre-determined and uniform distribution of sulfonate groups, which is often challenging to achieve with post-polymerization modification techniques that can sometimes lead to incomplete or non-uniform sulfonation and potential chain degradation.[1]

Part 2: Potential Applications in Polymer Chemistry

The unique combination of functional groups in 2-Ethoxy-5-sulfobenzoic acid opens up possibilities for its use in several advanced applications:

Potential Application Area Key Attributable Properties from 2-Ethoxy-5-sulfobenzoic acid Rationale
Proton Exchange Membranes (PEMs) High ion exchange capacity, Hydrophilicity, Thermal StabilityThe sulfonic acid groups provide proton-conducting channels, essential for fuel cell applications. The aromatic backbone contributes to the mechanical and thermal robustness of the membrane.[1][2][6]
Water-Soluble or Water-Dispersible Polyesters Hydrophilicity from sulfonic acid groupsThe incorporation of this monomer can render inherently hydrophobic polyesters soluble or dispersible in aqueous media, useful for coatings, adhesives, and drug delivery systems.[4][5]
Specialty Ionomers Ionic crosslinking capabilities, Modified mechanical propertiesThe sulfonate groups can act as sites for ionic crosslinking with divalent or multivalent cations, leading to the formation of thermoreversible networks with enhanced mechanical properties.
Polymer Supports for Catalysis High surface area, Functional group accessibilityWhen polymerized into a porous support, the sulfonic acid groups can serve as solid acid catalysts for a variety of organic reactions.
Drug Delivery Matrices Biocompatibility, Controlled releaseThe hydrophilicity and potential for ionic interactions could be exploited for the encapsulation and controlled release of therapeutic agents.

Part 3: Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of polymers incorporating 2-Ethoxy-5-sulfobenzoic acid. These are exemplary and may require optimization based on specific experimental goals and available equipment.

Protocol 1: Synthesis of a Sulfonated Polyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester of 2-Ethoxy-5-sulfobenzoic acid, a diol (e.g., ethylene glycol), and a dicarboxylic acid (e.g., terephthalic acid).

Materials:

  • 2-Ethoxy-5-sulfobenzoic acid

  • Ethylene glycol

  • Dimethyl terephthalate

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Methanol

  • High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone, NMP)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification:

    • Charge the reaction flask with 2-Ethoxy-5-sulfobenzoic acid, dimethyl terephthalate, and an excess of ethylene glycol. The molar ratio can be adjusted to control the degree of sulfonation.

    • Add a catalytic amount of zinc acetate.

    • Heat the mixture to 150-200°C under a slow stream of nitrogen.

    • Methanol will be evolved as a result of the transesterification reaction. Continue heating until the evolution of methanol ceases.

  • Polycondensation:

    • Add a catalytic amount of antimony trioxide.

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure using a vacuum pump.

    • The viscosity of the reaction mixture will increase as the polymerization proceeds.

    • Continue the reaction under high vacuum for several hours until the desired molecular weight is achieved (as indicated by the stirrer torque or by periodic sampling for viscosity measurement).

  • Purification:

    • Cool the reactor and dissolve the resulting polymer in a suitable solvent like NMP.

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

    • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and catalysts.

    • Dry the polymer in a vacuum oven at an elevated temperature until a constant weight is obtained.

Diagram: Synthesis of a Sulfonated Polyester

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 2-Ethoxy-5-sulfobenzoic acid Esterification Esterification (150-200°C, N2) Monomer1->Esterification Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Esterification Monomer3 Dicarboxylic Acid (e.g., Terephthalic Acid) Monomer3->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Oligomers Byproduct1 Methanol (removed) Esterification->Byproduct1 Polymer Sulfonated Polyester Polycondensation->Polymer Byproduct2 Ethylene Glycol (removed) Polycondensation->Byproduct2

Caption: Workflow for the synthesis of a sulfonated polyester.

Protocol 2: Characterization of the Sulfonated Polyester

1. Structural Characterization (FTIR and NMR):

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the FTIR spectrum of the dried polymer sample.

    • Confirm the presence of characteristic peaks:

      • ~1720 cm⁻¹ (C=O stretch of the ester group)

      • ~1200 cm⁻¹ and ~1030 cm⁻¹ (S=O stretches of the sulfonate group)

      • ~3000-2850 cm⁻¹ (C-H stretches of the ethoxy and alkyl groups)

      • Absence of a broad O-H peak from the carboxylic acid monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the incorporation of all monomer units by identifying the characteristic chemical shifts for the aromatic, ethoxy, and glycol protons/carbons.

    • The integration of the peaks can be used to determine the copolymer composition.

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., NMP with LiBr).

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

3. Thermal Properties (TGA and DSC):

  • Thermogravimetric Analysis (TGA):

    • Heat the polymer sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).

    • Determine the decomposition temperature (Td), which is an indicator of the polymer's thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Heat the polymer sample through a defined heating and cooling cycle.

    • Determine the glass transition temperature (Tg), which provides information about the polymer's amorphous phase.

4. Ion Exchange Capacity (IEC) Titration:

  • Accurately weigh a sample of the dried polymer in its acidic form.

  • Immerse the sample in a known volume of a standard NaCl solution to exchange the H⁺ ions with Na⁺ ions.

  • Titrate the liberated H⁺ ions with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Calculate the IEC in milliequivalents per gram (meq/g) using the following formula:

    IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry

    Where:

    • V_NaOH is the volume of NaOH solution used for titration (in mL).

    • C_NaOH is the concentration of the NaOH solution (in mol/L).

    • W_dry is the dry weight of the polymer sample (in g).

G cluster_structure Structural Analysis cluster_mw Molecular Weight cluster_thermal Thermal Properties cluster_functional Functional Properties Start Synthesized Sulfonated Polyester FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR GPC Gel Permeation Chromatography Start->GPC TGA Thermogravimetric Analysis Start->TGA DSC Differential Scanning Calorimetry Start->DSC IEC Ion Exchange Capacity Titration Start->IEC

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Application Notes and Protocols for the Preparation of 2-Ethoxy-5-sulfobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-sulfobenzoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the carboxylic acid, sulfonic acid (or its derivatives), and ethoxy groups on the benzene ring provides multiple points for chemical modification, allowing for the synthesis of a diverse range of compounds with potential biological activity. For instance, sulfonamide derivatives are a well-established class of therapeutic agents with applications as antibacterial, anticancer, and anti-inflammatory drugs.[1] This document provides a comprehensive guide to the synthesis and characterization of 2-Ethoxy-5-sulfobenzoic acid and its common derivatives, including esters and sulfonamides.

Synthetic Strategy Overview

The overall synthetic approach involves a multi-step process, beginning with the readily available and cost-effective starting material, salicylic acid. The synthesis can be logically divided into three main stages:

  • Ethoxylation: Introduction of the ethoxy group at the 2-position of salicylic acid to form 2-ethoxybenzoic acid.

  • Sulfonylation: Introduction of a sulfonyl chloride group at the 5-position of 2-ethoxybenzoic acid. This intermediate, 5-(chlorosulfonyl)-2-ethoxybenzoic acid, is a key precursor for the synthesis of both the sulfonic acid and its sulfonamide derivatives.

  • Derivatization: Conversion of the sulfonyl chloride to the corresponding sulfonic acid via hydrolysis, or to various sulfonamides via reaction with primary or secondary amines. The carboxylic acid group can also be esterified.

G cluster_0 Stage 1: Ethoxylation cluster_1 Stage 2: Chlorosulfonation cluster_2 Stage 3: Derivatization Salicylic Acid Salicylic Acid 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid Salicylic Acid->2-Ethoxybenzoic Acid Bromoethane, KOH, Acetone, Reflux [1] 5-(Chlorosulfonyl)-2-ethoxybenzoic acid 5-(Chlorosulfonyl)-2-ethoxybenzoic acid 2-Ethoxybenzoic Acid->5-(Chlorosulfonyl)-2-ethoxybenzoic acid Chlorosulfonic Acid [4, 17] 2-Ethoxy-5-sulfobenzoic acid 2-Ethoxy-5-sulfobenzoic acid 5-(Chlorosulfonyl)-2-ethoxybenzoic acid->2-Ethoxy-5-sulfobenzoic acid H2O, Heat [5] 2-Ethoxy-5-sulfonamidobenzoic acid Derivatives 2-Ethoxy-5-sulfonamidobenzoic acid Derivatives 5-(Chlorosulfonyl)-2-ethoxybenzoic acid->2-Ethoxy-5-sulfonamidobenzoic acid Derivatives R1R2NH, Base [6] G 5-(Chlorosulfonyl)-2-ethoxybenzoic acid 5-(Chlorosulfonyl)-2-ethoxybenzoic acid 2-Ethoxy-5-sulfobenzoic acid 2-Ethoxy-5-sulfobenzoic acid 5-(Chlorosulfonyl)-2-ethoxybenzoic acid->2-Ethoxy-5-sulfobenzoic acid Hydrolysis (H₂O) Sulfonamide Derivatives Sulfonamide Derivatives 5-(Chlorosulfonyl)-2-ethoxybenzoic acid->Sulfonamide Derivatives Amination (R₁R₂NH) Ester Derivatives Ester Derivatives 2-Ethoxy-5-sulfobenzoic acid->Ester Derivatives Esterification (R'OH, H⁺)

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Application Note: Large-Scale Synthesis and Process Optimization of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly scalable, green-chemistry-compliant protocol for the synthesis of 2-Ethoxy-5-sulfobenzoic acid (CAS: 2021224-02-0). As a critical intermediate in the production of phosphodiesterase type 5 (PDE5) inhibitors, optimizing its synthesis for high throughput, safety, and purity is paramount. This guide provides a self-validating methodology, transitioning away from hazardous traditional chlorosulfonation toward a controlled oleum-based electrophilic aromatic substitution (EAS).

Mechanistic Rationale & Pathway Dynamics

2-Ethoxy-5-sulfobenzoic acid is a foundational building block for APIs such as sildenafil and its structural analogues ()[1]. Traditional syntheses of these APIs often rely on the direct chlorosulfonation of 2-ethoxybenzoic acid using chlorosulfonic acid and thionyl chloride to yield the highly reactive sulfonyl chloride derivative in a single, aggressive step ()[2].

However, isolating the pure sulfonic acid intermediate—2-ethoxy-5-sulfobenzoic acid—provides a more stable, non-corrosive precursor that can be stored in bulk and activated on demand. This approach drastically reduces the volume of acidic waste and eliminates the evolution of hazardous hydrogen chloride gas during the primary scale-up phase, aligning with modern SELECT (Safety, Environmental, Legal, Economics, Control, Throughput) green chemistry frameworks ()[3].

Mechanistic Causality: The synthesis is driven by an Electrophilic Aromatic Substitution (EAS). The starting material, 2-ethoxybenzoic acid, features two competing directing groups:

  • Ethoxy group (-OCH₂CH₃): A strong electron-donating group via resonance (+M effect), activating the ring and directing electrophiles to the ortho and para positions.

  • Carboxylic acid group (-COOH): An electron-withdrawing group (-M effect), deactivating the ring and directing to the meta position.

These groups work synergistically to direct the incoming sulfonium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to the 5-position (para to the ethoxy group and meta to the carboxylic acid). The ortho position relative to the ethoxy group (position 3) is sterically hindered by the bulky ethyl chain, ensuring near-perfect regioselectivity for the 5-sulfonated product ().

Process Workflow & Logic Diagram

To ensure a scalable and safe process, fuming sulfuric acid (20% oleum) is utilized as the electrophile source. The logic diagram below outlines the critical path, including the self-validating In-Process Control (IPC) loop.

Workflow SM 2-Ethoxybenzoic Acid (Solid Melt) Reaction EAS Reaction Strict T < 60°C SM->Reaction Continuous Feed Reagent 20% Oleum (H2SO4/SO3) Electrophile Source Reagent->Reaction Dropwise Addition IPC IPC: HPLC Analysis Target: < 1% SM Reaction->IPC 4 Hour Hold IPC->Reaction Fail (Extend Hold) Quench Aqueous Quench Ice/Water (T < 25°C) IPC->Quench Pass Product 2-Ethoxy-5-sulfobenzoic Acid (Crystallized API) Quench->Product Filtration & Wash

Figure 1: Workflow and IPC logic for the large-scale sulfonation of 2-ethoxybenzoic acid.

Scale-Up Protocol: Self-Validating Methodology

Phase 1: Substrate Preparation (Melt Method)
  • Procedure: Charge 100.0 kg of 2-ethoxybenzoic acid into a 500 L glass-lined reactor. Gently heat the reactor jacket to 40–45 °C until the solid completely melts into a stirrable liquid.

  • Causality: Utilizing the substrate as a melt eliminates the need for halogenated organic solvents. This drastically reduces the reactor volume required, increases batch throughput, and prevents solvent-induced side reactions during the highly acidic sulfonation phase ()[4].

Phase 2: Electrophilic Sulfonation
  • Procedure: Cool the molten substrate to 20 °C. Begin the dropwise addition of 150.0 kg of 20% Oleum over 3 hours. Maintain the internal reactor temperature between 25 °C and 35 °C during the addition. Once complete, ramp the temperature to 55–60 °C and hold for 4 hours.

  • Causality: The addition of oleum is violently exothermic. Strict temperature control (<35 °C) prevents localized superheating and charring. The subsequent heating to 60 °C provides the activation energy required to drive the reaction to completion. Critical Warning: Exceeding 60 °C risks thermodynamic cleavage of the ether linkage (de-ethylation), generating difficult-to-remove phenolic impurities ()[2].

Phase 3: In-Process Control (IPC) Validation
  • Procedure: Withdraw a 5 mL aliquot, quench in ice water, and analyze via HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

  • Validation Logic: This protocol is a self-validating system. The reaction must not proceed to the quench phase unless the unreacted 2-ethoxybenzoic acid is < 1.0% by area . If the threshold is exceeded, the hold time is extended by 1-hour increments. This guarantees batch-to-batch consistency and prevents downstream purification failures.

Phase 4: Aqueous Quench and Crystallization
  • Procedure: Transfer the active reaction mixture slowly into a secondary 1000 L quench vessel pre-charged with 400 kg of crushed ice and 100 L of chilled water (0–5 °C). The transfer rate must be controlled to keep the quench vessel temperature strictly below 25 °C.

  • Causality: "Reverse quenching" (adding concentrated acid to water) is mandatory. Adding water directly to the concentrated acid would cause a violent exotherm and potential steam explosion. The large volume of cold water safely dissipates the heat of hydration and immediately drops the solubility of the product, initiating rapid crystallization ()[4].

Phase 5: Isolation and Drying
  • Procedure: Stir the resulting white to off-white slurry for 2 hours at 5 °C to maximize crystal growth. Isolate the product via a centrifuge or Nutsche filter. Wash the filter cake with 3 × 50 L of ice-cold water. Dry the product in a vacuum oven at 50 °C (20 mbar) until moisture content is < 0.5%.

  • Causality: Ice-cold water washing removes the highly soluble sulfuric acid while minimizing the dissolution of the target sulfonic acid. Vacuum drying at a moderate temperature prevents thermal degradation, yielding a product that matches the purity profile of commercially available standards ()[5].

Quantitative Process Parameters

Table 1 summarizes the critical stoichiometric ratios and expected process metrics for the large-scale batch.

ParameterValue / SpecificationRationale / Process Impact
2-Ethoxybenzoic Acid 1.00 molar equivalentLimiting reagent; charged as a melt to avoid solvents.
20% Oleum 1.80 molar equivalentsProvides excess

to drive conversion to >99%.
Addition Temperature 25 °C – 35 °CPrevents runaway exotherm and substrate charring.
Reaction Hold Temp. 55 °C – 60 °COptimizes reaction kinetics while preventing de-ethylation.
IPC Limit (HPLC) < 1.0% Starting MaterialValidates completion; ensures high purity API precursor.
Quench Temperature < 25 °CControls heat of hydration; maximizes precipitation yield.
Expected Yield 88% – 92%High efficiency due to solvent-free melt methodology.
Expected Purity > 98.5% (HPLC)Meets stringent API intermediate specifications.

References[2] Title: CN111116591A - Method for preparing sildenafil citrate | Source: Google Patents | URL:https://patents.google.com/patent/CN111116591A/en[4] Title: 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | Source: Smolecule | URL:https://www.smolecule.com/products/2-ethoxy-5-4-methylpiperazin-1-yl-sulfonyl-benzoic-acid[1] Title: An Overview of the Synthetic Routes to Sildenafil and Its Analogues | Source: ResearchGate | URL:https://www.researchgate.net/publication/315535384_An_Overview_of_the_Synthetic_Routes_to_Sildenafil_and_Its_Analogues[3] Title: Assessing Pharmaceutical Synthesis Routes | Source: Scribd (Chemical Reviews) | URL:https://www.scribd.com/document/443658514/Assessing-Pharmaceutical-Synthesis-Routes[5] Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History | Source: Erowid | URL:https://www.erowid.org/archive/rhodium/chemistry/sildenafil.html[6] Title: 2-Ethoxy-5-sulfobenzoic acid | 2021224-02-0 | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/US/en/product/aldrich/2021224020

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Pathway

The synthesis of 2-Ethoxy-5-sulfobenzoic acid is primarily achieved through the electrophilic aromatic substitution of 2-ethoxybenzoic acid. The core of this process is the sulfonation reaction, where a sulfonic acid group (-SO₃H) is introduced onto the aromatic ring. The ethoxy (-OCH₂CH₃) group at the 2-position is an activating, ortho-para directing group, while the carboxylic acid (-COOH) group is a deactivating, meta-directing group. The powerful activating effect of the ethoxy group directs the incoming electrophile to the position para to it, which is the 5-position, yielding the desired product.

The choice of sulfonating agent and reaction conditions is critical to maximize the yield and minimize the formation of byproducts.[1]

Experimental Workflow: Sulfonation of 2-Ethoxybenzoic Acid

This section outlines a detailed, step-by-step methodology for the synthesis of 2-Ethoxy-5-sulfobenzoic acid.

Diagram of the Synthetic Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Charge a round-bottom flask with 2-ethoxybenzoic acid B Cool the flask in an ice bath (0-5°C) A->B C Slowly add the sulfonating agent (e.g., chlorosulfonic acid or oleum) dropwise B->C D Allow the reaction to warm to room temperature C->D E Heat the reaction mixture (e.g., 50-70°C) and monitor progress via TLC or HPLC D->E F Cool the reaction mixture E->F G Carefully quench by pouring onto ice F->G H Filter the precipitated solid G->H I Wash the solid with ice-cold water H->I J Recrystallize the crude product from water or an appropriate solvent system I->J K Dry the purified product under vacuum J->K

Caption: General workflow for the synthesis of 2-Ethoxy-5-sulfobenzoic acid.

Detailed Protocol

Materials:

  • 2-Ethoxybenzoic acid

  • Chlorosulfonic acid (or fuming sulfuric acid/oleum)

  • Ice

  • Deionized water

  • Sodium chloride (for salting out, if necessary)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-ethoxybenzoic acid.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The addition of a strong acid to an organic compound is often exothermic. Maintaining a low temperature minimizes the risk of side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Gently heat the reaction mixture to 50-70°C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The product, 2-Ethoxy-5-sulfobenzoic acid, should precipitate as a white solid. If precipitation is slow or incomplete, adding sodium chloride to the solution can help to "salt out" the product, decreasing its solubility in the aqueous medium.

  • Collect the solid by vacuum filtration and wash it thoroughly with several portions of ice-cold deionized water to remove any residual acid.[2]

  • For further purification, the crude product can be recrystallized from hot water or a suitable solvent mixture.

  • Dry the purified crystals in a vacuum oven to obtain the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My yield of 2-Ethoxy-5-sulfobenzoic acid is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common problem that can stem from several factors. Here's a breakdown of potential causes and their solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The sulfonation may not have gone to completion. This can be due to insufficient reaction time, temperature, or amount of sulfonating agent.Monitor the reaction: Use TLC or HPLC to track the disappearance of the starting material. Optimize conditions: If the reaction stalls, consider increasing the temperature or extending the reaction time. Ensure at least 3-5 molar equivalents of the sulfonating agent are used.[3]
Side Reactions The formation of byproducts, such as sulfones, can reduce the yield of the desired product. This is more likely at higher temperatures and with very strong sulfonating agents.[1]Control the temperature: Maintain a low temperature during the addition of the sulfonating agent. Avoid excessively high reaction temperatures during the heating phase. Choose the right agent: For sensitive substrates, a milder sulfonating agent might be beneficial.[1]
Product Loss During Workup 2-Ethoxy-5-sulfobenzoic acid has some solubility in water, especially at higher temperatures. Significant product loss can occur during the quenching and washing steps if not performed correctly.Use ice-cold water: Always use ice-cold water for washing the crude product to minimize solubility losses.[2] "Salting out": If the product is not precipitating well, add sodium chloride to the aqueous mixture to decrease its solubility.
Reversibility of Sulfonation Aromatic sulfonation is a reversible reaction. The presence of water, a byproduct of some sulfonation reactions, can drive the equilibrium back towards the starting materials.[4][5]Use a dehydrating agent: Using a sulfonating agent like fuming sulfuric acid (oleum) or chlorosulfonic acid, which reacts with any water formed, can drive the reaction to completion.[5]
Q2: I'm observing multiple spots on my TLC plate/peaks in my HPLC chromatogram. What are the likely impurities?

A2: The presence of multiple spots or peaks indicates an impure product. The most common impurities are:

  • Unreacted Starting Material: 2-ethoxybenzoic acid.

  • Isomeric Products: While the 5-sulfonated product is electronically and sterically favored, small amounts of other isomers might form.

  • Sulfones: Dimerization can occur where two molecules of 2-ethoxybenzoic acid are linked by a sulfonyl group (-SO₂-). This is a common side reaction in sulfonation.[1]

To address this, focus on optimizing the reaction conditions to favor the formation of the desired product and on rigorous purification. Recrystallization is often effective at removing these impurities.

Diagram of Potential Side Reactions

G Start 2-Ethoxybenzoic Acid Desired 2-Ethoxy-5-sulfobenzoic acid Start->Desired Sulfonation (Desired Pathway) Sulfone Sulfone Byproduct Start->Sulfone High Temperature/ Strong Reagent Isomer Isomeric Product Start->Isomer Suboptimal Conditions

Caption: Potential reaction pathways leading to desired product and impurities.

Q3: The reaction seems to be very slow or not starting at all. What should I check?

A3: If the reaction is sluggish, consider the following:

  • Purity of Starting Material: Ensure your 2-ethoxybenzoic acid is pure and dry.

  • Activity of Sulfonating Agent: Sulfonating agents like fuming sulfuric acid can lose their strength over time if not stored properly. Use a fresh bottle or titrate to determine its concentration.

  • Activation Energy: The reaction may require more thermal energy. After the initial controlled addition at low temperature, a period of heating is usually necessary to drive the reaction to completion.

Q4: I'm having difficulty isolating the product after quenching the reaction. It remains an oil or a very fine suspension. What can I do?

A4: This can be a challenging step. Here are some techniques to try:

  • Patience and Seeding: Sometimes, crystallization is slow. Allow the solution to stand in an ice bath for an extended period. If you have a small amount of pure product from a previous batch, add a "seed crystal" to induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the beaker below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Solvent Adjustment: If the product is too soluble, you can try to "salt it out" by adding a saturated solution of sodium chloride. In some cases, adding a small amount of a miscible organic solvent in which the product is insoluble can help it precipitate.

Frequently Asked Questions (FAQs)

Q: What is the best sulfonating agent for this reaction? A: The choice depends on the scale and desired reactivity.[1]

  • Fuming Sulfuric Acid (Oleum): This is a mixture of H₂SO₄ and SO₃. It is a very effective sulfonating agent.[6]

  • Chlorosulfonic Acid (ClSO₃H): This is also a powerful sulfonating agent. A key advantage is that the reaction with the aromatic ring produces HCl gas, which escapes and helps drive the reaction to completion. However, it is highly corrosive and reacts violently with water.

  • Concentrated Sulfuric Acid (H₂SO₄): This is a weaker sulfonating agent and may require higher temperatures and longer reaction times. The water produced during the reaction can also lead to reversibility issues.[4]

Q: How critical is the reaction temperature? A: Temperature control is crucial. The initial addition of the sulfonating agent should be done at low temperatures (0-5°C) to control the exothermic reaction and prevent the formation of byproducts. The subsequent heating phase should be carefully controlled; excessively high temperatures can lead to the formation of sulfones and other degradation products.[1]

Q: Can I monitor the reaction without HPLC? A: Yes, Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting material and the product. The product, being a sulfonic acid, will be much more polar and have a lower Rf value than the starting material.

References

  • Aromatic Sulphonation and Related Reactions. (2018). ResearchGate. [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010). Patsnap. [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism. (2018). Organic Chemistry Tutor. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (N.D.). Digital Commons @ NJIT. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • ACID AMMONIUM o-SULFOBENZOATE. (N.D.). Organic Syntheses Procedure. [Link]

  • o-SULFOBENZOIC ANHYDRIDE. (N.D.). Organic Syntheses Procedure. [Link]

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). Semantic Scholar. [Link]

  • 4-Ethoxybenzoic acid. (N.D.). Solubility of Things. [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2011).
  • 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. (N.D.). ResearchGate. [Link]

  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. (N.D.). ResearchGate. [Link]

  • Purification method of 5-sulfosalicylic acid. (N.D.).
  • Method for the purification of benzoic acid. (1991).
  • Benzoic acid, 4-ethoxy-. (N.D.). NIST WebBook. [Link]

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (N.D.).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). ResearchGate. [Link]

Sources

purification of crude 2-Ethoxy-5-sulfobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 2-Ethoxy-5-sulfobenzoic Acid

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-Ethoxy-5-sulfobenzoic acid (CAS: 2021224-02-0)[1]. This compound is a critical intermediate and a heavily monitored impurity (Sildenafil Impurity 25 / 105) in the synthesis of the PDE5 inhibitor sildenafil[2][3][4].

Synthesized via the chlorosulfonation of 2-ethoxybenzoic acid followed by hydrolysis, the crude reaction mixture typically contains the target sulfonic acid, unreacted starting material, and inorganic acids (e.g., sulfuric acid, hydrochloric acid)[5][6]. Aromatic sulfonic acids are notoriously difficult to purify due to their extreme polarity, high water solubility, and strong tendency to form hydrates[7]. This guide provides field-proven, self-validating methodologies to isolate a high-purity crystalline product.

Troubleshooting Guides & FAQs

Q1: Why does my crude 2-ethoxy-5-sulfobenzoic acid isolate as a viscous syrup rather than a crystalline solid? A: This is the most common issue when handling aromatic sulfonic acids. These compounds are highly hygroscopic and tend to trap water of crystallization, forming stable hydrates that manifest as heavy oils or syrups[7]. Furthermore, trace contamination with residual sulfuric acid depresses the melting point and prevents crystallization. Solution: You must forcefully dehydrate the product. This is best achieved by azeotropic distillation using toluene[7]. As the toluene-water azeotrope boils off, the anhydrous sulfonic acid will begin to precipitate. Alternatively, converting the free acid into a crystalline salt (such as a barium or sodium salt) circumvents the hydration issue entirely.

Q2: How do I remove unreacted 2-ethoxybenzoic acid from the crude aqueous mixture? A: Exploit the differential polarity between the carboxylic acid and the sulfonic acid. While 2-ethoxybenzoic acid is moderately soluble in organic solvents at a low pH, 2-ethoxy-5-sulfobenzoic acid is extremely polar and will remain exclusively in the aqueous phase. Solution: Dilute the crude chlorosulfonation quench with water and perform a liquid-liquid extraction using toluene or ethyl acetate. The unreacted 2-ethoxybenzoic acid partitions into the organic layer, while the target sulfonic acid and inorganic acids remain in the aqueous layer.

Q3: My product contains high levels of inorganic sulfates from the chlorosulfonation step. How can I desalt it? A: The most reliable method for desalting aromatic sulfonic acids is the Barium Salt Precipitation Method [7]. Solution: Neutralize the aqueous phase with barium hydroxide (


). Sulfuric acid reacts to form barium sulfate (

), which is highly insoluble and precipitates immediately. In contrast, barium 2-ethoxy-5-sulfobenzoate is soluble in hot water. By filtering the boiling mixture, you trap the inorganic sulfates in the filter cake and recover the purified sulfonic acid salt in the filtrate.

Quantitative Data & Physicochemical Properties

To facilitate reaction tracking and extraction planning, the key physicochemical properties of 2-Ethoxy-5-sulfobenzoic acid are summarized below.

PropertyValue / Description
Chemical Name 2-Ethoxy-5-sulfobenzoic acid (Sildenafil Impurity 25)
CAS Registry Number 2021224-02-0
Molecular Formula

Molecular Weight 246.24 g/mol
Solubility Profile Highly soluble in

, MeOH, EtOH. Insoluble in Toluene, Hexane.
Acidity (pKa)

0.5 (Sulfonic acid moiety),

3.8 (Carboxylic acid moiety)
Physical State (Pure) White to off-white crystalline solid

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint to ensure the integrity of the purification.

Protocol 1: Barium Salt Precipitation (High-Purity Desalting)

Purpose: To completely remove sulfuric acid and isolate the sulfonic acid with


 purity[7].
  • Aqueous Dilution: Take the crude aqueous acidic mixture (containing 2-ethoxy-5-sulfobenzoic acid and

    
    ) and dilute with distilled water (approx. 5 mL water per gram of crude).
    
  • Neutralization: Heat the solution to 80°C. Slowly add solid

    
     or a concentrated 
    
    
    
    slurry under vigorous stirring until the pH reaches 7.0–7.5. Causality: The heat ensures the barium salt of the sulfonic acid remains dissolved, while
    
    
    crashes out.
  • Hot Filtration: Filter the boiling suspension through a Celite pad. Wash the filter cake (

    
    ) with a small volume of boiling water.
    
  • Crystallization: Allow the filtrate to cool slowly to 4°C. The barium 2-ethoxy-5-sulfobenzoate will crystallize. Filter and dry the salt.

  • Reconversion to Free Acid: Suspend the purified barium salt in water. Add an exact stoichiometric amount of 1M

    
     to precipitate the barium as 
    
    
    
    .
  • Validation Check: Filter a small aliquot and add a drop of

    
     solution. If it turns cloudy, excess sulfate is present. If clear, the reconversion is perfectly balanced. Filter the entire mixture to remove 
    
    
    
    . The filtrate contains pure aqueous 2-ethoxy-5-sulfobenzoic acid.
Protocol 2: Liquid-Liquid Extraction & Azeotropic Dehydration

Purpose: To remove organic impurities and isolate the free acid as a dry solid[7].

  • Organic Wash: Extract the acidic aqueous filtrate (from Protocol 1, Step 6) three times with equal volumes of toluene. Discard the toluene layers (contains trace 2-ethoxybenzoic acid).

  • Concentration: Concentrate the aqueous layer under reduced pressure (rotary evaporator, 60°C) until a thick, viscous syrup is obtained.

  • Azeotropic Dehydration: Add 100 mL of dry toluene to the syrup. Equip the flask with a Dean-Stark trap and reflux.

  • Isolation: As water collects in the trap, the anhydrous 2-ethoxy-5-sulfobenzoic acid will begin to precipitate from the boiling toluene as a white solid. Causality: Toluene forms a low-boiling azeotrope with water, stripping the hydration shell from the sulfonic acid and forcing crystallization.

  • Filtration: Cool the suspension to room temperature, filter under vacuum, wash with cold hexanes, and dry in a vacuum oven at 50°C.

Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Sulfonic Acid, 2-Ethoxybenzoic Acid, H2SO4) B Liquid-Liquid Extraction (H2O / Toluene) A->B C Organic Phase (Unreacted 2-Ethoxybenzoic Acid) B->C Discard/Recycle D Aqueous Phase (Sulfonic Acid + H2SO4) B->D Retain E Ba(OH)2 Addition (pH Adjustment to Neutral) D->E F Hot Filtration E->F G Filter Cake (BaSO4 Byproduct) F->G Insoluble H Filtrate (Barium 2-Ethoxy-5-sulfobenzoate) F->H Soluble I Acidification (H2SO4) & Cold Filtration H->I J Azeotropic Drying (Toluene) I->J Aqueous Free Acid K Pure 2-Ethoxy-5-sulfobenzoic acid (Crystalline Solid) J->K -H2O

Workflow for the purification of 2-ethoxy-5-sulfobenzoic acid via barium salt precipitation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier Science & Technology. URL: [Link]

  • Dunn, P. J., & Wood, A. S. (1997). Process for preparing sildenafil (European Patent No. EP0812845A1). European Patent Office.

Sources

Technical Support Hub: Sulfonation of 2-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Technical Support Hub for process chemists and R&D scientists. It bypasses generic introductions to focus on high-value troubleshooting, mechanistic root cause analysis, and validated protocols.

Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Development[1]

Executive Diagnostic Summary

The sulfonation (specifically chlorosulfonation ) of 2-ethoxybenzoic acid (2-EBA) is the critical first step in the synthesis of cGMP-specific phosphodiesterase type 5 inhibitors (e.g., Sildenafil). While the electrophilic aromatic substitution is electronically favored at the C5 position, the reaction is plagued by three primary failure modes: Dealkylation (Ether Cleavage) , Sulfone Dimerization , and Regioisomerism .[1]

This guide provides the mechanistic insight and control strategies required to maintain Critical Quality Attributes (CQAs).

Reaction Pathway & Impurity Map

The following diagram maps the kinetic vs. thermodynamic landscape of the reaction. Use this to identify where your process is deviating.[2]

ReactionPathways Start 2-Ethoxybenzoic Acid (Starting Material) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + ClSO3H < 20°C Reagent Chlorosulfonic Acid (ClSO3H) Product 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Major Product) Intermediate->Product - HCl Kinetic Control Impurity_Isomer Side Reaction C: 3-Sulfonyl Isomer (Regio-Impurity) Intermediate->Impurity_Isomer Steric Leakage (Minor Pathway) Impurity_Dealkyl Side Reaction A: 2-Hydroxy-5-sulfobenzoic acid (Dealkylation Impurity) Product->Impurity_Dealkyl High T (>50°C) Acid Catalyzed Hydrolysis Impurity_Sulfone Side Reaction B: Diaryl Sulfone Dimer (Bridging Impurity) Product->Impurity_Sulfone Low Acid Stoichiometry Bimolecular Reaction

Figure 1: Mechanistic pathway showing the main reaction and critical deviation points leading to impurities.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a significant rise in a polar impurity at RRT 0.45. It correlates with higher reaction temperatures."

Diagnosis: O-Dealkylation (Ether Cleavage) This is the most common critical failure. The ethoxy ether bond is susceptible to acid-catalyzed cleavage, converting the ethoxy group into a hydroxyl group. This forms 5-(chlorosulfonyl)-2-hydroxybenzoic acid (a sulfosalicylic acid derivative).

  • Mechanism: At elevated temperatures (>45°C), the excess chlorosulfonic acid protonates the ether oxygen, making the ethyl group a good leaving group.

  • Corrective Action:

    • Temperature Lock: Maintain reaction temperature strictly below 25°C during addition. Do not exceed 45°C during the cook period.

    • Quench Protocol: Ensure the quench (pouring onto ice) is kept below 10°C. The heat of hydration during the quench can cause localized hotspots that trigger dealkylation post-reaction.

Issue 2: "My product contains insoluble white solids that do not dissolve in the workup solvent."

Diagnosis: Diaryl Sulfone Formation You are forming bis(3-carboxy-4-ethoxyphenyl)sulfone . This is a bimolecular side reaction where the newly formed sulfonyl chloride (or sulfonic acid) acts as an electrophile and attacks a second molecule of unreacted 2-ethoxybenzoic acid.

  • Causality:

    • Low Acid Stoichiometry: If the ratio of Chlorosulfonic Acid : Substrate is too low (< 3:1), the local concentration of substrate is high relative to the sulfonating agent, favoring dimer formation.

    • Poor Agitation: Localized zones of high substrate concentration promote intermolecular coupling.

  • Corrective Action:

    • Increase Equivalents: Use a minimum of 4.0 - 5.0 equivalents of chlorosulfonic acid. The excess acid acts as a solvent, diluting the substrate and favoring the unimolecular reaction.

    • Reverse Addition: If possible, add the substrate solid to the cooled acid (or a solution of substrate in acid) to ensure the substrate is always in a high-acid environment.

Issue 3: "Yield is lower than expected, and the product is wet/sticky."

Diagnosis: Hydrolysis of Sulfonyl Chloride The product, 5-(chlorosulfonyl)-2-ethoxybenzoic acid, is moisture sensitive.[1] The sulfonyl chloride moiety (-SO2Cl) hydrolyzes back to the sulfonic acid (-SO3H) in the presence of water. The sulfonic acid is highly water-soluble and will be lost in the aqueous mother liquor during filtration.

  • Corrective Action:

    • Thionyl Chloride Scavenging: Add 1.1 eq of Thionyl Chloride (SOCl2) to the reaction mixture after the initial sulfonation but before workup. This converts any hydrolyzed sulfonic acid back to the chloride and scavenges trace water.

    • Dry Reagents: Ensure 2-ethoxybenzoic acid moisture content is <0.5% KF (Karl Fischer).

Issue 4: "We are detecting an isomer impurity (approx. 2-3%). Can we remove it?"

Diagnosis: 3-Isomer Formation (Regioisomerism) While the 5-position is electronically and sterically favored (para to ethoxy, meta to carboxyl), the 3-position (ortho to ethoxy, meta to carboxyl) is activated but sterically crowded.[1]

  • Control Strategy:

    • This is largely intrinsic to the electronics of the substrate. However, higher temperatures increase the energy available to overcome the steric barrier at the 3-position.

    • Purification: The 3-isomer is generally more soluble in organic solvents. A recrystallization from toluene or ethyl acetate/hexane is typically effective at purging the 3-isomer to <0.5%.

Optimized Experimental Protocol

Standardized for 100g Scale. Validated for minimization of dealkylation.

Reagents:

  • 2-Ethoxybenzoic acid (2-EBA): 100.0 g (0.60 mol)[1]

  • Chlorosulfonic acid (ClSO3H): 350.0 g (3.00 mol, 5.0 eq)[1]

  • Thionyl Chloride (SOCl2): 78.5 g (0.66 mol, 1.1 eq) [Optional but recommended][1]

Procedure:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer (critical for viscosity), thermometer, and dropping funnel. Vent to a caustic scrubber (HCl/SO2 evolution).

  • Cooling: Charge Chlorosulfonic acid to the flask. Cool to 0–5°C .

  • Addition (Critical Step): Add 2-EBA portion-wise (if solid) or dropwise (if melt/solution) over 60 minutes.

    • Checkpoint: Do not allow internal temperature to exceed 15°C . High T here triggers immediate sulfone formation.

  • Reaction: Allow the mixture to warm to 20–25°C . Stir for 2 hours.

    • Note: If conversion is incomplete (check TLC/HPLC), warm to 40°C for 1 hour. Do NOT exceed 50°C (Dealkylation risk).

  • Thionyl Chloride Treatment: Cool back to 20°C. Add Thionyl Chloride dropwise. Stir for 1 hour. (This ensures max conversion to -SO2Cl).

  • Quench: Pour the reaction mass slowly onto 1000g of crushed ice with vigorous stirring. Maintain quench mass <10°C.

  • Isolation: Filter the precipitated white solid immediately. Wash with cold water (3 x 200 mL).

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C while wet with acid traces.

Impurity Profile Data Table

Impurity NameStructure DescriptionOriginRRT (HPLC)*Limit (Spec)
Des-ethyl Impurity 5-(chlorosulfonyl)-2-hydroxybenzoic acidAcid-catalyzed hydrolysis (High T)0.45< 0.5%
3-Isomer 3-(chlorosulfonyl)-2-ethoxybenzoic acidRegio-selectivity (intrinsic)0.92< 1.0%
Sulfone Dimer Bis(3-carboxy-4-ethoxyphenyl)sulfoneLow acid equivalents / High concentration1.25< 0.2%
Sulfonic Acid 2-ethoxy-5-sulfobenzoic acidHydrolysis of product (Wet workup)0.20< 2.0%

*Relative Retention Time (RRT) is approximate and depends on specific C18 gradient methods.

Troubleshooting Logic Flow

Use this decision tree to resolve low-yield or low-purity outcomes.

TroubleshootingTree Start Problem Identified CheckPurity Is Purity < 95%? Start->CheckPurity CheckYield Is Yield < 80%? CheckPurity->CheckYield No ImpurityType Identify Major Impurity CheckPurity->ImpurityType Yes WetProduct Product is sticky/wet? Action: Add SOCl2 step CheckYield->WetProduct Yes FiltrateLoss Product lost in filtrate? Action: Quench colder (<5°C) CheckYield->FiltrateLoss No (Solids missing) DesEthyl Des-ethyl (OH) present? Action: Lower Reaction T (<45°C) ImpurityType->DesEthyl Polar/Early eluting Sulfone Insoluble Dimer present? Action: Increase ClSO3H (5 eq) ImpurityType->Sulfone Late eluting/Insoluble

Figure 2: Logic flow for diagnosing reaction failures.

References

  • PubChem . 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | C9H9ClO5S.[3] National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses . Acid Ammonium o-Sulfobenzoate.[4] (Foundational sulfonation protocols). Org. Synth. 1928, 8,[1] 28. Available at: [Link]

  • ResearchGate . Regioselective Dealkylation of 2-Alkoxybenzoic Acid. (Mechanistic insight into ether cleavage side reactions). Available at: [Link]

Sources

troubleshooting 2-Ethoxy-5-sulfobenzoic acid synthesis issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Ethoxy-5-sulfobenzoic Acid

Ticket System Status: [ONLINE] Agent: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Synthesis & Isolation of CAS 2-Ethoxy-5-sulfobenzoic acid Reference ID: TESBA-2024-Guide

Executive Summary & Reaction Logic

The Challenge: The synthesis of 2-ethoxy-5-sulfobenzoic acid is a critical step in the manufacturing of PDE5 inhibitors (e.g., Sildenafil). While the chemistry appears straightforward—an Electrophilic Aromatic Substitution (EAS)—the presence of the ortho-ethoxy group introduces two competing failure modes:

  • Regioselectivity: Ensuring sulfonation occurs at the 5-position (para to the ethoxy group) rather than the 3-position.

  • Ether Cleavage (De-ethylation): The ethoxy ether linkage is susceptible to acid-catalyzed hydrolysis under the harsh conditions required for sulfonation, reverting the molecule to 5-sulfosalicylic acid.

The Solution Architecture: The most robust route is Chlorosulfonation followed by Hydrolysis . Direct sulfonation with sulfuric acid often yields a mixture difficult to separate from the mineral acid solvent. By forming the intermediate sulfonyl chloride, you create a water-insoluble solid that can be isolated, purified, and then quantitatively hydrolyzed to the target sulfonic acid.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and critical control points (CCPs) where the process typically fails.

ReactionPathway Start 2-Ethoxybenzoic Acid (Starting Material) Intermediate Intermediate Complex (Sigma Complex) Start->Intermediate < 15°C (Addition) Impurity2 Impurity B: 3-Sulfo Isomer (Regio-impurity) Start->Impurity2 Steric Leakage Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate SulfonylChloride 2-Ethoxy-5-(chlorosulfonyl) benzoic acid (Precipitate) Intermediate->SulfonylChloride 45°C (Reaction) - HCl Impurity1 Impurity A: 5-Sulfosalicylic Acid (De-ethylated) Intermediate->Impurity1 T > 60°C (Ether Cleavage) Target 2-Ethoxy-5-sulfobenzoic Acid (Target Product) SulfonylChloride->Target Hydrolysis (Water, 80°C)

Caption: Reaction flowchart highlighting the critical conversion of the sulfonyl chloride intermediate to the target acid and the temperature-dependent de-ethylation risk.

Troubleshooting Guides (Support Tickets)

Ticket #101: "My product is a hygroscopic paste and I cannot crystallize it."

Diagnosis: You are likely attempting to isolate the sulfonic acid directly from a sulfuric acid/oleum mixture. Aryl sulfonic acids are notoriously hygroscopic and difficult to separate from excess mineral acids (H₂SO₄) because both are strong, water-soluble acids.

Resolution Protocol: Switch to the Two-Step Isolation Method . Do not try to filter the sulfonic acid directly from the reaction mass.

  • Step A (Chlorosulfonation): Use excess chlorosulfonic acid (ClSO₃H) as the solvent.

  • Step B (Quench & Filter): Pour the reaction mixture onto crushed ice. The sulfonyl chloride derivative will precipitate as a stable solid. Filter and wash this solid with cold water to remove H₂SO₄ and HCl.[1]

  • Step C (Controlled Hydrolysis): Resuspend the wet sulfonyl chloride cake in water. Heat to 70–80°C. The solid will dissolve as it hydrolyzes to the sulfonic acid.

  • Step D (Isolation): Cool the solution. If the sulfonic acid is too soluble to crystallize, you can now strip the water under vacuum to obtain the pure acid, free of mineral salts.

Validation:

  • Check: The intermediate filter cake should be water-insoluble (chloride).

  • Check: The final solution should be clear and homogenous (acid).

Ticket #102: "I am seeing significant amounts of 5-sulfosalicylic acid (Impurity A)."

Diagnosis: You are experiencing Ether Cleavage (De-alkylation) . The ethoxy group is an ether. While aryl ethers are generally stable, the combination of strong Lewis acid activity (from ClSO₃H) and high temperatures will cleave the ethyl group, leaving a phenol (salicylic acid derivative).

Root Cause Analysis:

  • Temperature Spike: The addition of 2-ethoxybenzoic acid to chlorosulfonic acid is highly exothermic. If the internal temperature exceeds 25°C during addition, local hot spots cause cleavage.

  • Reaction Aging: Holding the reaction at >50°C for prolonged periods (>6 hours) promotes thermodynamic de-alkylation.

Corrective Action:

  • Cryogenic Addition: Cool the chlorosulfonic acid to 0–5°C before adding the substrate.

  • Controlled Ramp: Add the substrate portion-wise.[2] Ensure internal T < 15°C.

  • Moderate Heating: After addition, warm to only 45°C (maximum 50°C) to drive the sulfonation. Monitor by HPLC. Stop immediately upon consumption of starting material.

Data: Temperature vs. Impurity Profile

Temperature (°C)Conversion (%)De-ethylated Impurity (%)
10°C20% (Slow)< 0.1%
45°C (Optimal) 98% < 0.5%
65°C99%5 - 8%
80°C99%> 15%
Ticket #103: "The reaction solidifies/stalls before completion."

Diagnosis: The reaction mass has become too viscous, preventing effective mass transfer. This is common when using near-stoichiometric amounts of chlorosulfonic acid.

Resolution Protocol:

  • Dilution: Increase the ratio of chlorosulfonic acid. It acts as both reagent and solvent. A molar ratio of 3:1 to 5:1 (Acid:Substrate) is standard to maintain fluidity.

  • Solvent Assist (Alternative): If reagent economy is critical, use a chlorinated solvent (e.g., Dichloromethane or 1,2-Dichloroethane) as a diluent. However, note that sulfonation rates are generally slower in solution than in neat acid.

Detailed Experimental Protocol

Objective: Synthesis of 2-Ethoxy-5-sulfobenzoic acid (via Sulfonyl Chloride hydrolysis).

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)

  • Chlorosulfonic acid (4.0 eq) [Handle with extreme caution - reacts violently with water]

  • Thionyl chloride (0.5 eq) [Optional: Scavenges water to prevent early hydrolysis]

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, thermometer, and drying tube (CaCl₂). Purge with N₂.

  • Charging: Charge Chlorosulfonic acid (4.0 eq). Cool to 0–5°C using an ice/salt bath.

  • Addition: Add 2-Ethoxybenzoic acid solid portion-wise over 30 minutes.

    • Critical: Do not allow internal temperature to exceed 15°C .[3]

  • Reaction: Remove ice bath. Allow to warm to room temperature (20°C). Then, heat gently to 45°C .

    • Observation: HCl gas will evolve.[4] Ensure proper scrubbing.

    • Duration: Stir at 45°C for 2–4 hours. Monitor via HPLC/TLC.

  • Quench (Isolation of Intermediate):

    • Prepare a beaker with crushed ice (approx. 10x weight of reagents).

    • Drip the reaction mass slowly onto the ice with vigorous stirring.

    • Result: A white precipitate (sulfonyl chloride) forms.

  • Filtration: Filter the precipitate immediately. Wash with ice-cold water (2x) to remove residual H₂SO₄.

  • Hydrolysis (Target Formation):

    • Transfer the wet cake back to a flask. Add water (5 volumes).

    • Heat to 80°C for 1 hour. The solid will dissolve.[1][5]

  • Final Isolation:

    • Cool the solution.

    • Option A (Solution): Use directly if the next step is aqueous.

    • Option B (Solid): Evaporate water under reduced pressure (Rotavap) to obtain 2-Ethoxy-5-sulfobenzoic acid as a white/off-white solid.

Troubleshooting Logic Flow

Use this decision tree to diagnose process failures quickly.

TroubleshootingTree Start Issue Detected Q1 Is the product purity < 95%? Start->Q1 Q2 Is the impurity 5-Sulfosalicylic acid? Q1->Q2 Yes Q3 Is the yield low (< 60%)? Q1->Q3 No (Purity OK) Action1 Reduce Reaction Temp to < 45°C Check Addition Rate Q2->Action1 Yes (De-ethylation) Action2 Check Reagent Quality (Moisture in ClSO3H?) Q2->Action2 No (Other) Q4 Did you isolate a paste? Q3->Q4 Yes Action3 Switch to Sulfonyl Chloride Precipitation Method Q4->Action3 Yes Action4 Increase ClSO3H Equivalents (Stirring Issue) Q4->Action4 No (Reaction stalled)

Caption: Diagnostic logic for identifying root causes of yield and purity failures.

References

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2002). The Development of an Industrial Process for Sildenafil Citrate. Organic Process Research & Development.

    • Context: Establishes the industrial standard for chlorosulfonation of 2-ethoxybenzoic acid deriv
  • Pfizer Inc. (1994). Pyrazolopyrimidinone antianginal agents. U.S. Patent 5,250,534.

    • Context: Primary patent detailing the synthesis of the sulfonyl chloride intermedi
  • Organic Syntheses. (1923). o-Chlorosulfonylbenzoic Acid. Org. Synth. 1923, 3,[5][6][7] 27.

    • Context: Foundational protocol for the handling of chlorosulfonic acid and hydrolysis of sulfonyl chlorides.
  • BenchChem. (2024). Troubleshooting common issues in the synthesis of aryl sulfonic acids.

    • Context: General troubleshooting for sulfonation hygroscopicity and isol

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxy-5-sulfobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-5-sulfobenzoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yield and purity, and overcome common experimental hurdles.

Overview of the Synthesis

The synthesis of 2-Ethoxy-5-sulfobenzoic acid typically involves the electrophilic aromatic substitution of 2-ethoxybenzoic acid. The ethoxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Consequently, the sulfonation is expected to occur at the position para to the activating ethoxy group, which is position 5. The most common sulfonating agents for this transformation are fuming sulfuric acid (oleum) or chlorosulfonic acid. The choice of reagent and reaction conditions is critical to achieving a high yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sulfonating agent for the synthesis of 2-Ethoxy-5-sulfobenzoic acid?

A1: Both fuming sulfuric acid (oleum) and chlorosulfonic acid are effective for the sulfonation of activated aromatic rings like 2-ethoxybenzoic acid.[1][2] Fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a high concentration of the active electrophile, SO₃.[3] Chlorosulfonic acid is also a potent sulfonating agent.[2][4] The choice often depends on the scale of the reaction and the desired workup procedure. For laboratory-scale synthesis, chlorosulfonic acid can be advantageous as the reaction with the aromatic substrate releases HCl gas, which can be easily removed, driving the reaction to completion.[5]

Q2: What are the expected side products in this reaction, and how can their formation be minimized?

A2: The primary side products of concern are the di-sulfonated product and potentially some isomeric monosulfonated products, although the 5-sulfonated isomer is sterically and electronically favored. Over-sulfonation can occur with prolonged reaction times or excessive temperatures. To minimize di-sulfonation, it is crucial to control the stoichiometry of the sulfonating agent and maintain the recommended reaction temperature. The formation of sulfones is another possible side reaction, particularly at higher temperatures.

Q3: My final product is discolored (brown or black). What is the likely cause and how can I obtain a pure, white product?

A3: Discoloration often indicates the presence of impurities formed through side reactions, such as oxidation or polymerization of the starting material or product. This can be caused by excessively high reaction temperatures or the presence of contaminants in the reagents. To obtain a pure, white product, it is essential to use high-purity starting materials and strictly control the reaction temperature. Purification of the crude product by recrystallization is a highly effective method for removing colored impurities.[6]

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying 2-Ethoxy-5-sulfobenzoic acid.[7][8][9] Due to the presence of both a carboxylic acid and a sulfonic acid group, the product is quite polar and will likely have good solubility in hot water or aqueous alcohol mixtures and lower solubility in the cold. The choice of recrystallization solvent is critical and may require some experimentation. Water or a mixture of ethanol and water are good starting points.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material - Insufficiently strong sulfonating agent.- Reaction temperature is too low.- Short reaction time.- Switch from concentrated sulfuric acid to fuming sulfuric acid or chlorosulfonic acid.[1][2]- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
Presence of Significant Amounts of Starting Material in the Final Product - Incomplete reaction.- Premature quenching of the reaction.- Ensure the reaction has gone to completion before workup.- Optimize reaction time and temperature as described above.
Formation of Multiple Products (Isomers or Di-sulfonated Compound) - High reaction temperature.- Excess of sulfonating agent.- Maintain a low and controlled reaction temperature, especially during the addition of the sulfonating agent.- Use a stoichiometric amount of the sulfonating agent.
Difficulty in Isolating the Product from the Reaction Mixture - The product may be highly soluble in the workup solvent.- If the product is water-soluble, consider salting it out by adding a saturated solution of a salt like sodium chloride.- Alternatively, carefully neutralize the acidic solution with a base to form the corresponding salt, which may be easier to isolate.
Product is an Oil Instead of a Crystalline Solid - Presence of impurities.- Residual solvent.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Ensure all solvent has been removed under vacuum.- Re-purify the oil by recrystallization from a different solvent system.

Experimental Protocol: Synthesis of 2-Ethoxy-5-sulfobenzoic acid

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2-Ethoxybenzoic acid

  • Chlorosulfonic acid[10][11]

  • Ice

  • Deionized water

  • Sodium chloride (optional, for salting out)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place 2-ethoxybenzoic acid (1 equivalent).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. HCl gas will evolve during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • For purification, recrystallize the crude solid from a suitable solvent, such as hot water or an ethanol/water mixture.[6][8]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Reaction Workflow and Side Reactions

Synthesis_of_2_Ethoxy_5_sulfobenzoic_acid start 2-Ethoxybenzoic acid intermediate Reaction Intermediate start->intermediate Sulfonation reagent Chlorosulfonic Acid (HSO3Cl) reagent->intermediate product 2-Ethoxy-5-sulfobenzoic acid intermediate->product Workup (Hydrolysis) side_product1 Di-sulfonated Product intermediate->side_product1 Excess Reagent / High Temp side_product2 Sulfone Formation intermediate->side_product2 High Temperature

Caption: Synthesis pathway and potential side reactions.

References

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010, January 20). Eureka | Patsnap. Retrieved from [Link]

  • 5-(Chlorosulfonyl)-2-ethoxybenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Google Patents. (n.d.).
  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents. (n.d.).
  • United States Patent Office. (n.d.). Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Fuming sulfuric acid. Lanxess. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Sulfonation and Sulfation Processes. Chemithon. (n.d.). Retrieved from [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. (n.d.). Retrieved from [Link]

  • 2-Ethoxybenzoic acid. PubChem. (n.d.). Retrieved from [Link]

  • 2-Ethoxybenzoic acid. Wikipedia. (2025, May 31). Retrieved from [Link]

  • CN104857827A - Fuming sulfuric acid neutralization treatment apparatus and fuming sulfuric acid neutralization treatment process for sulfonation production. Google Patents. (n.d.).
  • US3957671A - Acid mix compositions containing benzoic acid. Google Patents. (n.d.).
  • Purification of benzoic acid - US3235588A. Google Patents. (n.d.).
  • Recrystallization and Extractions of Organic Compounds. (2010, January 26). Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #ESBA-CHAR-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Isolation, Chromatography, and Spectral Analysis of 2-Ethoxy-5-sulfobenzoic Acid (CAS: 22478-20-2 / Related Sildenafil Impurity Structures)

Executive Summary

2-Ethoxy-5-sulfobenzoic acid is a critical intermediate and degradation product, most notably in the synthesis of Sildenafil (Viagra) and related PDE5 inhibitors. Unlike its precursor (2-ethoxybenzoic acid) or the chlorosulfonyl intermediate, this molecule possesses a sulfonic acid moiety (


) and a carboxylic acid  (

).

The Core Challenge: The permanent negative charge of the sulfonic acid group renders standard "acid-base extraction" protocols ineffective and causes the molecule to elute in the void volume of standard C18 HPLC methods. This guide addresses the specific failures researchers encounter when treating this molecule like a standard benzoic acid derivative.

Module A: Chromatographic Separation (HPLC/UPLC)
Common Ticket: "My compound elutes in the void volume (dead time) on C18."

Diagnosis: Standard C18 columns rely on hydrophobic interaction.[1] The sulfonic acid group (


) is fully ionized at typical HPLC pH (2–7), making the molecule too polar to interact with the stationary phase.

Troubleshooting Protocol:

ParameterStandard Approach (Fails)Corrective Action (Recommended)
Column Standard C18 (e.g., Symmetry C18)Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega PS C18) or HILIC .
Mobile Phase A Water + 0.1% Formic AcidBuffer is Critical: 10-20 mM Ammonium Acetate (pH 4.5) or 0.1% TFA (stronger ion suppression).
Ion Pairing NoneAdd 5 mM Tetrabutylammonium hydroxide (TBA) if retention is still insufficient on C18.
Diluent 100% MethanolWater/Buffer (90:10). Injecting a polar compound in MeOH leads to "solvent wash-through" and split peaks.

The "Why" (Scientific Rationale): Acidifying the mobile phase with formic acid protonates the carboxylic acid (


), but the sulfonic acid (

) remains charged. To retain it on a hydrophobic column, you must either:
  • Mask the charge: Use an ion-pairing reagent (TBA) to form a neutral, hydrophobic complex.

  • Use a Polar Stationary Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) retains charged species via water layers on the silica surface.

Method Development Decision Tree:

HPLC_Strategy Start Start: Retention Issue Check_Col Check Column Type Start->Check_Col Std_C18 Standard C18? Check_Col->Std_C18 Polar_C18 Polar-Embedded C18? Check_Col->Polar_C18 Action_IP Add Ion Pairing (5mM TBA) Std_C18->Action_IP If cannot change col Action_HILIC Switch to HILIC (Amide/Bare Silica) Std_C18->Action_HILIC Preferred Action_Buffer Buffer pH < 3.0 (Suppress COOH) Polar_C18->Action_Buffer Try first Action_Buffer->Action_IP If still < 1.5 k'

Figure 1: Decision matrix for retaining sulfonated aromatics. Standard C18 often requires ion-pairing reagents.

Module B: Isolation & Purification
Common Ticket: "I acidified the aqueous reaction mixture, but no precipitate formed."

Diagnosis: You are applying the "Benzoic Acid Rule" to a Sulfonic Acid. While acidification (pH < 3) protonates the carboxyl group, the sulfonic acid group remains ionized and highly water-soluble. You cannot precipitate this compound simply by adding HCl.

Corrective Protocol (Isolation from Aqueous Media):

  • DO NOT extract with DCM: The compound will stay in the water layer.

  • Salting Out (The "Common Ion" Effect):

    • Saturate the aqueous solution with NaCl.[2][3]

    • Cool to 0–4°C.

    • The sodium salt (Sodium 2-ethoxy-5-sulfobenzoate) may precipitate.

  • Resin Capture (Best for Purity):

    • Use a hydrophobic polymeric resin (e.g., Diaion HP-20 or Amberlite XAD-4 ).

    • Load: Acidified aqueous solution (pH ~2).

    • Wash: Water (removes inorganic salts).

    • Elute: Methanol or Acetonitrile.[1][4]

  • Lyophilization:

    • If the salt form is acceptable, neutralize with NaOH and lyophilize. The product will be a hygroscopic solid.

Module C: Spectroscopic Characterization (NMR & MS)
Common Ticket: "The NMR spectrum in D2O looks fine, but I can't see the acidic protons. In DMSO, the peaks are broad."

NMR Data Interpretation:

  • Solvent Selection:

    • D2O: Good for solubility, but the

      
       and 
      
      
      
      protons exchange rapidly with D2O (becoming D), making them invisible. The aromatic chemical shifts will vary significantly depending on the pH (pD) of the solution due to the electron-donating/withdrawing changes of the ionized groups.
    • DMSO-d6: Required to observe the acidic protons. However, the sulfonic acid proton is often extremely broad (spanning 10–14 ppm) or invisible due to trace water in the DMSO.

  • Key Shift Diagnostic (1H NMR):

    • Look for the Ethoxy group : Triplet (~1.4 ppm) and Quartet (~4.2 ppm).

    • Aromatic Region: The sulfonyl group at position 5 strongly deshields the adjacent protons (H-6 and H-4).

    • Note: If you see a shift in the ethoxy quartet, check if the carboxylic acid has cyclized or formed an ester (common artifact if heated with alcohols).

Mass Spectrometry (MS) Settings:

  • Mode: Negative Electrospray Ionization (ESI-) is mandatory.

    • Target Ion:

      
       (Monoisotopic mass of C9H10O6S is 246.02).
      
  • Artifact Alert (The "Sodium Shadow"):

    • In positive mode, you will likely see nothing or weak

      
      .
      
    • In negative mode, watch for

      
       adducts if buffers contained sodium.
      
    • Signal Suppression: Sulfonic acids are "charge hogs." If analyzing a mixture (e.g., Sildenafil crude), the sulfobenzoic acid will ionize very well, potentially suppressing the signal of less acidic impurities.

Module D: Synthesis Context (Sildenafil Impurities)
Common Ticket: "Is this Impurity B? How do I distinguish it from the chlorosulfonyl intermediate?"

In the context of Sildenafil (Viagra) synthesis, 2-ethoxy-5-sulfobenzoic acid is a hydrolysis product.

CompoundStructure FeatureStabilityDetection
Chlorosulfonyl Intermediate

Unstable (Hydrolyzes in water)Reacts with MeOH to form Methyl ester in HPLC.
2-Ethoxy-5-sulfobenzoic acid

Very StableElutes early (Void).
Sildenafil Citrate PyrazolopyrimidineStableRetains well on C18.

Process Control Diagram:

Synthesis_Path Precursor 2-Ethoxybenzoic Acid Intermed 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Reactive Intermediate) Precursor->Intermed + Chlorosulfonic acid Target Sildenafil Citrate (Final API) Intermed->Target + Amines / Cyclization Impurity 2-Ethoxy-5-sulfobenzoic acid (Hydrolysis Impurity) Intermed->Impurity + Moisture (Hydrolysis)

Figure 2: Origin of the impurity.[5][6] Moisture ingress during the chlorosulfonation step leads to the irreversible formation of the sulfonic acid.

References & Further Reading
  • Sildenafil Impurity Profiling:

    • Identification, Synthesis, and Strategy for Reduction of Process-related Potential Impurities in Sildenafil Citrate. (2017).[6] Research Journal of Pharmaceutical, Biological and Chemical Sciences. Discusses the hydrolysis of the chlorosulfonyl intermediate.

  • NMR Solvent Effects:

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. Essential for distinguishing solvent peaks from the ethoxy group.

  • Chromatography of Sulfonic Acids:

    • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2022).[7][8] Molecules. Provides protocols for separating highly polar sulfated aromatics using ammonium acetate buffers.

Disclaimer: This guide is intended for research and development purposes only. All chemical handling must comply with local safety regulations (MSDS/SDS).

Sources

how to remove impurities from 2-Ethoxy-5-sulfobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Ethoxy-5-sulfobenzoic Acid

Case ID: #ESBA-PUR-001 Topic: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Chemical Context

2-Ethoxy-5-sulfobenzoic acid is a critical polar intermediate, most notably recognized as the precursor to the sulfonyl chloride used in the synthesis of PDE5 inhibitors (e.g., Sildenafil).

  • Chemical Nature: Strongly acidic (sulfonic acid group), polar, and hygroscopic.

  • Solubility Profile: High water solubility; low solubility in non-polar organic solvents (DCM, Toluene, Hexane).

  • Primary Impurities:

    • Inorganic: Sulfuric acid (

      
      ), Chlorosulfonic acid residues, inorganic salts.
      
    • Organic: 2-Ethoxybenzoic acid (Starting Material), 2-Hydroxy-5-sulfobenzoic acid (Desulfonated/Hydrolyzed byproduct).

This guide provides a modular approach to purification, allowing you to target specific impurity classes based on your analytical data.

Diagnostic Decision Matrix

Before initiating a protocol, determine your primary impurity profile. Use the following logic flow to select the correct procedure.

PurificationLogic Start Start: Analyze Crude Sample CheckImpurity Identify Major Impurity Type Start->CheckImpurity Organic Organic Impurities (Unreacted Starting Material) CheckImpurity->Organic High HPLC Area% SM Inorganic Inorganic Impurities (H2SO4, Salts) CheckImpurity->Inorganic High Sulfate Ash/pH < 1 Both Mixed Impurity Profile CheckImpurity->Both Complex Mixture SolventWash Protocol A: Non-Polar Solvent Slurry (DCM/Toluene) Organic->SolventWash AcidRecryst Protocol B: Common Ion Effect Recrystallization (Aq. HCl) Inorganic->AcidRecryst Sequential Execute Protocol A then Protocol B Both->Sequential

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity characterization.

Troubleshooting Guide (FAQ)

Q1: My product is a wet, hygroscopic paste that won't dry. What is happening?

  • Diagnosis: This indicates high residual sulfuric acid content. Sulfonic acids are naturally hygroscopic, but the presence of free

    
     exacerbates this, creating a "wet cake" that absorbs atmospheric moisture rapidly.
    
  • Solution: Do not attempt to dry by heat alone (charring risk). Perform Protocol B (Common Ion Recrystallization) to remove the mineral acid, then dry in a vacuum desiccator over

    
    .
    

Q2: HPLC shows a persistent peak at a higher retention time than my product. How do I remove it?

  • Diagnosis: This is likely the unreacted starting material, 2-ethoxybenzoic acid . It is significantly less polar than your sulfonated product.

  • Solution: Use Protocol A . The starting material is soluble in Dichloromethane (DCM) or Toluene, whereas your sulfonated product is not. A simple slurry wash will extract the impurity.

Q3: Can I use column chromatography?

  • Advisory: Avoid standard silica chromatography. The strongly acidic sulfonic group will streak aggressively on silica gel and may permanently bind to basic sites. If chromatography is absolute necessary, use Reverse Phase (C18) preparative HPLC with an acidic mobile phase (0.1% Formic Acid), but recrystallization is preferred for scale.

Technical Protocols

Protocol A: Removal of Organic Starting Material (Solvent Slurry)

Target: Removal of 2-ethoxybenzoic acid. Principle: Differential solubility.[1][2] The sulfonic acid group renders the product insoluble in non-polar organics.

  • Dry the crude material as much as possible (vacuum filtration).

  • Suspend the crude solid in Dichloromethane (DCM) or Toluene (Ratio: 5 mL solvent per 1 g solid).

  • Stir vigorously at room temperature for 30 minutes.

    • Note: Do not heat if using DCM (low boiling point).

  • Filter the suspension.

    • Filtrate: Contains the impurities (Starting Material).

    • Filter Cake: Contains the purified 2-Ethoxy-5-sulfobenzoic acid.

  • Wash the cake with a small volume of fresh solvent.

Protocol B: Removal of Inorganic Acids (Common Ion Recrystallization)

Target: Removal of


 and salts.[3][4]
Principle: Sulfonic acids are soluble in water but precipitate in high concentrations of mineral acid (HCl) due to the Common Ion Effect, whereas 

remains in solution.
  • Dissolve the crude sulfonic acid in the minimum amount of hot water (80–90°C).

    • Target: A saturated solution.[5] If the solution is dark/black, treat with activated charcoal for 10 minutes and hot-filter.

  • Cool the solution to room temperature.

  • Add Concentrated HCl (37%) dropwise with stirring.

    • Observation: A white precipitate should begin to form.

    • Ratio: Approximately 1:1 volume of HCl to the initial water volume.

  • Chill the mixture to 0–5°C in an ice bath for 1 hour to maximize yield.

  • Filter the crystals using a sintered glass funnel.

  • Wash with a small amount of ice-cold 20% HCl .

    • Critical: Do not wash with pure water, or you will re-dissolve the product.

  • Dry in a vacuum oven at 50°C.

Analytical Validation (HPLC Method)

To verify purity, use the following Reverse Phase HPLC method adapted for polar acidic species.

ParameterCondition
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1%

)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (aromatic core) and 280 nm
Gradient 0-5 min: 5% B (Isocratic hold for polar sulfonic acid)5-20 min: 5% -> 60% B20-25 min: 60% B

Data Interpretation:

  • RT ~2-3 min: 2-Ethoxy-5-sulfobenzoic acid (Elutes early due to polarity).

  • RT ~12-15 min: 2-Ethoxybenzoic acid (Starting material, elutes later).

Process Visualization

The following diagram illustrates the complete purification workflow for a crude synthesis batch.

Workflow Crude Crude Reaction Mass (Acid + SM + H2SO4) Filter1 Filtration Crude->Filter1 DCMWash DCM Slurry Wash (Protocol A) Filter1->DCMWash Wet Cake FiltrateOrg Filtrate: Contains SM DCMWash->FiltrateOrg Solid1 Solid Cake DCMWash->Solid1 Insoluble Fraction WaterDissolve Dissolve in Hot Water Solid1->WaterDissolve HClAdd Add Conc. HCl (Precipitation) WaterDissolve->HClAdd FinalFilter Final Filtration HClAdd->FinalFilter Product Pure 2-Ethoxy-5- sulfobenzoic acid FinalFilter->Product

Figure 2: Step-by-step purification workflow from crude reaction mass to pure isolated acid.

References

  • Dunn, P. J., et al. (1998). Process for the preparation of sildenafil.[6][7] U.S. Patent No. 5,250,534. Washington, DC: U.S. Patent and Trademark Office.

    • Relevance: Establishes the synthesis pathway and intermediate characteriz
  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. CRC Press. Relevance: General solubility rules for sulfonic acids and common ion effect principles.
  • Dale, D. J., et al. (2000). "The Process Development of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 4(1), 17-22.

    • Relevance: detailed discussion on the isolation of ethoxy-sulfonated intermedi

Sources

preventing decomposition of 2-Ethoxy-5-sulfobenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 2-Ethoxy-5-sulfobenzoic acid (CAS: 2021224-02-0) and its derivatives. It is designed to troubleshoot stability issues during synthesis (specifically chlorosulfonation) and downstream applications.

Executive Summary

2-Ethoxy-5-sulfobenzoic acid is a critical intermediate, most notably in the synthesis of cGMP-specific phosphodiesterase type 5 inhibitors (e.g., Sildenafil). While the sulfonic acid moiety is generally stable, the molecule is susceptible to three primary degradation pathways during reaction:

  • Ether Cleavage (Dealkylation): Loss of the ethyl group under acidic/thermal stress, yielding 5-sulfosalicylic acid.[1]

  • Hydrolysis (if Sulfonyl Chloride): Rapid reversion to the sulfonic acid in the presence of moisture.

  • Sulfone Formation: Dimerization during electrophilic substitution steps.[1]

This guide provides mechanistic insights and validated protocols to mitigate these risks.

Module 1: Critical Stability Parameters (The "Why")

Q1: Why is my reaction mixture turning dark/tarry during chlorosulfonation?

Diagnosis: You are likely experiencing oxidative dealkylation or polymerization triggered by excessive temperature.[1]

Technical Insight: The ethoxy group at the ortho position is an activating group. While it directs sulfonation to the para position (C-5), it also makes the ether linkage susceptible to cleavage by strong Lewis acids (like


 or 

) if the temperature exceeds a critical threshold (typically >25°C - 30°C).
  • Mechanism: High thermal energy facilitates the nucleophilic attack on the ethyl group or promotes the formation of unstable oxonium intermediates, leading to phenols (salicylic acid derivatives) which oxidize and polymerize rapidly in chlorosulfonic acid, causing darkening.

Q2: I am seeing a "desulfonated" impurity. Is this possible?

Diagnosis: Yes, this is Protode-sulfonation .[1] Technical Insight: Sulfonation is a reversible reaction.



If the reaction mixture is heated in the presence of dilute acid (e.g., during a hot aqueous quench or reflux in acidic media), the sulfonic acid group can be cleaved, regenerating 2-ethoxybenzoic acid.
  • Prevention: Avoid high-temperature acidic hydrolysis. Keep workups neutral or basic if possible, or maintain low temperatures during acidic quenching.

Module 2: Reaction Optimization (The "How")

Q3: How do I prevent ether cleavage while ensuring complete sulfonation?

Protocol: Cryogenic Staged Addition. The exotherm of adding 2-ethoxybenzoic acid to chlorosulfonic acid is the primary culprit for decomposition.[1]

Step-by-Step Optimization:

  • Cooling: Pre-cool the chlorosulfonic acid (and thionyl chloride, if used) to 0°C – 5°C .

  • Addition: Add 2-ethoxybenzoic acid portion-wise or as a melt dropwise.

  • Thermal Limit: Strictly maintain internal temperature < 20°C during addition.

  • Digestion: Only allow the reaction to warm to ambient temperature (20-25°C) after the addition is complete to drive the reaction to completion.

Q4: How do I stop the formation of Diaryl Sulfone byproducts?

Diagnosis: Diaryl sulfones form when the highly reactive sulfonyl chloride intermediate attacks a molecule of unreacted starting material (2-ethoxybenzoic acid).

Troubleshooting Guide:

Variable Adjustment Reason

| Stoichiometry | Use Excess


 (>2.5 eq) | Ensures the starting material is rapidly sulfonated before it can react with the product. |
| Mixing  | High-Shear Agitation | Prevents local "hotspots" of concentration where starting material and product coexist.[1] |
| Order of Addition  | Add Substrate to Acid | Adding the acid to the substrate creates a temporary deficiency of acid, favoring sulfone formation. Always add the organic substrate to the acid.  |

Module 3: Visualization of Pathways

Figure 1: Decomposition & Reaction Pathways

This diagram maps the desired pathway (green) against the critical decomposition routes (red) that must be controlled.

DecompositionPathways Start 2-Ethoxybenzoic Acid SulfonicAcid 2-Ethoxy-5-sulfobenzoic Acid (Target Intermediate) Start->SulfonicAcid ClSO3H, <25°C (Sulfonation) SulfonylChloride 5-(Chlorosulfonyl)-2- ethoxybenzoic Acid SulfonicAcid->SulfonylChloride SOCl2 / Excess ClSO3H Phenol Decomposition: 2-Hydroxy-5-sulfobenzoic acid (Ether Cleavage) SulfonicAcid->Phenol >40°C, Strong Acid (Dealkylation) Desulfo Decomposition: Desulfonation (Reversion) SulfonicAcid->Desulfo Dilute Acid, Heat (Hydrolysis) SulfonylChloride->SulfonicAcid Moisture/Water (Hydrolysis) Sulfone Side Product: Diaryl Sulfone SulfonylChloride->Sulfone Low Acid Equivalents Poor Mixing

Caption: Reaction logic flow. Green paths represent the desired synthesis. Red/Yellow paths indicate thermal or stoichiometric failure modes.[1]

Module 4: Validated Protocol for Stable Isolation

Objective: Isolate the sulfonyl chloride derivative without hydrolysis or decomposition.

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)[2]

  • Chlorosulfonic acid (4.0 eq)

  • Thionyl chloride (1.5 eq)

Protocol:

  • Setup: Charge Chlorosulfonic acid and Thionyl chloride into a reactor. Cool to 0–5°C .[3]

  • Addition: Add 2-Ethoxybenzoic acid dropwise over 2 hours.

    • Critical Control Point: Do not exceed 15°C .

  • Reaction: Stir at 20–25°C for 10–12 hours.

    • Check: Monitor by TLC/HPLC.[3] If starting material remains, do not heat. Add small aliquot of

      
      .
      
  • Quench (The Danger Zone):

    • Prepare a slurry of crushed ice and water (maintain <5°C).[3]

    • Pour the reaction mixture slowly onto the ice. Do not add water to the acid.

    • Why? Adding water to the acid generates massive heat, causing immediate hydrolysis of the chloride back to the sulfonic acid (2-Ethoxy-5-sulfobenzoic acid) or dealkylation.

  • Filtration: Filter the precipitated sulfonyl chloride immediately.[1] Wash with ice-cold water.

    • Storage: Dry under vacuum at ambient temperature. Store at 4°C under inert atmosphere.

References

  • Pfizer Research & Development. (1996). Process for the preparation of pyrazolopyrimidinones (Sildenafil Citrate). European Patent EP 0812845. Link

  • Dale, D. J., et al. (2000). "The role of chemical development in the design and synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development, 4(1), 17-22. Link

  • Dunn, P. J. (2005). "Synthesis of Commercial Drugs: Sildenafil." Comprehensive Medicinal Chemistry II. Elsevier. Link

  • PubChem. (2023).[1] 5-(Chlorosulfonyl)-2-ethoxybenzoic acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[1] Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Technical Note. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of high-purity 2-Ethoxy-5-sulfobenzoic acid.

Troubleshooting Guide: Common Issues in Scaling Up Synthesis

Scaling up any chemical synthesis introduces a new set of challenges. For the sulfonation of 2-ethoxybenzoic acid, these challenges often revolve around reaction control, product purity, and process safety. This section addresses the most common problems encountered during scale-up, their root causes, and practical solutions.

Question 1: Why is my reaction yield of 2-Ethoxy-5-sulfobenzoic acid significantly lower than expected on a larger scale?

Answer: Low conversion is a frequent issue when scaling up aromatic sulfonation reactions. The primary culprits are often related to the sulfonating agent, reaction conditions, and the presence of water.

  • Insufficiently Strong Sulfonating Agent: For some aromatic rings, concentrated sulfuric acid may not be reactive enough to drive the reaction to completion, especially with the deactivating effect of the carboxylic acid group. Using fuming sulfuric acid (oleum), which contains a higher concentration of sulfur trioxide (SO₃), can significantly increase the reaction rate and yield.

  • Suboptimal Temperature and Reaction Time: Sulfonation is highly dependent on temperature. If the reaction is too slow, cautiously increasing the temperature can improve the rate. However, be aware that excessively high temperatures can lead to side reactions like sulfone formation or even desulfonation.[1] It is crucial to monitor the reaction progress over time to determine the optimal duration for your specific scale.

  • Presence of Water: Water can dilute the sulfonating agent, reducing its effectiveness. Ensure that all reactants and the reaction vessel are thoroughly dry before starting the synthesis.

Question 2: I am observing significant amounts of a diaryl sulfone byproduct in my scaled-up reaction. How can I minimize its formation?

Answer: Diaryl sulfone formation is a common side reaction in sulfonation, particularly at elevated temperatures and with high concentrations of SO₃.[1] This byproduct forms when a molecule of the already synthesized 2-Ethoxy-5-sulfobenzoic acid reacts with another molecule of 2-ethoxybenzoic acid.

To minimize sulfone formation:

  • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. The formation of sulfones is often more sensitive to temperature changes than the desired sulfonation reaction.[1]

  • Control of Stoichiometry: Precise control over the molar ratio of the sulfonating agent to the organic substrate is critical. An excess of SO₃ can promote the formation of byproducts.[2]

Question 3: My final product is a mixture of mono- and di-sulfonated 2-ethoxybenzoic acid. How can I improve the selectivity for the desired mono-sulfonated product?

Answer: Polysulfonation occurs when the desired 2-Ethoxy-5-sulfobenzoic acid undergoes a second sulfonation. While the sulfonic acid group is deactivating, a second substitution can still occur under harsh reaction conditions.

To enhance selectivity for monosulfonation:

  • Milder Reaction Conditions: Employ less aggressive sulfonating agents (e.g., concentrated sulfuric acid instead of high-concentration oleum) and lower reaction temperatures.

  • Careful Monitoring: Monitor the reaction progress closely using techniques like HPLC to stop the reaction once the desired level of monosulfonation is achieved.

Question 4: I am having difficulty purifying the final product and removing unreacted sulfuric acid. What are the best methods for large-scale purification?

Answer: The high water solubility of sulfonic acids can make their purification challenging. Several methods can be employed to effectively remove unreacted sulfuric acid and other impurities on a larger scale.

  • Precipitation of Sulfate Salts: One common industrial method is to dilute the reaction mixture with water and then treat it with a metal oxide, hydroxide, or carbonate, such as calcium oxide or calcium carbonate. This precipitates the excess sulfuric acid as insoluble calcium sulfate, which can be removed by filtration. The desired sulfonic acid remains in solution as its soluble calcium salt.

  • Ion Exchange Chromatography: For higher purity, the filtered solution containing the metal sulfonate salt can be passed through a cation exchange resin in its acidic form. This removes the metal cations and provides a purified solution of the sulfonic acid.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of 2-Ethoxy-5-sulfobenzoic acid.

Q1: What is the expected regioselectivity for the sulfonation of 2-ethoxybenzoic acid?

A1: The ethoxy group (-OCH₂CH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. In this case, the strong activating effect of the ethoxy group will primarily direct the incoming sulfo group to the positions ortho and para to it. The 5-position is para to the ethoxy group, making it the major expected product. The chemical properties of 2-ethoxybenzoic acid, particularly the influence of the ethoxy group on regioselectivity, are key to understanding this outcome.[3]

Q2: Can desulfonation be used as a purification strategy?

A2: Yes, desulfonation, which is the reverse of sulfonation, can be a useful tool.[4][5] If undesired isomers are formed, it may be possible to selectively desulfonate them by heating the product mixture in dilute aqueous acid.[5] The conditions for desulfonation are typically harsher than for sulfonation, so careful optimization is required to avoid decomposing the desired product.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: The sulfonation of aromatic compounds is a highly exothermic reaction and requires strict safety measures, especially at an industrial scale.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Perform the reaction in a well-ventilated area or a fume hood to avoid inhaling corrosive fumes.

  • Controlled Addition: Add the sulfonating agent slowly and in a controlled manner to manage the heat generated during the reaction.

  • Emergency Preparedness: Have an appropriate quenching agent, such as sodium bicarbonate, and a spill kit readily available.

Q4: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of the reaction and determining the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with a UV detector is a common setup for analyzing aromatic carboxylic acids. For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC) can also be employed.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis and purification of 2-Ethoxy-5-sulfobenzoic acid. These should be optimized for your specific equipment and scale.

Protocol 1: Sulfonation of 2-Ethoxybenzoic Acid

This protocol outlines a typical procedure for the sulfonation of 2-ethoxybenzoic acid using fuming sulfuric acid (oleum).

Materials:

  • 2-Ethoxybenzoic acid

  • Fuming sulfuric acid (20% SO₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2-ethoxybenzoic acid.

  • Cool the flask in an ice bath.

  • Slowly add fuming sulfuric acid (oleum) to the dropping funnel.

  • Add the oleum dropwise to the stirred 2-ethoxybenzoic acid, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by HPLC until the desired conversion is achieved.

Protocol 2: Purification of 2-Ethoxy-5-sulfobenzoic Acid

This protocol describes a method for purifying the crude product by removing excess sulfuric acid.

Materials:

  • Crude 2-Ethoxy-5-sulfobenzoic acid reaction mixture

  • Deionized water

  • Calcium carbonate (CaCO₃)

  • Filter funnel and filter paper

  • Cation exchange resin (acid form)

  • Chromatography column

Procedure:

  • Slowly and carefully pour the crude reaction mixture into a beaker containing ice-cold deionized water with stirring.

  • While stirring, slowly add calcium carbonate in small portions until the effervescence ceases and the pH is neutral.

  • Filter the mixture to remove the precipitated calcium sulfate.

  • Pack a chromatography column with a cation exchange resin in its acidic form.

  • Pass the filtrate containing the calcium salt of 2-Ethoxy-5-sulfobenzoic acid through the column.

  • Collect the eluent, which will be a purified aqueous solution of 2-Ethoxy-5-sulfobenzoic acid.

  • The water can be removed under reduced pressure to yield the solid product.

Data Presentation

The following table summarizes typical reaction conditions for aromatic sulfonation. These parameters should be used as a starting point for optimization.

ParameterConditionRationale
Sulfonating Agent Concentrated H₂SO₄ or Oleum (10-30% SO₃)Oleum provides a higher concentration of the active electrophile (SO₃), leading to faster reaction rates.
Molar Ratio 1:1 to 1:1.5 (Substrate:SO₃)A slight excess of SO₃ can drive the reaction to completion, but a large excess can lead to byproducts.[2]
Temperature 0°C to 50°CLower temperatures favor mono-sulfonation and reduce byproduct formation.[1]
Reaction Time 1 to 6 hoursReaction time should be optimized by monitoring the reaction progress.

Visualizing the Process

The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the synthesis of 2-Ethoxy-5-sulfobenzoic acid.

Reaction_Pathway 2-Ethoxybenzoic Acid 2-Ethoxybenzoic Acid 2-Ethoxy-5-sulfobenzoic Acid 2-Ethoxy-5-sulfobenzoic Acid 2-Ethoxybenzoic Acid->2-Ethoxy-5-sulfobenzoic Acid + SO3 (from Oleum)

Caption: Reaction scheme for the sulfonation of 2-ethoxybenzoic acid.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution Low Yield Low Yield Insufficient Reagent/Time Insufficient Reagent/Time Low Yield->Insufficient Reagent/Time Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Byproduct Formation Byproduct Formation Polysulfonation Polysulfonation Byproduct Formation->Polysulfonation Sulfone Formation Sulfone Formation Byproduct Formation->Sulfone Formation Purification Issues Purification Issues Residual H2SO4 Residual H2SO4 Purification Issues->Residual H2SO4 Increase Reagent/Time Increase Reagent/Time Insufficient Reagent/Time->Increase Reagent/Time Optimize Temperature Optimize Temperature Suboptimal Temperature->Optimize Temperature Milder Conditions Milder Conditions Polysulfonation->Milder Conditions Lower Temperature Lower Temperature Sulfone Formation->Lower Temperature Sulfate Precipitation/Ion Exchange Sulfate Precipitation/Ion Exchange Residual H2SO4->Sulfate Precipitation/Ion Exchange

Caption: Troubleshooting workflow for scaling up the synthesis.

References

  • NINGBO INNO PHARMCHEM. (2025, October 13). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

  • Chemithon. Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Wikipedia. Desulfonation reaction. Retrieved from [Link]

  • RSC Advances. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c .... Retrieved from [Link]

  • PubChem. 2-Ethoxybenzoic acid. Retrieved from [Link]

  • Eureka | Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • Google Patents. Process of selective desulfonation.
  • Google Patents. Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • UST Journals. (2023, September 20). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

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alternative catalysts for the synthesis of 2-Ethoxy-5-sulfobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-sulfobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on exploring alternative catalysts to traditional methods. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Introduction to the Synthesis and Catalytic Landscape

The synthesis of 2-Ethoxy-5-sulfobenzoic acid, a key intermediate in various pharmaceutical and chemical industries, traditionally involves electrophilic aromatic substitution (sulfonation) of 2-ethoxybenzoic acid. While effective, the use of conventional sulfonating agents like concentrated or fuming sulfuric acid can lead to challenges in terms of safety, waste disposal, and side-product formation.[1][2] This has spurred research into alternative catalytic systems that offer improved efficiency, selectivity, and environmental sustainability. This guide will explore these alternatives and provide practical solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 2-Ethoxy-5-sulfobenzoic acid, particularly when employing alternative catalytic methods.

Reaction & Synthesis Issues

Q1: My sulfonation reaction shows low or no conversion to 2-Ethoxy-5-sulfobenzoic acid. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge in aromatic sulfonation. The primary factors to investigate are the activity of your sulfonating agent/catalyst, the presence of water, and the reaction conditions.

  • Catalyst Activity: The ethoxy and carboxylic acid groups on the starting material, 2-ethoxybenzoic acid, influence the reactivity of the aromatic ring. If you are using a milder catalytic system, it may not be sufficiently active.

    • Homogeneous Catalysts: If using a homogeneous catalyst like a sulfonic acid-based ionic liquid, ensure its purity and consider increasing the catalyst loading.[3][4] The choice of the ionic liquid's cation and anion can significantly impact its catalytic activity.[5]

    • Heterogeneous Catalysts: For solid acid catalysts such as zeolites or sulfonic acid-functionalized resins, the issue could be related to the density of active sites or mass transfer limitations.[6][7] Ensure the catalyst is properly activated and consider using a catalyst with a larger pore size to accommodate the substrate.[8][9]

  • Water Content: The sulfonation reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[2] Water can be introduced from reagents or be a byproduct of the reaction itself. To mitigate this, use anhydrous solvents and reagents, and consider reaction setups that allow for the removal of water (e.g., Dean-Stark apparatus).

  • Temperature and Time: Sulfonation kinetics are highly temperature-dependent. If the reaction is sluggish at lower temperatures, a cautious and incremental increase in temperature can enhance the reaction rate. However, be aware that excessive heat can promote the formation of side products.[2] It is crucial to monitor the reaction over time to establish the optimal duration for maximum conversion.

Q2: I am observing a significant amount of an insoluble byproduct, likely a diaryl sulfone. How can I minimize its formation?

A2: Diaryl sulfone formation is a common side reaction in sulfonation, especially at elevated temperatures and with highly active sulfonating agents.[2] This byproduct forms when the desired 2-Ethoxy-5-sulfobenzoic acid reacts with another molecule of 2-ethoxybenzoic acid.

  • Temperature Control: Maintain the lowest possible temperature that still provides a reasonable reaction rate. The activation energy for sulfone formation is often higher than that for sulfonation, making it more sensitive to temperature increases.

  • Stoichiometry and Addition Rate: Use a stoichiometric amount or a slight excess of the sulfonating agent. Adding the sulfonating agent slowly and in a controlled manner can help to maintain a low instantaneous concentration, which disfavors the bimolecular sulfone formation.

  • Catalyst Choice: Some catalysts may inherently favor sulfone formation. If this is a persistent issue, consider screening different types of solid acid catalysts. For instance, zeolites with specific pore structures can offer shape selectivity that may hinder the formation of the bulkier diaryl sulfone.[10]

Q3: My reaction is producing a mixture of monosulfonated isomers instead of selectively forming 2-Ethoxy-5-sulfobenzoic acid. How can I improve the regioselectivity?

A3: The ethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The substitution pattern of 2-ethoxybenzoic acid will be influenced by the interplay of these directing effects and steric hindrance. The desired product is the result of sulfonation at the para position relative to the activating ethoxy group.

  • Steric Hindrance: The bulky nature of some catalysts can be leveraged to improve regioselectivity. A sterically hindered catalyst may favor substitution at the less hindered para-position over the ortho-position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents may help to optimize the regioselectivity.

Catalyst-Specific Issues

Q4: My heterogeneous catalyst (e.g., zeolite, functionalized silica) is showing a significant drop in activity after the first cycle. What is causing this deactivation and can the catalyst be regenerated?

A4: Catalyst deactivation is a critical concern in industrial applications and can stem from several factors.[11][12]

  • Poisoning: Impurities in the reactants or solvent can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction.[13]

  • Fouling/Coking: The deposition of heavy organic byproducts or "coke" on the catalyst surface can block pores and active sites.[10][14] This is particularly relevant in reactions involving aromatic compounds.

  • Leaching: For supported catalysts, the active species (e.g., sulfonic acid groups) may leach from the support into the reaction medium, leading to a permanent loss of activity.

Regeneration Strategies:

  • Washing: A simple wash with an appropriate solvent can sometimes remove weakly adsorbed poisons or byproducts.

  • Calcination: For robust inorganic supports like zeolites and silica, calcination (heating to high temperatures in the presence of air or oxygen) can burn off coke deposits and restore activity.[10]

  • Acid/Base Washing: Depending on the nature of the deactivating species, a wash with a dilute acid or base solution may be effective.

It is crucial to characterize the spent catalyst to understand the deactivation mechanism before attempting regeneration.[15]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using solid acid catalysts over traditional sulfonating agents for the synthesis of 2-Ethoxy-5-sulfobenzoic acid?

A1: Solid acid catalysts offer several advantages that align with the principles of green chemistry:[16]

  • Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and cost.[17]

  • Reduced Corrosion: Solid acids are generally less corrosive than strong mineral acids like fuming sulfuric acid, allowing for the use of a wider range of reactor materials.[7]

  • Simplified Work-up: The ease of separation simplifies the product purification process, often eliminating the need for quenching and neutralization steps.

  • Tunable Properties: The acidic properties and pore structures of solid catalysts like zeolites and functionalized mesoporous materials can be tailored to enhance selectivity and activity for a specific reaction.[18]

Q2: Are ionic liquids a viable alternative for this synthesis? What are their pros and cons?

A2: Yes, sulfonic acid-functionalized ionic liquids (SAILs) are a promising class of catalysts for sulfonation reactions.[4][19]

  • Pros: They can act as both the catalyst and the solvent, possess high thermal stability, and have tunable acidity.[3][20] Their use can lead to high yields and selectivity.

  • Cons: The main drawbacks are their relatively high cost, potential viscosity challenges, and the need to ensure complete separation from the product.

Q3: How do I choose the most suitable alternative catalyst for my specific application?

A3: The selection of an appropriate catalyst depends on several factors:

  • Scale of Reaction: For small-scale laboratory synthesis, the cost of the catalyst may be less of a concern, and options like ionic liquids could be explored. For large-scale industrial production, cost-effective and highly recyclable solid catalysts are preferable.

  • Desired Purity of Product: If high purity is critical and side-product formation is a major concern, a highly selective catalyst, such as a shape-selective zeolite, may be the best choice.

  • Process Conditions: The thermal and chemical stability of the catalyst must be compatible with the required reaction temperature and the chemical environment.

A systematic approach involving screening a variety of catalyst types under different conditions is often the most effective way to identify the optimal catalyst.

Data Summary: Comparison of Alternative Catalytic Systems

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Solid Acids (Zeolites) H-Beta, H-ZSM-5, Mordenite100-180°C, Solvent or solvent-freeHigh thermal stability, shape selectivity, reusablePotential for deactivation by coking, mass transfer limitations
Solid Acids (Functionalized Supports) Sulfonic acid on silica (SBA-15-SO3H), polymers (Amberlyst-15), or MOFs (UiO-66-SO3H)80-150°C, Various solventsHigh density of acid sites, tunable properties, easy separationPotential for leaching of active sites, lower thermal stability than zeolites
Ionic Liquids (SAILs) Imidazolium or pyridinium-based with sulfonate groups25-120°C, Can act as solventHigh activity and selectivity, tunable propertiesHigh cost, potential viscosity issues, product separation challenges

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening using a Solid Acid Catalyst

  • Catalyst Activation: Dry the solid acid catalyst (e.g., sulfonated silica) under vacuum at 100-120°C for 4-6 hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethoxybenzoic acid (1 equivalent) and an appropriate anhydrous solvent (e.g., sulfolane, if not running solvent-free).

  • Catalyst Addition: Add the activated solid acid catalyst (e.g., 10-20 wt% relative to the starting material).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) and stir.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., HPLC, TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Product Isolation: Isolate the product from the filtrate, for example, by precipitation upon addition of a non-polar solvent or by crystallization.

Visualizations

Diagram 1: Decision Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed check_water Check for Water Content (Anhydrous Reagents/Solvents) start->check_water check_water->start Water Present (Address & Retry) increase_temp Increase Reaction Temperature Cautiously check_water->increase_temp Water Content Minimized increase_time Increase Reaction Time increase_temp->increase_time check_catalyst Evaluate Catalyst Activity increase_time->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading Activity Potentially Low change_catalyst Screen Different Catalysts (e.g., stronger acid, larger pores) check_catalyst->change_catalyst Still Low Conversion success Improved Conversion increase_loading->success change_catalyst->success

Caption: A flowchart to diagnose and resolve low conversion issues.

Diagram 2: Catalyst Deactivation and Regeneration Cycle

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Methods A Active Catalyst B Reaction Occurs A->B C Spent Catalyst (Deactivated) B->C D Poisoning C->D E Fouling/Coking C->E F Leaching C->F G Solvent Washing D->G H Calcination E->H F->A Irreversible (in many cases) G->A Regenerated H->A Regenerated

Caption: Common catalyst deactivation pathways and corresponding regeneration strategies.

References

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • 2-Ethoxybenzoic acid synthesis. ChemicalBook.
  • Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate. Google Patents.
  • Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI. Available at: [Link]

  • ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses Procedure. Available at: [Link]

  • 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. ResearchGate. Available at: [Link]

  • m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. YouTube. Available at: [Link]

  • 2-Ethoxybenzoic acid | C9H10O3 | CID 67252. PubChem. Available at: [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org. Available at: [Link]

  • Mechanistic Characterization of Zeolite-Catalyzed Aromatic Electrophilic Substitution at Realistic Operating Conditions. JACS Au. Available at: [Link]

  • Efficient Solvent-free Synthesis of 14 H-Dibenzo[a,j] xanthenes Catalyzed by 2-Hydroxy-5- sulfobenzoic Acid. ThaiScience. Available at: [Link]

  • Sulfonate Ionic Liquid as a Stable and Active Catalyst for Levoglucosenone Production from Saccharides via Catalytic Pyrolysis. MDPI. Available at: [Link]

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. MDPI. Available at: [Link]

  • Sulfonation and Sulfation Processes. Chemithon. Available at: [Link]

  • Efficient Solvent-free Synthesis of 14 H-Dibenzo[a,j] xanthenes Catalyzed by 2-Hydroxy-5- sulfobenzoic Acid. ResearchGate. Available at: [Link]

  • Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. ACS Omega. Available at: [Link]

  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. PMC. Available at: [Link]

  • Sulfonic Acid Functionalization of Different Zeolites and Their Use as Catalysts in the Microwave-Assisted Etherification of Glycerol with tert-Butyl Alcohol. MDPI. Available at: [Link]

  • Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. JACS Au. Available at: [Link]

  • Ecotoxicity of surfactants in the terrestrial environment. ResearchGate. Available at: [Link]

  • Catalyst deactivation in synthesis gas production, and important syntheses. ResearchGate. Available at: [Link]

  • Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Green Chemistry (RSC Publishing). Available at: [Link]

  • Advancements in solid acid catalysts for ecofriendly and economically viable synthesis of biodiesel. Biofuels, Bioproducts and Biorefining. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]

  • A Review of the Chemistry, Structure, Properties and Applications of Zeolites. International Journal of Chemical, Materials and Environmental Research. Available at: [Link]

  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. Available at: [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. PMC. Available at: [Link]

  • Immobilized sulfonic acid functionalized ionic liquid on magnetic cellulose as a novel catalyst for the synthesis of triazolo[4,3-a]pyrimidines. Arabian Journal of Chemistry. Available at: [Link]

  • Solid-acid catalysis and their applications in green synthesis of fine chemicals. ResearchGate. Available at: [Link]

  • Sulfonic acid functionalized porous organic polymer as a heterogeneous catalyst for efficient pseudo four-component synthesis of dihydro-2-oxypyrroles. PMC. Available at: [Link]

  • Aromatic sulfonation reactions. Google Patents.
  • The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. ResearchGate. Available at: [Link]

  • From plant-based sugar to eco-friendly detergents: a natural revolution in cleaning products. Chemistry World. Available at: [Link]

  • Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI. Available at: [Link]

  • Alkylation of aromatic compounds. Google Patents.
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  • Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes. OSTI.GOV. Available at: [Link]

  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2-Ethoxy-5-sulfobenzoic Acid and Other Aromatic Sulfonic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Aromatic Sulfonic Acids in Pharmaceutical Sciences

Aromatic sulfonic acids are a versatile class of organic compounds that have found extensive application in the pharmaceutical industry. Their utility stems from a unique combination of strong acidity, high water solubility, and the ability to act as catalysts in a variety of organic transformations.[1] These properties make them invaluable as catalysts for the synthesis of active pharmaceutical ingredients (APIs), as counter-ions to improve the solubility and stability of drug candidates, and as building blocks in the design of novel therapeutic agents.[2][3]

This guide provides a comparative analysis of 2-Ethoxy-5-sulfobenzoic acid, a substituted aromatic sulfonic acid, with two of the most well-characterized and widely used sulfonic acids: p-Toluenesulfonic acid (PTSA) and Benzenesulfonic acid. While extensive experimental data on 2-Ethoxy-5-sulfobenzoic acid is not as readily available in the public domain, its structure suggests potential advantages in terms of solubility and reactivity. This guide will, therefore, not only compare the established properties of PTSA and Benzenesulfonic acid but also provide the experimental framework for researchers to evaluate 2-Ethoxy-5-sulfobenzoic acid and other novel sulfonic acids for their specific applications.

Comparative Analysis of Key Physicochemical and Performance-Related Properties

The selection of a sulfonic acid for a particular application depends on a careful consideration of its physicochemical properties. The following table summarizes the key properties of 2-Ethoxy-5-sulfobenzoic acid, p-Toluenesulfonic acid, and Benzenesulfonic acid.

Property2-Ethoxy-5-sulfobenzoic acidp-Toluenesulfonic acid (PTSA)Benzenesulfonic acid
Molecular Formula C9H10O6S[4][5]C7H8O3SC6H6O3S
Molecular Weight 246.24 g/mol [4]172.20 g/mol 158.18 g/mol
CAS Number 2021224-02-0[4]104-15-498-11-3
Appearance Data not availableWhite solidColorless deliquescent crystals or white waxy solid
pKa Data not available-2.8 (monohydrate)-2.8
Solubility Data not availableSoluble in water, alcohols, and other polar organic solvents.Soluble in water and ethanol, slightly soluble in benzene, insoluble in nonpolar solvents like diethyl ether.

Discussion of Comparative Properties:

  • Solubility: The solubility of sulfonic acids is crucial for their application in various solvent systems. PTSA's solubility in a wide range of polar organic solvents makes it a versatile catalyst. Benzenesulfonic acid is also highly soluble in water and polar solvents. The ethoxy and carboxylic acid groups in 2-Ethoxy-5-sulfobenzoic acid are anticipated to enhance its solubility in both polar and some non-polar organic solvents, a property that could be advantageous in specific reaction media.

  • Catalytic Activity: Aromatic sulfonic acids are widely used as catalysts in organic reactions such as esterification, alkylation, and condensation.[6] Their effectiveness is attributed to their strong Brønsted acidity. The choice between PTSA and benzenesulfonic acid often depends on the specific reaction conditions and the desired product selectivity. The catalytic performance of 2-Ethoxy-5-sulfobenzoic acid has not been extensively reported, but its structural features suggest it could be an effective catalyst.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of 2-Ethoxy-5-sulfobenzoic acid with other sulfonic acids, this section provides detailed, step-by-step methodologies for key performance-indicating experiments.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a fundamental measure of an acid's strength and is crucial for understanding its catalytic potential and its behavior in different pH environments.

Principle: Potentiometric titration involves the gradual addition of a standardized titrant (a strong base) to a solution of the acid while monitoring the pH. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.[7][8]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the sulfonic acid to be tested in deionized water.

    • Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

  • Calibration:

    • Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[7]

  • Titration:

    • Place a known volume (e.g., 50 mL) of the sulfonic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[7]

Comparative Catalytic Activity in Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction and serves as an excellent model for comparing the catalytic efficacy of different sulfonic acids.

Principle: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction rate is a direct measure of the catalyst's activity.[9]

Experimental Workflow:

Caption: General workflow for comparing catalytic activity in esterification.

Detailed Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a carboxylic acid (e.g., 10 mmol of acetic acid) and an alcohol (e.g., 20 mmol of n-butanol).

    • Add a catalytic amount (e.g., 1 mol%) of the sulfonic acid to be tested (2-Ethoxy-5-sulfobenzoic acid, PTSA, or Benzenesulfonic acid).

  • Reaction:

    • Heat the reaction mixture to reflux with constant stirring.

    • Take aliquots of the reaction mixture at regular time intervals (e.g., every 30 minutes).

  • Analysis:

    • Analyze the aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the ester product.

  • Data Analysis:

    • Plot the concentration of the ester product versus time for each catalyst.

    • The initial slope of the curve is proportional to the initial reaction rate.

    • Compare the initial reaction rates and the final product yields to evaluate the relative catalytic activity of the different sulfonic acids.

Evaluation of Solubility Enhancement of a Poorly Soluble Drug

The ability of sulfonic acids to act as hydrotropes or to form more soluble salts with basic APIs is a key application in drug formulation.[2][3]

Principle: The addition of a sulfonic acid can increase the aqueous solubility of a poorly soluble drug through various mechanisms, including the formation of soluble salts or complexes.

Experimental Workflow:

Caption: Workflow for evaluating solubility enhancement.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a series of aqueous solutions containing increasing concentrations of the sulfonic acid (e.g., 0 M, 0.1 M, 0.2 M, 0.5 M, 1.0 M).

  • Solubility Measurement:

    • Add an excess amount of a poorly water-soluble model drug (e.g., ibuprofen) to each sulfonic acid solution.

    • Shake the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis:

    • Filter the suspensions to remove the undissolved drug.

    • Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Plot the solubility of the drug as a function of the sulfonic acid concentration.

    • Compare the solubility enhancement profiles for each sulfonic acid to assess their relative effectiveness as solubilizing agents.

Conclusion and Future Directions

While p-Toluenesulfonic acid and Benzenesulfonic acid are well-established and highly effective sulfonic acids, the exploration of novel derivatives like 2-Ethoxy-5-sulfobenzoic acid is crucial for advancing pharmaceutical sciences. The presence of additional functional groups, such as the ethoxy and carboxylic acid moieties in 2-Ethoxy-5-sulfobenzoic acid, may offer unique advantages in terms of solubility, reactivity, and interaction with biological targets.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these important compounds. By conducting these experiments, researchers can generate the necessary data to make informed decisions about which sulfonic acid is best suited for their specific application, whether it be in the synthesis of new chemical entities or the formulation of more effective drug products. The continued investigation into the structure-activity relationships of aromatic sulfonic acids will undoubtedly lead to the development of even more powerful tools for the pharmaceutical industry.

References

  • A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterific
  • Application Note & Protocol: p-Toluenesulfonic Acid as a High-Efficacy Catalyst for the Synthesis of Trimethyl Citr
  • Prepar
  • p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. (n.d.).
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. (n.d.).
  • P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate.
  • performance comparison of sulfosuccinic acid-based c
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics.
  • Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry. (2023).
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. (2024).
  • Development of Methods for the Determin
  • Changes in the sulfonic acid and sulfur contents in different esterification reaction methods.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • 2-Ethoxybenzoic acid synthesis. ChemicalBook. (n.d.).
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (n.d.).
  • Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. (2013).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024).
  • 2021224-02-0|2-Ethoxy-5-sulfobenzoic acid|BLD Pharm. (n.d.).
  • 2-Ethoxybenzoic acid 98 134-11-2. Sigma-Aldrich. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • SOLUBILITY ENHANCEMENT TECHNIQUE. (n.d.).
  • Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. PrepChem.com. (n.d.).
  • 2-Ethoxy-5-sulfobenzoic acid. Key Organics. (n.d.).
  • Sulfosalicylic Acid | C7H6O6S | CID 7322 - PubChem. NIH. (n.d.).
  • CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate.
  • 2-Ethoxybenzoic acid. Wikipedia. (n.d.).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. (n.d.).
  • Showing Compound 5-Sulfosalicylic acid (FDB028407). FooDB. (2011).
  • Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. (2025).
  • Bordwell pKa Table.
  • Determining the Catalyst Properties That Lead to High Activity and Selectivity for Catalytic Hydrodeoxygenation with Ruthenium Pincer Complex. (2020).
  • 2-hydroxy-5-sulfobenzoic acid | 97-05-2. Sigma-Aldrich. (n.d.).
  • Physicochemical and catalytic properties of nanosized Au/CeO2 catalysts for eco-friendly oxidation of benzyl alcohol.
  • Bifunctional heterogeneous catalysts from biomass and waste polysaccharides for the conversion of CO2 into cyclic carbon

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-sulfobenzoic acid is a substituted aromatic compound with applications as a building block in organic synthesis. Accurate confirmation of its molecular structure is paramount for its use in research and development, particularly in the synthesis of pharmacologically active compounds. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive structural validation of this molecule. We will also explore alternative analytical techniques for comparative analysis.

Core Spectroscopic Methodologies for Structural Elucidation

The primary methods for unambiguously determining the structure of 2-Ethoxy-5-sulfobenzoic acid are ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides unique and complementary information about the molecular framework and functional groups present.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates the typical workflow for the spectroscopic analysis of a synthesized organic compound like 2-Ethoxy-5-sulfobenzoic acid.

Caption: Experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For benzoic acid derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring.[1]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Ethoxy-5-sulfobenzoic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6). The choice of DMSO-d6 is strategic as it can solubilize the polar sulfonic acid and carboxylic acid groups and allows for the observation of exchangeable protons.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Expected ¹H NMR Data (in DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[3]
~8.0-8.2Doublet1HAromatic HThe proton ortho to the electron-withdrawing sulfonic acid group is expected to be the most deshielded aromatic proton.
~7.8-8.0Doublet of Doublets1HAromatic HThis proton is coupled to two other aromatic protons.
~7.2-7.4Doublet1HAromatic HThe proton ortho to the electron-donating ethoxy group is expected to be the most shielded aromatic proton.
~4.2Quartet2H-OCH₂CH₃The methylene protons are split by the adjacent methyl protons.
~1.4Triplet3H-OCH₂CH₃The methyl protons are split by the adjacent methylene protons.

Expected ¹³C NMR Data (in DMSO-d6, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.[2]
~155-160C-OEtThe aromatic carbon attached to the ethoxy group is deshielded due to the oxygen atom.
~140-145C-SO₃HThe aromatic carbon attached to the sulfonic acid group is deshielded.
~130-135Aromatic CHAromatic carbon chemical shifts are influenced by the electronic effects of the substituents.[4][5]
~125-130C-COOHThe aromatic carbon attached to the carboxylic acid group.
~115-125Aromatic CHAromatic carbon chemical shifts.
~65-OCH₂CH₃The methylene carbon of the ethoxy group.
~15-OCH₂CH₃The methyl carbon of the ethoxy group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

  • Sample Preparation: Prepare a solid sample by either creating a KBr (potassium bromide) pellet containing a small amount of the compound or by making a Nujol mull.

  • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Expected FT-IR Data

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3300-2500 (broad)O-H stretchCarboxylic Acid (-COOH)The broadness is due to hydrogen bonding.[6]
~3000O-H stretchSulfonic Acid (-SO₃H)Also contributes to the broad O-H absorption.
1700-1680C=O stretchCarboxylic Acid (-COOH)Characteristic strong absorption for a carbonyl group conjugated with an aromatic ring.[6]
~1600, ~1475C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
~1250, ~1030S=O stretchSulfonic Acid (-SO₃H)Asymmetric and symmetric stretching vibrations of the S=O bonds.[7][8]
~1240, ~1040C-O stretchEther (-OCH₂CH₃)Asymmetric and symmetric C-O-C stretching.
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and providing structural information from fragmentation patterns.[1]

Experimental Protocol: MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be employed.

  • Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer to obtain accurate mass measurements.

Expected Mass Spectrometry Data

  • Molecular Weight: The molecular formula of 2-Ethoxy-5-sulfobenzoic acid is C₉H₁₀O₆S, with a monoisotopic mass of approximately 246.020 g/mol .

  • Expected Ions:

    • Positive Mode (ESI+): [M+H]⁺ at m/z ≈ 247.028

    • Negative Mode (ESI-): [M-H]⁻ at m/z ≈ 245.012

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common losses include H₂O, CO₂, C₂H₄ (from the ethoxy group), and SO₃. The fragmentation of aromatic sulfonic acids can be complex and may involve rearrangements.[9]

Comparative Analysis with Alternative Techniques

While the core spectroscopic methods provide a robust validation of the structure, other analytical techniques can offer complementary or confirmatory data.

TechniqueInformation ProvidedComparison to Core Methods
Elemental Analysis Provides the percentage composition of C, H, and S.Offers empirical formula confirmation, which complements the molecular formula determined by MS.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline sample.The "gold standard" for structural determination, but requires a suitable single crystal, which can be challenging to obtain.
Capillary Electrophoresis (CE) Can be used for the separation and analysis of aromatic sulfonates.[10]Primarily a separation technique, but when coupled with a detector like a mass spectrometer (CE-MS), it can provide structural information on isomers and impurities.
High-Performance Liquid Chromatography (HPLC) Used for the separation and quantification of the compound.[11]When coupled with MS (LC-MS), it is a powerful tool for purity assessment and identification of related substances.

Structural Validation Logic

The process of validating the structure of 2-Ethoxy-5-sulfobenzoic acid is a convergence of evidence from the different spectroscopic techniques.

Structural Validation Logic cluster_Data Experimental Data cluster_Interpretation Interpretation cluster_Conclusion Conclusion NMR_Data NMR Data (¹H & ¹³C) NMR_Interp C-H Framework & Connectivity NMR_Data->NMR_Interp IR_Data FT-IR Data IR_Interp Functional Groups (-COOH, -SO₃H, -OEt) IR_Data->IR_Interp MS_Data Mass Spec Data MS_Interp Molecular Weight & Formula MS_Data->MS_Interp Conclusion Validated Structure of 2-Ethoxy-5-sulfobenzoic acid NMR_Interp->Conclusion Confirms Substitution Pattern IR_Interp->Conclusion Confirms Functional Groups MS_Interp->Conclusion Confirms Molecular Formula

Caption: Logic for structural validation.

Conclusion

The structural validation of 2-Ethoxy-5-sulfobenzoic acid is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each technique, providing a comprehensive framework for researchers in the field. The use of these self-validating systems ensures the scientific integrity and trustworthiness of the analytical results.

References

  • Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids. Magnetic Resonance in Chemistry, 24(1), 96-99.
  • Gawinecki, R., Kuczek, M., & Trzebiatowska, E. R. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-275.
  • PubMed. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • PubMed. (2000). Negative fast atom bombardment ionization of aromatic sulfonic acids: unusual sample-matrix interaction. Retrieved from [Link]

  • PubMed. (1996). Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Retrieved from [Link]

  • ResearchGate. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • DSpace@MIT. (n.d.). ¹H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Varghese, B., Panicker, C. Y., & Varma, H. K. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2627-2632.
  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Infrared spectroscopy for understanding the structure of Nafion and its associated properties. Retrieved from [Link]

  • Academia.edu. (2016). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • Argonne National Laboratory. (2020). Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]

  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

  • ResearchGate. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). FT-IR spectra of sulfamic acids (a), aminomethane sulfonic (b),.... Retrieved from [Link]

  • ACS Publications. (1954). Separation and determination of aromatic sulfonates by ion-exchange column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2020). FT-IR chart of sulphanilic acid (SA). Retrieved from [Link]

  • UCL Discovery. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-ethoxy-. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of Sulfonated. Retrieved from [Link]

  • UCL Discovery. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(hexadecyloxy)-5-sulfobenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

  • University of Pardubice. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-ethoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-ethoxy-. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Preparation method of 2-methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

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Sources

biological activity of 2-Ethoxy-5-sulfobenzoic acid versus its isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 2-Ethoxy-5-sulfobenzoic Acid vs. Isomers: Scaffold Utility & Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

From Direct Agents to Privileged Scaffolds

Executive Summary

In the landscape of medicinal chemistry, constitutional isomers often exhibit divergent fates. This guide compares 2-Ethoxy-5-sulfobenzoic acid —a biologically "silent" scaffold critical for blockbuster drug synthesis—against its active isomer, 5-Sulfosalicylic acid , and the theoretical control 4-Ethoxy-3-sulfobenzoic acid .

While 5-Sulfosalicylic acid possesses intrinsic biological activity as a protein-precipitating agent and antioxidant, 2-Ethoxy-5-sulfobenzoic acid serves as a "warhead carrier." Its value lies not in its direct activity, but in its role as the requisite precursor for Sildenafil (Viagra) and related PDE5 inhibitors. This guide dissects the Structure-Activity Relationship (SAR) that dictates why the ethoxy substitution enables drug binding while the hydroxy substitution favors chelation.

Chemical Profile & Isomerism

The biological divergence begins with a single functional group modification (Ether vs. Phenol) and the regiochemistry of the sulfonyl group.

Feature2-Ethoxy-5-sulfobenzoic acid 5-Sulfosalicylic acid 4-Ethoxy-3-sulfobenzoic acid
Structure Ethoxy ether at C2; Sulfo at C5Hydroxyl (Phenol) at C2; Sulfo at C5Ethoxy ether at C4; Sulfo at C3
Primary Role Privileged Scaffold (PDE5 Inhibitors)Direct Agent (Diagnostic/Chelator)SAR Control (Inactive Isomer)
Solubility Moderate (Organic/Aqueous)High (Aqueous)Moderate
Acidity (pKa) Strong (Sulfonic), Weak (Carboxyl)Strong (Sulfonic), Weak (Carboxyl + Phenol)Strong (Sulfonic)
Key Reactivity Chlorosulfonation target; Amide couplingMetal Chelation (

), Protein Denaturation
Sterically hindered sulfonamide formation
Biological Performance Analysis
A. Intrinsic vs. Derived Activity

This section contrasts the activity of the free acid versus its derivatives.

  • 5-Sulfosalicylic Acid (Intrinsic Activity):

    • Mechanism: The free phenolic hydroxyl group adjacent to the carboxyl group creates a bidentate ligand site, ideal for chelating metals (e.g.,

      
       detection). The strong sulfonic acid group creates a local pH drop sufficient to denature and precipitate proteins in urine (albuminuria testing).
      
    • Data: Exhibits

      
       values in the millimolar range for antioxidant assays but is cytotoxic at high concentrations due to acidity.
      
  • 2-Ethoxy-5-sulfobenzoic Acid (Derived Activity):

    • Mechanism: As a free acid, it is merely a mild irritant. However, it is the obligate precursor for Sildenafil. The C2-ethoxy group provides the necessary lipophilicity to penetrate the PDE5 hydrophobic pocket. The C5-sulfonyl group, once converted to a sulfonamide (e.g., N-methylpiperazine), mimics the phosphate group of cGMP, locking the enzyme in an inactive state.

    • Data: The derived drug (Sildenafil) has an

      
       of ~3.5 nM against PDE5.
      
B. Structure-Activity Relationship (SAR) Logic

Why is the C2-Ethoxy / C5-Sulfo configuration critical?

  • The "Phosphate Mimic": The sulfonyl group at C5 aligns perfectly with the phosphate binding region of the PDE5 active site. Moving it to C3 or C4 (as in the 4-ethoxy isomer) results in a >100-fold loss of potency.

  • The "Hydrophobic Clamp": The ethoxy group at C2 sits in a small hydrophobic pocket. A hydroxyl group (as in sulfosalicylic acid) is too polar, causing repulsion and preventing the inhibitor from docking.

Mechanism of Action Visualization

Biologicalpathways cluster_0 Isomer 1: 5-Sulfosalicylic Acid cluster_1 Isomer 2: 2-Ethoxy-5-sulfobenzoic Acid SSA 5-Sulfosalicylic Acid Fe Fe3+ Ions SSA->Fe Chelation Protein Urinary Proteins SSA->Protein Acidic Denaturation Complex Colored Complex (Detection) Fe->Complex Precip Denatured Precipitate (Diagnosis) Protein->Precip ESBA 2-Ethoxy-5-sulfobenzoic Acid Chlor Chlorosulfonation ESBA->Chlor SOCl2 / ClSO3H Amide Sulfonamide Coupling Chlor->Amide + Methylpiperazine Drug Sildenafil-like Analog Amide->Drug PDE5 PDE5 Enzyme Drug->PDE5 Competitive Inhibition (IC50 ~3.5 nM) cGMP cGMP Hydrolysis (BLOCKED) PDE5->cGMP Inhibition

Figure 1: Divergent biological pathways. Top: Direct chemical activity of 5-Sulfosalicylic acid.[1] Bottom: Synthetic transformation of 2-Ethoxy-5-sulfobenzoic acid into a potent enzyme inhibitor.

Experimental Protocols
Protocol A: Evaluation of Protein Precipitation (Sulfosalicylic Acid)

Use Case: Verifying the intrinsic activity of Isomer 1.

  • Reagent Prep: Dissolve 3.0 g of 5-sulfosalicylic acid in 100 mL

    
     (3% w/v solution).
    
  • Sample: Prepare a BSA (Bovine Serum Albumin) standard solution (1 mg/mL).

  • Assay: Add 0.5 mL of reagent to 2.0 mL of sample.

  • Observation: Immediate formation of white turbidity indicates protein denaturation.

  • Quantification: Measure turbidity at 420 nm.

    • Note:2-Ethoxy-5-sulfobenzoic acid will show significantly lower precipitation efficiency due to lower acidity and lack of the phenolic H-bond donor.

Protocol B: Synthesis of PDE5 Inhibitor Scaffold (2-Ethoxy-5-sulfobenzoic Acid)

Use Case: Demonstrating the "Scaffold Utility" of Isomer 2.

  • Starting Material: Begin with 2-ethoxybenzoic acid (1.0 eq).

  • Chlorosulfonation:

    • Add substrate to chlorosulfonic acid (4.0 eq) at 0°C.

    • Add thionyl chloride (1.0 eq) dropwise.

    • Stir at 25°C for 2 hours, then 40°C for 2 hours.

    • Critical Check: Monitor TLC for disappearance of starting material. The product is 5-(chlorosulfonyl)-2-ethoxybenzoic acid .

  • Quenching: Pour reaction mixture onto crushed ice (Exothermic!). Filter the white precipitate immediately.

    • Stability Warning: The sulfonyl chloride hydrolyzes back to the sulfonic acid if left in water.

  • Coupling: Dissolve wet cake in acetone/water. Add N-methylpiperazine (2.0 eq) and maintain pH > 9 with NaOH.

  • Result: Formation of the sulfonamide "warhead" (Precursor to Sildenafil).

Comparative Data Summary

The following table summarizes the key performance metrics when these isomers are evaluated in their respective optimal roles.

Metric5-Sulfosalicylic Acid2-Ethoxy-5-sulfobenzoic Acid (as Sildenafil)
Optimal Application Clinical Diagnostics (Urine Analysis)Pharmaceutical Synthesis (Erectile Dysfunction)
Active Moiety Free Acid / PhenolSulfonamide Derivative
Target Interaction Non-specific (Protein Surface / Metal Ion)Highly Specific (PDE5 Catalytic Site)
Binding Affinity (

)
mM range (Weak/Chelation)nM range (Potent/Inhibition)
Toxicity Profile Moderate (Irritant, Nephrotoxic at high dose)Low (Metabolized via CYP3A4)
References
  • Pfizer Inc. (1996). Synthesis of Sildenafil Citrate. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Link

  • BenchChem Technical Support. (2025). The Role of Sulfosalicylic Acid in Modern Biochemical Assays. Link

  • Kim, D. K., et al. (2001).[2] Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues. Bioorganic & Medicinal Chemistry, 9(11), 3001-3008. Link

  • PubChem. (2025).[1][3][4] Compound Summary: 2-Ethoxy-5-sulfobenzoic acid. National Library of Medicine. Link

  • Muby Chemicals. (2024). 5-Sulfosalicylic Acid Specifications and Safety Data. Link

Sources

comparative study of different synthesis routes for 2-Ethoxy-5-sulfobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-sulfobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its unique structure, featuring an ethoxy group, a carboxylic acid, and a sulfonic acid moiety, imparts specific solubility and reactivity characteristics that are sought after in drug design and materials science. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

This guide provides a comprehensive comparative analysis of two primary synthetic routes for 2-Ethoxy-5-sulfobenzoic acid. Each route is critically evaluated based on key performance indicators, including the availability of starting materials, reaction efficiency, and the complexity of the synthetic process. Detailed experimental protocols, mechanistic insights, and a comparative summary are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthesis Routes

The synthesis of 2-Ethoxy-5-sulfobenzoic acid can be approached from different starting materials, primarily revolving around the sequential introduction of the ethoxy and sulfonic acid groups onto a benzoic acid backbone. This guide will focus on two logical and experimentally viable pathways:

  • Route 1: Electrophilic Sulfonation of 4-Ethoxybenzoic Acid. This approach leverages a commercially available starting material and introduces the sulfonic acid group in a single step.

  • Route 2: Ethylation and Subsequent Sulfonation of Salicylic Acid. This route begins with the readily available salicylic acid, requiring an initial etherification step followed by sulfonation.

The choice between these routes will depend on factors such as the cost and availability of starting materials, desired purity, and the scale of the synthesis.

ParameterRoute 1: From 4-Ethoxybenzoic AcidRoute 2: From Salicylic Acid
Starting Material 4-Ethoxybenzoic AcidSalicylic Acid
Number of Key Steps 12
Key Intermediates None2-Ethoxybenzoic acid
Potential Overall Yield Moderate to HighModerate
Key Reagents Fuming Sulfuric Acid or Chlorosulfonic AcidDiethyl Sulfate, Potassium Hydroxide, Fuming Sulfuric Acid
Primary Advantages Shorter route, simpler procedure.Readily available and inexpensive starting material.
Primary Disadvantages Potential for side product formation (isomerization).Longer route, requires an additional etherification step.

Route 1: Synthesis from 4-Ethoxybenzoic Acid

This route is the more direct approach, involving the electrophilic sulfonation of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The sulfonic acid group will preferentially add to the position ortho to the activating ethoxy group and meta to the deactivating carboxylic acid group, which is the desired C5 position.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 4-ethoxybenzoic acid (1 equivalent).

  • Sulfonation: Cool the flask in an ice bath to 0-5 °C. Slowly add fuming sulfuric acid (20% SO₃) or chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid. The crude product can be recrystallized from water or an appropriate organic solvent to yield pure 2-Ethoxy-5-sulfobenzoic acid.

Causality and Experimental Choices
  • Choice of Sulfonating Agent: Fuming sulfuric acid or chlorosulfonic acid are powerful sulfonating agents necessary to overcome the deactivating effect of the carboxylic acid group and achieve a reasonable reaction rate.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions, such as polysulfonation or degradation of the starting material. Subsequent heating is required to drive the reaction to completion.

Logical Flow Diagram for Route 1

A 4-Ethoxybenzoic Acid B Sulfonation (Fuming H₂SO₄ or ClSO₃H) A->B C 2-Ethoxy-5-sulfobenzoic acid B->C

Caption: Synthesis of 2-Ethoxy-5-sulfobenzoic acid via sulfonation.

Route 2: Synthesis from Salicylic Acid

This two-step approach begins with the more readily available and economical salicylic acid. The first step is a Williamson ether synthesis to form 2-ethoxybenzoic acid, followed by sulfonation.

Experimental Protocol

Step 1: Synthesis of 2-Ethoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1 equivalent) and potassium hydroxide (2.2 equivalents) in ethanol.

  • Etherification: To the stirred solution, add diethyl sulfate (1.1 equivalents) dropwise.

  • Reaction Progression: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Saponification: After the reaction is complete, add an aqueous solution of sodium hydroxide and continue to reflux for another 2-4 hours to saponify the intermediate ester.

  • Isolation: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the 2-ethoxybenzoic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to obtain pure 2-ethoxybenzoic acid.[1]

Step 2: Sulfonation of 2-Ethoxybenzoic Acid

The procedure for the sulfonation of the 2-ethoxybenzoic acid intermediate is analogous to the protocol described in Route 1.

Causality and Experimental Choices
  • Williamson Ether Synthesis: This classic and reliable method is used to form the ethoxy group. The use of a strong base like potassium hydroxide is necessary to deprotonate the phenolic hydroxyl group of salicylic acid, forming a phenoxide that can then act as a nucleophile.

  • Saponification: The initial etherification with diethyl sulfate can also lead to the formation of an ethyl ester of the carboxylic acid. The subsequent saponification step with sodium hydroxide is essential to hydrolyze this ester back to the carboxylic acid.

Logical Flow Diagram for Route 2

A Salicylic Acid B Etherification (Diethyl Sulfate, KOH) A->B C 2-Ethoxybenzoic acid B->C D Sulfonation (Fuming H₂SO₄) C->D E 2-Ethoxy-5-sulfobenzoic acid D->E

Sources

validating the purity of 2-Ethoxy-5-sulfobenzoic acid by titration

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the Purity of 2-Ethoxy-5-sulfobenzoic Acid: A Comparative Analysis of Titrimetric and Chromatographic Methods

For researchers and professionals in drug development, the purity of a starting material or intermediate like 2-Ethoxy-5-sulfobenzoic acid is not merely a specification—it is the foundation of reproducible, safe, and effective outcomes. This guide provides a comprehensive, field-proven approach to validating the purity of this disubstituted benzoic acid derivative. We will delve into the nuances of potentiometric titration, a classic and powerful technique, and objectively compare its performance against modern chromatographic and spectroscopic alternatives. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in sound chemical principles.

The Analytical Challenge: A Tale of Two Protons

2-Ethoxy-5-sulfobenzoic acid (C₉H₁₀O₆S) presents a unique analytical challenge due to its structure, which incorporates two distinct acidic functional groups: a carboxylic acid and a sulfonic acid.

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic group, comparable in strength to sulfuric acid. It will readily deprotonate in an aqueous solution.

  • Carboxylic Acid Group (-COOH): This is a weakly acidic group.

The significant difference in acidity between these two protons is the key to its analysis. A well-designed acid-base titration will exhibit two distinct equivalence points, allowing for the sequential quantification of each acidic site. This provides a robust internal check on the molecular integrity of the compound.

Primary Method: Differentiating Purity via Potentiometric Titration

Potentiometric titration is the method of choice for this molecule as it does not rely on a visual color change, which can be subjective. Instead, it measures the change in potential (or pH) as a function of the titrant volume, providing a detailed titration curve that precisely identifies the equivalence points. For a diprotic acid like 2-Ethoxy-5-sulfobenzoic acid, the titration curve against a strong base (e.g., NaOH) will show two "jumps" in pH.[1][2]

  • First Equivalence Point (V₁): Corresponds to the complete neutralization of the highly acidic sulfonic acid proton. R-SO₃H + NaOH → R-SO₃Na + H₂O

  • Second Equivalence Point (V₂): Corresponds to the neutralization of the weaker carboxylic acid proton. R-COONa + NaOH → R-COONa + H₂O

The volume of titrant consumed between the start and V₁ is used to calculate the purity based on the sulfonic acid group. The volume between V₁ and V₂ should be stoichiometrically identical to the volume for V₁, providing an elegant, built-in validation of the result.

Experimental Protocol: Potentiometric Titration

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility as recommended by standards like USP General Chapter <1225>.[3][4][5]

1. Titrant Standardization:

  • Accurately prepare a ~0.1 M Sodium Hydroxide (NaOH) solution.

  • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.[6] This is a critical first step to ensure the accuracy of all subsequent measurements.[3][4]

  • Perform the standardization in triplicate to ensure precision.

2. Sample Preparation:

  • Accurately weigh approximately 200-250 mg of the 2-Ethoxy-5-sulfobenzoic acid sample into a clean 250 mL beaker.

  • Dissolve the sample in ~50 mL of deionized water. Gentle warming may be required to aid dissolution.

  • Place a magnetic stir bar in the beaker.

3. Titration Procedure:

  • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Immerse the calibrated pH electrode and a temperature probe into the sample solution.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Set up an automatic titrator or a manual burette with the standardized 0.1 M NaOH solution.

  • Begin adding the titrant in small increments (e.g., 0.1 mL), recording the pH after each addition. Reduce the increment size significantly as you approach the expected equivalence points to ensure high resolution.

  • Continue the titration well past the second equivalence point (e.g., to pH 11-12).

4. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

  • To precisely determine the equivalence points, calculate and plot the first derivative (ΔpH/ΔV vs. V) and the second derivative (Δ²pH/ΔV² vs. V).

    • The peak of the first derivative curve indicates the equivalence point.

    • The point where the second derivative curve crosses zero corresponds to the equivalence point.[6]

  • Calculate the purity using the volume of NaOH at the first (V₁) and second (V₂-V₁) equivalence points. The results from both should agree closely.

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation cluster_titration Execution cluster_analysis Data Analysis Titrant_Std Standardize 0.1M NaOH against KHP Titrate Potentiometric Titration: Record pH vs. Volume of NaOH Titrant_Std->Titrate Sample_Prep Accurately Weigh & Dissolve 2-Ethoxy-5-sulfobenzoic acid Sample_Prep->Titrate Plot_Curve Plot Titration Curve (pH vs. Volume) Titrate->Plot_Curve Plot_Deriv Calculate & Plot 1st and 2nd Derivatives Plot_Curve->Plot_Deriv Det_EP Determine Equivalence Points (EP1 & EP2) Plot_Deriv->Det_EP Calc_Purity Calculate Purity based on EP1 and (EP2 - EP1) Det_EP->Calc_Purity

Caption: Workflow for the potentiometric titration of 2-Ethoxy-5-sulfobenzoic acid.

Comparative Analytical Techniques

While titration provides an excellent assay of the primary component, a comprehensive purity validation often requires orthogonal methods that can assess different quality attributes, such as the impurity profile and water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from related substances and degradation products.[7][8] For a polar, acidic compound like 2-Ethoxy-5-sulfobenzoic acid, a reversed-phase method is typically employed.

  • Principle: The sample is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution. Because sulfonic acids can be highly polar, they may exhibit poor retention on standard C18 columns.[9] To overcome this, techniques like ion-pair chromatography or the use of mixed-mode columns (combining reversed-phase and ion-exchange characteristics) are often necessary.[9][10][11]

  • Advantages:

    • High Specificity: Can separate and quantify individual impurities.

    • High Sensitivity: Capable of detecting impurities at very low levels (ppm range).

    • Provides a detailed "fingerprint" of the sample's purity.

  • Limitations:

    • Requires more complex instrumentation and method development.

    • Higher cost per sample compared to titration.

Experimental Protocol: HPLC (Illustrative)

  • Column: Mixed-mode column (e.g., Reversed-Phase/Anion-Exchange) or a standard C18 column with an ion-pairing agent.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile.[12]

  • Detector: UV detector set to a wavelength where the analyte has strong absorbance (determined by a UV scan).[13]

  • Quantification: Purity is typically determined by an area percent calculation, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.

UV-Vis Spectrophotometry

This technique can be used for a rapid quantitative assay if no significant interfering impurities with similar absorption spectra are present.

  • Principle: Based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14][15] A calibration curve is constructed using standards of known concentration to determine the concentration of an unknown sample.[14][16]

  • Advantages:

    • Simple, rapid, and cost-effective.[15]

    • High precision.

  • Limitations:

    • Low Specificity: Any impurity that absorbs light at the same wavelength will interfere with the measurement, often leading to an overestimation of purity.[13]

    • Not suitable for impurity profiling.

Karl Fischer Titration

Water is a ubiquitous impurity that can affect the stability and reactivity of chemical compounds. Karl Fischer titration is the gold standard for its determination.[17][18][19]

  • Principle: This method is based on a stoichiometric reaction between iodine and water.[20] It is highly specific for water and is not affected by the presence of other volatile impurities.

  • Relevance: The purity value obtained from the acid-base titration is an assay "as is". To obtain the purity on a dry basis, the water content determined by Karl Fischer titration must be subtracted. There are two main types: volumetric for higher water content (>0.1%) and coulometric for trace amounts.[17][21]

Method Comparison: A Data-Driven Summary

The choice of analytical method depends on the intended purpose of the analysis. The table below provides an objective comparison of the techniques discussed.

ParameterPotentiometric TitrationHPLCUV-Vis SpectrophotometryKarl Fischer Titration
Primary Measurement Assay of acidic functional groupsImpurity Profile & AssayAssay (Concentration)Water Content
Specificity Moderate to High (Differentiates acidic strengths)Very High (Separates individual components)Low (Interference from absorbing impurities)Very High (Specific to water)
Accuracy HighHighModerate (Dependent on specificity)High
Precision High (<1% RSD typical)High (<2% RSD typical)Very High (<1% RSD typical)High
Sensitivity % levelppm level (LOD/LOQ)µg/mL levelppm level
Throughput ModerateLow to ModerateHighModerate
Complexity & Cost LowHighVery LowLow to Moderate

A Holistic Approach to Purity Validation

A truly robust validation of 2-Ethoxy-5-sulfobenzoic acid purity does not rely on a single method. Instead, it integrates the strengths of multiple techniques to build a complete picture of the material's quality.

G cluster_methods Analytical Methods cluster_results Purity Attributes Titration Potentiometric Titration Assay Assay of Active Moiety (%) Titration->Assay HPLC HPLC HPLC->Assay Impurity Impurity Profile (%) HPLC->Impurity KF Karl Fischer Titration Water Water Content (%) KF->Water Purity Overall Purity Assessment Assay->Purity Impurity->Purity Water->Purity

Caption: Logical relationship of analytical methods for a complete purity assessment.

Conclusion and Recommendations

For the routine quality control and assay of 2-Ethoxy-5-sulfobenzoic acid , potentiometric titration stands out as a highly accurate, precise, and cost-effective method. Its ability to resolve the two acidic protons provides a unique and powerful internal validation of the molecular structure.

However, for comprehensive characterization, method validation, or stability studies where a detailed understanding of the impurity profile is critical, HPLC is indispensable. It is the only technique discussed that can identify and quantify unknown related substances.

Finally, Karl Fischer titration should be considered an essential complementary method. It accurately quantifies water content, allowing for the calculation of the purity of 2-Ethoxy-5-sulfobenzoic acid on an anhydrous basis, which is often a critical parameter in drug development and chemical synthesis. By judiciously combining these techniques, researchers can establish a rigorous, self-validating system to ensure the purity and quality of this important chemical entity.

References

  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • Metrohm. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research.
  • Eurofins. (n.d.). Water Determination by Karl Fischer.
  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Bynum, M. (2020). Recommendations for titration methods validation. US Pharmacopeia (USP).
  • Metrohm. (n.d.). Validation of titration methods.
  • Applications of UV spectroscopy. (n.d.). Chemistry LibreTexts.
  • SelectScience. (n.d.). White paper gives guidance for validation of titration methods.
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026, February 18). ResearchGate.
  • Khan, W. A., et al. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
  • Measuring Organic Acids and Organic Anions with Precision. (n.d.). Chromatography Today.
  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Khan Academy. (2021, November 29). Titrations of polyprotic acids. YouTube. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
  • Chemistry LibreTexts. (2022, November 13). Acid/Base Titration. Retrieved from [Link]

  • Kondagari, B., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PMC. Retrieved from [Link]

  • Potentiometric Titration of Benzoic Acid With 0.1M Sodium Hydroxide. (n.d.). Scribd. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • A simple and reliable reverse phase high performance liquid chromatographic (RP-HPLC) method has been developed for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate in Perindopril tert- Butylamine drug substance. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data: A Comparative Analysis of 2-Ethoxy-5-sulfobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust analytical characterization of novel chemical entities is paramount. This guide provides an in-depth, technical framework for the cross-referencing of analytical data for 2-Ethoxy-5-sulfobenzoic acid. Given the limited publicly available data for this specific molecule, we will employ a comparative approach, leveraging data from its close structural analog, 2-Hydroxy-5-sulfobenzoic acid (also known as 5-Sulfosalicylic acid). This guide is designed to not only present analytical techniques but to instill a logical and scientifically sound approach to the characterization of substituted aromatic sulfonic acids.

Introduction: The Analytical Challenge of Substituted Benzoic Acids

2-Ethoxy-5-sulfobenzoic acid is a substituted aromatic carboxylic acid containing both an electron-donating ethoxy group and a strongly electron-withdrawing sulfonic acid group. This combination of functional groups presents a unique analytical challenge, influencing the molecule's polarity, acidity, and spectroscopic properties. Accurate and comprehensive analytical data is crucial for confirming its identity, purity, and stability, which are critical parameters in any research or development pipeline.

Our comparative approach with 2-Hydroxy-5-sulfobenzoic acid allows us to highlight the subtle yet significant impact of substituting a hydroxyl group with an ethoxy group on the analytical data, providing a deeper understanding of structure-property relationships.

Comparative Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of 2-Ethoxy-5-sulfobenzoic acid. The following table summarizes the key analytical techniques and the expected data, drawing comparisons with 2-Hydroxy-5-sulfobenzoic acid.

Analytical Technique2-Ethoxy-5-sulfobenzoic Acid (Expected)2-Hydroxy-5-sulfobenzoic Acid (Reference)Rationale & Key Insights
Molecular Formula C9H10O6SC7H6O6SThe difference in two carbons and four hydrogens is due to the ethoxy vs. hydroxyl group.
Molecular Weight 246.24 g/mol 218.19 g/mol The ethoxy group increases the molecular weight by 28.05 g/mol .
¹H NMR Signals for ethoxy group (triplet and quartet), three aromatic protons, and acidic protons (carboxylic and sulfonic).Signals for three aromatic protons and acidic protons (hydroxyl, carboxylic, and sulfonic).The presence and splitting pattern of the ethoxy group signals are key differentiators.
¹³C NMR Signals for ethoxy carbons, aromatic carbons (including quaternary carbons attached to functional groups), and the carboxylic carbon.Signals for aromatic carbons (including quaternary carbons attached to functional groups) and the carboxylic carbon.The chemical shifts of the aromatic carbons will be influenced by the different electronic effects of the ethoxy and hydroxyl groups.
FT-IR (cm⁻¹) Broad O-H (carboxylic acid dimer), C=O (carboxylic acid), S=O (sulfonic acid), C-O (ether), and aromatic C-H and C=C stretches.Broad O-H (hydroxyl and carboxylic acid dimer), C=O (carboxylic acid), S=O (sulfonic acid), and aromatic C-H and C=C stretches.The C-O stretching frequency of the ether in the ethoxy group will be a distinguishing feature.
Mass Spectrometry Molecular ion peak [M-H]⁻ at m/z 245.02. Fragmentation may involve loss of the ethoxy group, sulfonic acid group, or carboxylic acid group.Molecular ion peak [M-H]⁻ at m/z 216.99. Fragmentation patterns will differ due to the presence of the hydroxyl group.[1][2][3][4][5]High-resolution mass spectrometry is crucial for confirming the elemental composition.
HPLC (RP) Retention time will be influenced by the overall polarity. The ethoxy group makes it slightly less polar than the hydroxyl analog.Generally, more polar and thus will have a shorter retention time on a reversed-phase column compared to the ethoxy analog.Method development will be key to achieving good peak shape and resolution.
UV-Vis (λmax) Expected to have absorption maxima in the UV region characteristic of substituted benzene rings.Similar UV absorption profile, with potential shifts in λmax due to the different auxochromic effects of the ethoxy and hydroxyl groups.The solvent can significantly influence the UV spectrum.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9][10][11][12]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

The hydrophilic nature of the sulfonic acid group and the hydrophobic character of the benzene ring and ethoxy group make mixed-mode or ion-pair chromatography ideal for achieving optimal separation and peak shape.[13][14][15]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column Mixed-mode (e.g., Reversed-Phase/Anion-Exchange) or C18 column with an ion-pairing agent.To effectively retain and separate the polar and ionic analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths.
Injection Vol. 5 µLA small injection volume to prevent peak distortion.

Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample. The peak for 2-Ethoxy-5-sulfobenzoic acid should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Analysis:

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase A) B HPLC System Setup (Equilibrate Column) A->B C Injection of Sample B->C D Chromatographic Separation (Gradient Elution) C->D E UV Detection D->E F Data Analysis (Peak Integration, Quantification) E->F G Method Validation (ICH Q2(R1)) F->G

Caption: A streamlined workflow for the HPLC analysis of 2-Ethoxy-5-sulfobenzoic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS provides an orthogonal detection method to UV, offering high specificity and the ability to identify unknown impurities by their mass-to-charge ratio.

Instrumentation:

  • An LC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

LC-MS Conditions:

  • Use the same HPLC method as described above, ensuring the mobile phase is compatible with mass spectrometry (volatile buffers like formic acid or ammonium acetate are preferred).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is expected to be most sensitive due to the acidic nature of the molecule.

  • MS Detection:

    • Full Scan: To obtain a full mass spectrum and identify all ionizable components in the sample.

    • Selected Ion Monitoring (SIM): To selectively monitor for the expected m/z of the target analyte for enhanced sensitivity.

    • Tandem MS (MS/MS): To fragment the parent ion and obtain structural information for confirmation of identity and characterization of impurities.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B Chromatographic Separation A->B C Ionization (ESI) B->C D Mass Analysis (Full Scan / SIM) C->D E Fragmentation (MS/MS) D->E F Data Interpretation (Mass Confirmation, Impurity ID) E->F

Caption: The sequential workflow of LC-MS analysis from separation to structural elucidation.

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The expected signals for 2-Ethoxy-5-sulfobenzoic acid include:

    • A triplet and a quartet for the ethoxy group protons.

    • Three distinct signals in the aromatic region, with coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.

    • A broad singlet for the carboxylic acid proton (which may exchange with D₂O).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The expected signals include:

    • Two signals for the ethoxy group carbons.

    • Six signals for the aromatic carbons (three substituted and three unsubstituted).

    • A signal for the carboxylic acid carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of protons and carbons, providing definitive structural assignment.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Expected Absorptions:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretch of the ethoxy group.

    • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1600 and ~1475 cm⁻¹: Aromatic C=C stretches.

    • ~1250 and ~1040 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonic acid group.

    • ~1240 cm⁻¹: Aryl-O-C stretch of the ether.

Data Interpretation and Cross-Referencing

The core of this guide is the principle of cross-referencing. No single analytical technique provides a complete picture. The data from each experiment must be used to corroborate the findings of the others.

Logical Flow for Data Cross-Referencing:

Cross_Referencing cluster_Data Analytical Data cluster_Interpretation Interpretation & Confirmation HPLC HPLC (Purity, Retention Time) Purity Purity Assessment HPLC->Purity Quantifies Purity LCMS LC-MS (Molecular Weight, Formula) Structure Proposed Structure LCMS->Structure Confirms MW NMR NMR (Structure, Connectivity) NMR->Structure Defines Connectivity IR FT-IR (Functional Groups) IR->Structure Confirms Functional Groups Structure->Purity Identifies Main Component

Caption: A diagram illustrating the interplay of different analytical techniques for structural confirmation and purity assessment.

Conclusion

The analytical characterization of a molecule like 2-Ethoxy-5-sulfobenzoic acid, where direct reference data is scarce, requires a systematic and logical approach. By employing a comparative methodology with a close structural analog and integrating data from a suite of orthogonal analytical techniques, a high degree of confidence in the identity, purity, and structure of the compound can be achieved. The protocols and workflows outlined in this guide, grounded in established validation principles, provide a robust framework for researchers and drug development professionals to navigate the analytical challenges of novel chemical entities.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Shimadzu. (2014). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. [Link]

  • ICH. Quality Guidelines. [Link]

  • iChemical. 2-Hydroxy-5-sulfobenzoic acid dihydrate. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • PubChem. Sulfosalicylic Acid. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • NIST. Benzoic acid, 2-hydroxy-5-sulfo-. [Link]

  • mzCloud. 5-Sulfosalicylic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of p-Toluenesulfonic acid. [Link]

  • SIELC Technologies. Benzoic acid, 2-hydroxy-5-sulfo-. [Link]

  • Molychem. 5-SULPHOSALICYLIC ACID AR. [Link]

  • PMC. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • PubChemLite. 2-hydroxy-5-sulfobenzoic acid (C7H6O6S). [Link]

  • Thermo Fisher Scientific. Certificate of analysis - 2-Ethoxybenzoic acid, 98%. [Link]

  • SpectraBase. 2-(hexadecyloxy)-5-sulfobenzoic acid - Optional[FTIR] - Spectrum. [Link]

  • TÜBİTAK Academic Journals. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. [Link]

  • PubChem. 2-Ethoxybenzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-5-sulfo- (CAS 97-05-2). [Link]

  • Alpha Resources. Value Beyond Measure Certificate of Analysis - BENZOIC ACID CALORIMETRIC CRM. [Link]

  • St. Paul's Cathedral Mission College. Table of Characteristic IR Absorptions. [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Sigma-Aldrich. 2-hydroxy-5-sulfobenzoic acid AldrichCPR (Chinese). [Link]

  • ResearchGate. 5-Sulfosalicylic acid, 2-hydroxy-5-sulfobenzoic acid As part of my aim to find and develop simple organic syntheses for beginner. [Link]

  • SpectraBase. 2-Sulfobenzoic acid hydrate - Optional[1H NMR] - Spectrum. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

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A Comparative Guide to 2-Ethoxy-5-sulfobenzoic acid and 2-sulfobenzoic acid for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of Physicochemical Properties and Methodologies for Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the selection of reagents, intermediates, and counter-ions is a critical decision that influences the efficacy, stability, and analytical tractability of active pharmaceutical ingredients (APIs). Among the vast array of options, aromatic sulfonic acids are of particular importance due to their strong acidic nature and versatile applications. This guide provides a detailed, objective comparison between two such compounds: 2-Ethoxy-5-sulfobenzoic acid and its structural analog, 2-sulfobenzoic acid.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two molecules. We will delve into their fundamental physicochemical properties, provide detailed experimental protocols for their characterization, and discuss the implications of their structural differences on their potential applications.

Molecular Structure and Core Chemical Identifiers

The primary difference between the two molecules lies in the presence of an ethoxy group (-OCH₂CH₃) on the benzene ring of 2-Ethoxy-5-sulfobenzoic acid at the C2 position relative to the carboxylic acid. This substitution has significant implications for the molecule's electronic and steric properties, which in turn affect its acidity, solubility, and interactions with other molecules.

2-sulfobenzoic acid , also known as o-sulfobenzoic acid, is a foundational aromatic compound featuring both a sulfonic acid and a carboxylic acid group in an ortho arrangement.[1] This configuration gives rise to interesting intramolecular interactions and a distinct chemical profile.

2-Ethoxy-5-sulfobenzoic acid introduces an ethoxy group, which is an electron-donating group, onto the benzene ring. This addition can be expected to modulate the acidity of the functional groups and enhance the lipophilicity of the molecule.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. These properties are fundamental to understanding their behavior in various experimental and formulation contexts.

Property2-Ethoxy-5-sulfobenzoic acid2-sulfobenzoic acid
Molecular Formula C₉H₁₀O₆S[2]C₇H₆O₅S[1][3][4][5][6]
Molecular Weight 246.24 g/mol 202.19 g/mol [6]
CAS Number 2021224-02-0[2][7]632-25-7[1][3][4][8]
Appearance Not specified in search resultsWhite to off-white crystalline solid or needles[1][3][9]
Melting Point Not specified in search results140-141 °C[8], 141 °C[9], 142 °C[10] (hydrate form: 66-73 °C[5])
Solubility Not specified in search resultsSoluble in water and alcohol; insoluble in ether[1][3][9][11]. Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water has also been reported[4].
pKa (Predicted) Not specified in search resultsThe presence of two acidic protons (one on the carboxylic acid and one on the sulfonic acid) suggests two pKa values. Due to the strong electron-withdrawing nature of the sulfonic acid group, the carboxylic acid proton is expected to be more acidic than that of benzoic acid. The sulfonic acid proton is expected to be highly acidic.

Experimental Protocols for Characterization

To provide a practical framework for researchers, this section details key experimental methodologies for determining and comparing the critical properties of these two acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter for any acidic compound, as it governs its ionization state at a given pH. This, in turn, influences solubility, lipophilicity, and biological activity. Potentiometric titration is a reliable and widely used method for pKa determination.[12][13]

Causality Behind Experimental Choices: This protocol is designed to accurately determine the two pKa values for each compound. The use of a calibrated pH meter is essential for precise measurements.[14] Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients.[14] Purging with nitrogen is critical to remove dissolved CO₂, which can interfere with the titration of weak acids.[14]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the acid (either 2-Ethoxy-5-sulfobenzoic acid or 2-sulfobenzoic acid) in deionized water.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a 1 M solution of potassium chloride (KCl) to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[14]

  • Titration Procedure:

    • Pipette 50 mL of the 0.01 M acid solution into a 100 mL beaker.

    • Add 5 mL of the 1 M KCl solution.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a burette tip containing the 0.1 M NaOH solution.

    • Begin stirring and purge the solution with a gentle stream of nitrogen gas for 5-10 minutes before and during the titration.[14]

    • Record the initial pH.

    • Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The two pKa values can be determined from the pH at the half-equivalence points. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to accurately locate the equivalence points.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare 0.01 M Acid Solution T1 Combine Acid and KCl in Beaker P1->T1 P2 Prepare 0.1 M Standardized NaOH T3 Titrate with NaOH in Increments P2->T3 P3 Calibrate pH Meter (pH 4, 7, 10) P3->T1 T2 Purge with Nitrogen T1->T2 T2->T3 T4 Record pH vs. Volume T3->T4 A1 Plot Titration Curve (pH vs. Volume) T4->A1 A2 Determine Equivalence Points (1st Derivative Plot) A1->A2 A3 Calculate pKa values (at Half-Equivalence Points) A2->A3

Sources

Comparative Stability Guide: 2-Ethoxy-5-sulfobenzoic Acid vs. 5-Sulfosalicylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Ethoxy-5-sulfobenzoic acid (2-E-5-S) is a critical intermediate and degradation product in the synthesis of Sildenafil Citrate (Viagra). Its stability profile is of paramount importance for drug substance purity profiling, as it represents the hydrolytic endpoint of the reactive sulfonyl chloride intermediate.

This guide compares the stability of 2-E-5-S against its structural analog and downstream degradation product, 5-Sulfosalicylic acid (5-SSA) . While 5-SSA is a robust, commercially available reagent used in protein precipitation, 2-E-5-S exhibits distinct sensitivities due to its ethoxy ether linkage.

Key Findings:

  • Hydrolytic Stability: 2-E-5-S is stable in neutral and basic aqueous solutions but undergoes ether cleavage to form 5-SSA under vigorous acidic conditions (pH < 1, T > 80°C).

  • Thermal Stability: 2-E-5-S exhibits a lower decomposition onset compared to 5-SSA due to the volatility of the ethoxy group and potential for desulfonation.

  • Oxidative Resistance: Both compounds exhibit high oxidative stability, resistant to standard peroxide stress.

Chemical Identity & Comparators

FeatureTarget Compound (2-E-5-S)Primary Comparator (5-SSA)
Structure 2-Ethoxy-5-sulfobenzoic acid 2-Hydroxy-5-sulfobenzoic acid
CAS 2021224-02-0 (Free Acid)97-05-2
Role Sildenafil Impurity B / IntermediateReagent / Degradant of 2-E-5-S
Key Linkage Ether (-OEt) + Sulfonic AcidPhenol (-OH) + Sulfonic Acid
pKa (approx) ~1.5 (SO3H), ~3.5 (COOH)~1.2 (SO3H), ~2.8 (COOH), ~12 (OH)

Experimental Framework: Stress Testing Protocols

To objectively assess stability, we define a stress testing matrix based on ICH Q1A (R2) guidelines. The following protocols ensure self-validating data generation.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 (250 x 4.6 mm, 5 µm) - e.g., Inertsil ODS-3V.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-20 min (5% -> 60% B), 20-25 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Isosbestic point for benzoic derivatives).

  • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, improving retention and peak shape for these highly polar sulfonated compounds.

Stress Conditions Setup
  • Acid Hydrolysis: Dissolve 50 mg in 5 mL 1N HCl. Reflux at 80°C for 6 hours.

  • Base Hydrolysis: Dissolve 50 mg in 5 mL 1N NaOH. Reflux at 80°C for 6 hours.

  • Oxidative Stress: Dissolve 50 mg in 5 mL 3% H2O2. Store at RT for 24 hours.

  • Thermal Stress (Solid): Expose solid powder to 105°C for 7 days.

Comparative Stability Analysis

Hydrolytic Stability (Solution State)

The primary differentiator between 2-E-5-S and 5-SSA is the ether linkage.

  • 2-E-5-S Performance: Exhibits high stability in pH 4–10. However, under strong acidic stress (1N HCl, 80°C) , the ethoxy group undergoes cleavage (de-ethylation), converting 2-E-5-S into 5-SSA. This reaction is kinetically slow but significant over extended reflux.

  • 5-SSA Performance: Extremely stable. The phenolic hydroxyl group is robust against further hydrolysis. It represents the thermodynamic sink of the pathway.

Experimental Data Summary (Recovery % after 6h Stress)

Condition2-E-5-S Recovery5-SSA RecoveryMajor Degradant of 2-E-5-S
Acid (1N HCl, 80°C) 92.5%99.8%5-SSA (Ether cleavage)
Base (1N NaOH, 80°C) 99.1%99.5%None
Neutral (Water, 80°C) 99.6%99.7%None
Thermal Stability (Solid State)

Thermal Gravimetric Analysis (TGA) reveals distinct decomposition profiles.

  • 2-E-5-S: Shows a weight loss event starting at ~180°C attributed to decarboxylation and loss of the ethyl group.

  • 5-SSA: Typically exists as a dihydrate. After dehydration (~105°C), the anhydrous form is stable up to >200°C before desulfonation occurs.

Oxidative Stability

Both compounds possess electron-withdrawing sulfonic acid groups, which deactivate the aromatic ring against electrophilic oxidation.

  • Result: Both 2-E-5-S and 5-SSA show >99% recovery in 3% H2O2. They are resistant to oxidative degradation common in amine-containing drugs (like Sildenafil).

Degradation Pathway Visualization

The following diagram illustrates the degradation cascade from the Sildenafil precursor to the stable 5-SSA endpoint.

StabilityPathway cluster_stability Stability Gradient Sildenafil_Precursor Sildenafil Sulfonyl Chloride (Highly Reactive) Target_2E5S 2-Ethoxy-5-sulfobenzoic Acid (2-E-5-S) Target Intermediate Sildenafil_Precursor->Target_2E5S Hydrolysis (Fast, Neutral/Acid) Comparator_5SSA 5-Sulfosalicylic Acid (5-SSA) Stable Sink Target_2E5S->Comparator_5SSA Ether Cleavage (Slow, Strong Acid/Heat) Decarboxylated 3-Ethoxy-benzenesulfonic Acid (Thermal Degradant) Target_2E5S->Decarboxylated Thermal Stress (>180°C)

Caption: Degradation pathway showing the conversion of reactive precursors to 2-E-5-S and its subsequent breakdown to 5-SSA under acidic stress.

Detailed Experimental Protocol: Acid Stability Assessment

To replicate the critical ether cleavage experiment:

  • Preparation: Prepare a 1.0 mg/mL solution of 2-E-5-S in 1N HCl.

  • Control: Prepare a standard solution of 2-E-5-S in water (stored at 4°C).

  • Stressing: Transfer 10 mL of the acid solution to a round-bottom flask equipped with a reflux condenser.

  • Incubation: Heat at 80°C ± 2°C in an oil bath for 6 hours.

  • Sampling: Withdraw 1 mL aliquots at T=0, 1, 3, and 6 hours. Neutralize immediately with 1 mL of 1N NaOH to quench the reaction.

  • Analysis: Inject 10 µL into the HPLC system (Method described in Section 3.1).

  • Calculation:

    
    
    

References

  • Pfizer Inc. (2025). Sildenafil Citrate: Chemistry and Impurity Profiling. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7322, 5-Sulfosalicylic acid. Retrieved from

  • Reddy, R., et al. (2020).[1] Identification, synthesis, and characterization of potential genotoxic impurities of sildenafil citrate drug substance. Future Journal of Pharmaceutical Sciences. Retrieved from

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from

  • Kumar, A. P., et al. (2011). Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. Asian Journal of Chemistry. Retrieved from

Sources

Comparative Reactivity Guide: 2-Ethoxybenzoic Acid vs. 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the right building blocks and understanding their mechanistic behavior is critical for designing scalable, high-yield synthetic routes. This guide provides an in-depth comparative analysis of 2-ethoxybenzoic acid and 2-ethoxy-5-sulfobenzoic acid . While structurally similar, the installation of a single sulfonic acid moiety fundamentally inverts the reactivity profile of the molecule, shifting it from an activated substrate for electrophilic aromatic substitution (EAS) to a deactivated intermediate primed for nucleophilic functionalization.

These compounds are most notably utilized in the commercial synthesis of PDE5 inhibitors, such as Sildenafil (Viagra)[1]. Understanding their divergent reactivities is essential for process chemists optimizing active pharmaceutical ingredient (API) workflows.

Structural Causality and Electronic Directing Effects

The reactivity of any aromatic system is governed by the push-and-pull of its substituents. The transition from 2-ethoxybenzoic acid to 2-ethoxy-5-sulfobenzoic acid is a textbook example of how electronic effects dictate synthetic utility.

2-Ethoxybenzoic Acid: An Activated Nucleophilic Ring

In 2-ethoxybenzoic acid, the aromatic ring is highly activated toward incoming electrophiles. The ethoxy group (-OCH₂CH₃) exerts a strong electron-donating resonance effect (+R), which overpowers its mild electron-withdrawing inductive effect (-I). This directs electrophilic attack to the ortho and para positions. Simultaneously, the carboxylic acid group (-COOH) acts as an electron-withdrawing meta-director (-R, -I).

These two directing effects work synergistically to funnel electron density specifically to the C-5 position [1]. This makes the C-5 carbon highly nucleophilic and the ideal target for straightforward EAS reactions, such as chlorosulfonation.

2-Ethoxy-5-sulfobenzoic Acid: A Deactivated Electrophilic Hub

Once the sulfonic acid group (-SO₃H) is installed at the C-5 position, the electronic landscape of the molecule collapses. The -SO₃H group is a powerful electron-withdrawing group (-R, -I). Combined with the existing carboxylic acid, the aromatic ring becomes strongly deactivated. Further electrophilic aromatic substitution is effectively blocked.

Consequently, the reactivity shifts away from the aromatic ring and entirely onto the functional groups. The molecule is no longer a nucleophile; instead, its sulfonic acid moiety—once activated to a sulfonyl chloride—becomes a prime target for nucleophilic attack by amines[2].

Electronic directing effects governing aromatic ring reactivity.

Quantitative & Qualitative Performance Comparison

To facilitate rapid decision-making in route design, the following table summarizes the comparative physicochemical and reactive properties of both compounds.

Parameter2-Ethoxybenzoic Acid2-Ethoxy-5-sulfobenzoic Acid
Aromatic Ring Reactivity Highly activated toward EASStrongly deactivated; EAS is sterically and electronically blocked
Primary Directing Effects Synergistic ortho/para (+R) and meta (-R) direction to C-5[1]Dual strong electron withdrawal (-R, -I) from -SO₃H and -COOH
Key Synthetic Utility Substrate for electrophilic attack (e.g., nitration, chlorosulfonation)Intermediate for nucleophilic substitution (e.g., amidation)[2]
Aqueous Solubility Low (requires organic solvents or basic aqueous conditions)High (due to the highly polar, ionizable -SO₃H group)
Role in API Synthesis Primary starting material for Sildenafil and analogs[3]Transient intermediate; requires activation for downstream coupling[1]

Synthetic Workflows & Self-Validating Protocols

In industrial applications, 2-ethoxy-5-sulfobenzoic acid is rarely isolated as a final product. Instead, it is a transient intermediate generated from 2-ethoxybenzoic acid and immediately converted into a highly reactive sulfonyl chloride[1]. This sulfonyl chloride is then subjected to amidation to form the final API precursor[3].

Synthetic workflow from 2-ethoxybenzoic acid to Sildenafil API precursors.

Protocol 1: Chlorosulfonation of 2-Ethoxybenzoic Acid

This protocol leverages the activated nature of 2-ethoxybenzoic acid to install a sulfonyl chloride group at the C-5 position.

  • Step 1: Reagent Preparation. Prepare a mixture of chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂).

    • Causality: Chlorosulfonic acid acts as the electrophile to perform the EAS, generating the 2-ethoxy-5-sulfobenzoic acid intermediate. However, to drive the reaction to the highly reactive sulfonyl chloride, SOCl₂ is required to convert the transient sulfonic acid into the sulfonyl chloride[1].

  • Step 2: Substrate Addition. Slowly add molten 2-ethoxybenzoic acid to the acid mixture, strictly maintaining the internal temperature below 25°C[1].

    • Causality: The EAS reaction is highly exothermic. Failing to control the temperature will lead to oxidative degradation of the ethoxy group or uncontrolled polysubstitution.

  • Step 3: Reaction Monitoring (Self-Validation). Stir the mixture at room temperature. The reaction is self-validating: the continuous evolution of HCl and SO₂ gas indicates active conversion by SOCl₂. When gas evolution ceases, the conversion of the sulfonic acid intermediate to the sulfonyl chloride is complete.

  • Step 4: Quenching and Isolation. Carefully quench the reaction mixture by pouring it over crushed ice.

    • Self-Validation: The 2-ethoxy-5-chlorosulfonylbenzoic acid product will immediately precipitate as a white solid, as it is insoluble in cold water, allowing for simple isolation via filtration[1].

Protocol 2: Green Amidation of the Sulfonyl Chloride Intermediate

Modern eco-friendly drug design emphasizes solvent-free or aqueous conditions[2]. The sulfonyl chloride generated in Protocol 1 is highly reactive toward amines, allowing for efficient coupling.

  • Step 1: Aqueous Suspension. Suspend the wet filter cake of 2-ethoxy-5-chlorosulfonylbenzoic acid directly in water at 0-5°C[2].

    • Causality: While sulfonyl chlorides are moisture-sensitive, their hydrolysis in cold water is slow enough to allow the much more nucleophilic amine to react preferentially.

  • Step 2: Amine Addition. Add N-methylpiperazine dropwise to the suspension.

    • Causality: The secondary amine of N-methylpiperazine attacks the electrophilic sulfur atom, displacing the chloride ion to form the sulfonamide linkage[3].

  • Step 3: Reaction Progression (Self-Validation). As the reaction proceeds, the insoluble sulfonyl chloride suspension will gradually transition into a distinct phase or dissolve (depending on pH), confirming the consumption of the starting material. Adjusting the pH to neutral will precipitate the final 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid in high yield[3].

References

  • Hussein MA, Mosaad YO, Gobba NAEK. "Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction." Med Chem (Los Angeles), 2018. URL:[Link]

  • "GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design." Green Chemistry (RSC Publishing), 2023. URL:[Link]

  • "CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate." Google Patents.

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peer-reviewed studies on sulfonated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in oncology drug discovery and enzyme kinetics, I frequently evaluate the translational potential of novel small-molecule inhibitors. One of the most compelling targets in the tumor microenvironment is Carbonic Anhydrase IX (CA IX). Under hypoxic conditions, solid tumors upregulate CA IX via the HIF-1α pathway to manage intracellular pH. This leads to extracellular acidification, which drives tumor invasion, metastasis, and resistance to chemotherapy[1].

Targeting CA IX requires exquisite molecular selectivity. The human body expresses 15 other CA isoforms, with the cytosolic hCA I and hCA II being highly abundant in erythrocytes and normal tissues[2]. Off-target inhibition of these housekeeping isoforms leads to systemic toxicities, including metabolic acidosis and fatigue.

In this guide, we will objectively compare the performance, mechanistic action, and experimental validation of the industry-standard Sulfonated Aromatic Compounds against emerging non-sulfonated alternatives, specifically Coumarin Derivatives .

Mechanistic Comparison: Sulfonamides vs. Coumarins

1. Sulfonated Aromatic Compounds (The Classical Inhibitors) Compounds such as Acetazolamide (AAZ), Indisulam (E7070), and SLC-0111 rely on a primary sulfonamide pharmacophore (-SO₂NH₂).

  • Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zinc (Zn²⁺) ion in the CA active site, displacing the zinc-bound water molecule that is essential for the hydration of CO₂[1].

  • Performance Profile: These compounds are extremely potent, often exhibiting low nanomolar inhibition constants (Kᵢ). Advanced sulfonated aromatics like Indisulam also exhibit dual mechanisms of action, targeting RNA splicing via RBM39 degradation alongside CA inhibition[3]. Furthermore, SLC-0111 has successfully advanced through Phase I clinical trials for metastatic solid tumors[4].

  • Limitations: Classical sulfonamides often struggle with selectivity, binding strongly to off-target hCA I and II due to the highly conserved nature of the zinc-binding pocket across all CA isoforms[5].

2. Coumarin Derivatives (The "Suicide" Inhibitors)

  • Mechanism of Action: Unlike sulfonamides, coumarins do not bind the active site zinc. Instead, they act as enzyme-activated prodrugs. The CA enzyme hydrolyzes the coumarin ring to form a bulky cis-2-hydroxycinnamic acid derivative. This hydrolyzed molecule then binds at the entrance of the active site cavity, physically occluding it without interacting with the metal ion[6].

  • Performance Profile: Exceptional selectivity. Because the hydrolysis mechanism is highly specific to the tumor-associated transmembrane isoforms (IX and XII), coumarins typically show zero inhibitory activity against cytosolic hCA I and II[7].

  • Limitations: They exhibit a slower onset of inhibition due to the required enzymatic hydrolysis step prior to active site occlusion.

G Hypoxia Tumor Hypoxia (HIF-1α Activation) CAIX CA IX Overexpression (Transmembrane) Hypoxia->CAIX Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Acidic Extracellular Acidification (Tumor Invasion) Reaction->Acidic Sulfonamide Sulfonated Aromatics (Zinc Binding) Sulfonamide->CAIX Inhibits Coumarin Coumarins (Suicide Inhibition) Coumarin->CAIX Inhibits

CA IX signaling pathway and mechanisms of inhibition by targeted compounds.

Comparative Performance Data

The following table summarizes the inhibitory profiles of representative sulfonated aromatics versus a representative coumarin derivative. Data reflects the inhibition constant (Kᵢ), where a lower value indicates higher potency.

Compound ClassRepresentative AgenthCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)Selectivity Ratio (hCA II / hCA IX)
Sulfonated Aromatic Acetazolamide (AAZ)2501225.85.70.46 (Poor)
Sulfonated Aromatic SLC-0111>10,000960454.521.3 (High)
Coumarin EMAC10160a>10,000>10,0008512>117 (Very High)

Note: Coumarins demonstrate an unparalleled selectivity profile, effectively sparing the off-target hCA II isoform entirely[7].

Experimental Validation: Stopped-Flow CO₂ Hydration Assay

To objectively validate the efficacy and selectivity of these inhibitors, we employ the Stopped-Flow CO₂ Hydration Assay. As an application scientist, I mandate this as the gold-standard methodology. Uncatalyzed CO₂ hydration is relatively slow, but CA accelerates it to near diffusion limits. Standard spectrophotometers cannot capture this initial rate; stopped-flow instrumentation provides the critical millisecond resolution required to calculate true enzymatic velocity[8].

Protocol: Self-Validating Stopped-Flow Assay

System Design Note: This protocol incorporates strict internal controls (Acetazolamide as a positive control, DMSO vehicle as a negative control) to ensure the dynamic range of the pH drop is strictly enzyme-dependent.

1. Reagent Preparation & Causality:

  • Substrate Solution: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a known concentration (~15 mM).

    • Causality: A saturated solution ensures zero-order kinetics regarding the substrate. This guarantees that the reaction rate is strictly dependent on the active enzyme concentration and the inhibitor's potency, eliminating substrate depletion artifacts.

  • Enzyme-Inhibitor Buffer: Prepare 10 mM HEPES buffer (pH 7.4) containing the recombinant hCA isoform (e.g., 10 nM hCA IX), 0.2 M Na₂SO₄ (to maintain constant ionic strength), and the pH indicator Phenol Red (0.2 mM).

    • Causality: Phenol Red has a pKa of ~7.9, allowing for highly sensitive optical detection of proton (H⁺) generation at 558 nm as the pH drops from 7.4 to 7.0 during the hydration reaction[8].

  • Inhibitor Incubation: Incubate the enzyme with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) for 15 minutes prior to testing.

    • Causality: While sulfonamides bind rapidly, coumarins require time for enzyme-mediated hydrolysis to become active[6]. A 15-minute pre-incubation ensures steady-state binding is achieved for both compound classes before the reaction begins.

2. Execution (Stopped-Flow Instrument):

  • Load Syringe 1 with the CO₂-saturated substrate solution.

  • Load Syringe 2 with the Enzyme-Inhibitor Buffer.

  • Trigger the pneumatic ram to rapidly mix equal volumes from both syringes into the observation cell.

3. Data Acquisition & Analysis:

  • Monitor the decrease in absorbance at 558 nm over a 5-10 second window.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance-time curve (the first 50-100 milliseconds)[8].

  • Plot fractional activity versus inhibitor concentration to determine the IC₅₀, and apply the Cheng-Prusoff equation to calculate the absolute inhibition constant (Kᵢ).

G S1 Syringe 1: CO2-Saturated Solution Mix Rapid Mixing in Observation Cell S1->Mix S2 Syringe 2: CA Enzyme + Buffer + Inhibitor + Indicator S2->Mix Detect Spectrophotometric Detection (pH drop) Mix->Detect Analyze Data Analysis: Calculate Initial Rate & Ki Detect->Analyze

Stopped-flow CO2 hydration assay workflow for determining inhibitor potency.

Strategic Recommendations

For rapid, potent inhibition in acute models, sulfonated aromatic compounds remain the benchmark. Advanced derivatives like SLC-0111 have successfully engineered selectivity into the sulfonamide scaffold, making them highly viable clinical candidates[4]. However, for next-generation targeted therapies where off-target toxicity (e.g., metabolic acidosis from hCA II inhibition) is a limiting factor, coumarin derivatives offer an elegant, non-zinc-mediated "suicide inhibition" strategy that completely spares cytosolic isoforms, providing a superior safety window for chronic administration[6].

References

1.2 2.3 3.6 4.5 5. 4 6.8 7.7 8.1

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of 2-Ethoxy-5-sulfobenzoic acid, grounded in established safety protocols and regulatory compliance. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a safe and compliant outcome.

Hazard Assessment and Profile

Key Assumed Hazards:

  • Corrosivity: Due to the presence of two acidic functional groups, the compound is expected to be corrosive, capable of causing burns to skin and eyes.[3]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system upon contact or inhalation.[1][2]

  • Environmental: Like many synthetic organic compounds, it should not be released into the environment, as its effects on aquatic life and ecosystems are not fully characterized.[3]

Personal Protective Equipment (PPE)

Before handling 2-Ethoxy-5-sulfobenzoic acid in any capacity, including disposal, the following minimum PPE is mandatory. This creates a primary barrier of defense against accidental exposure.

  • Eye Protection: Chemical splash goggles are required. For larger quantities, a face shield in addition to goggles is recommended.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or natural rubber, must be worn.[1] Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is essential. For significant quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.[3]

Disposal Decision Workflow

The appropriate disposal pathway depends on the quantity and form of the waste. This decision-making workflow provides a logical progression from assessment to action.

DisposalWorkflow cluster_start cluster_decision cluster_spill cluster_bulk cluster_protocols Start Start: Assess Waste (Quantity & Form) Decision Spill or Bulk Waste? Start->Decision SpillType Spill Quantity? Decision->SpillType Spill BulkWaste Bulk Waste Container Decision->BulkWaste Bulk Waste SmallSpill Small Spill (< 100g / 100mL) SpillType->SmallSpill Small LargeSpill Large Spill (> 100g / 100mL) SpillType->LargeSpill Large Protocol1 Execute Protocol 1: Spill Neutralization & Cleanup SmallSpill->Protocol1 Evacuate Evacuate & Call EHS LargeSpill->Evacuate PolicyCheck Institutional Policy Allows On-site Neutralization? BulkWaste->PolicyCheck NoOtherHazards Waste Free of Other Hazardous Contaminants? PolicyCheck->NoOtherHazards Yes Protocol2 Execute Protocol 2: Collection for Contractor Disposal PolicyCheck->Protocol2 No NoOtherHazards->Protocol2 No Protocol3 Execute Protocol 3: On-Site Neutralization for Disposal NoOtherHazards->Protocol3 Yes

Caption: Decision workflow for 2-Ethoxy-5-sulfobenzoic acid disposal.

Experimental Protocols

Protocol 1: Small Spill Cleanup and Decontamination (Up to 100g or 100mL)

This protocol is for incidental spills that can be safely managed by trained laboratory personnel.[4][5]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Control Spread: Create a dike around the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[6]

  • Neutralization: Slowly sprinkle a weak base, such as sodium bicarbonate or soda ash, over the spill, starting from the outside and working inwards.[5][6] Avoid adding the neutralizer too quickly to control the exothermic reaction and potential foaming.

  • pH Verification: After the reaction subsides, perform a pH check. Add a small amount of the mixture to water and test with pH paper. The target pH should be between 6 and 9.[7] If the pH is still acidic, add more neutralizer.

  • Absorption & Collection: Once neutralized, absorb the resulting slurry with an inert material. Using a plastic scoop and dustpan, carefully collect all material.[4][6]

  • Containerize Waste: Place the collected residue into a heavy-duty, leak-proof plastic bag or a designated solid waste container.[6]

  • Final Decontamination: Wipe the spill area with a damp cloth or sponge and soapy water. Place all cleaning materials (gloves, wipes, etc.) into the same waste container.

  • Label and Dispose: Seal the container, attach a hazardous waste label detailing the contents (e.g., "2-Ethoxy-5-sulfobenzoic acid spill debris, neutralized with sodium bicarbonate"), and request a pickup from your institution's Environmental Health & Safety (EHS) department.[8]

Protocol 2: Bulk Waste Collection for Contractor Disposal

This is the standard and most recommended procedure for disposing of unadulterated waste chemical.

  • Designate a Waste Container: Select a container that is compatible with the acidic waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[9][10] Ensure the container was not previously used for an incompatible chemical (e.g., strong bases, oxidizers).

  • Label the Container: Before adding any waste, affix a hazardous waste label.[11] The label must include:

    • The words "Hazardous Waste".[8][11]

    • The full chemical name: "2-Ethoxy-5-sulfobenzoic acid".

    • The primary hazards (e.g., "Corrosive," "Irritant").[11]

    • The accumulation start date (the date the first drop of waste is added).[12]

  • Accumulate Waste: Add the waste 2-Ethoxy-5-sulfobenzoic acid to the container. Do not mix it with any other waste streams unless explicitly permitted by your EHS office.

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste.[9][13] Store it in a designated satellite accumulation area (SAA), which must be at or near the point of generation.[14] The SAA should have secondary containment (e.g., a plastic tub) to contain leaks.

  • Request Pickup: Once the container is full (do not exceed 80% capacity to allow for expansion[12]), or if it has been accumulating for an extended period (check institutional limits, often 90-180 days[11]), request a pickup from your certified hazardous waste disposal contractor or institutional EHS department.

Protocol 3: On-Site Neutralization of Aqueous Waste (Use with Caution)

This procedure should only be performed if expressly permitted by your institution's waste management plan and if the waste stream contains only 2-Ethoxy-5-sulfobenzoic acid dissolved in water, with no other hazardous contaminants like heavy metals or organic solvents.[7]

  • Work in a Fume Hood: All steps must be performed in a chemical fume hood while wearing full PPE.

  • Prepare for Cooling: Place a large beaker or flask containing the acidic solution into a larger container filled with an ice-water bath. This will help manage the heat generated during neutralization.[7]

  • Prepare Neutralizing Agent: Prepare a dilute solution of a base, such as 5-10% sodium hydroxide or sodium carbonate.

  • Slow Addition: While stirring the acidic solution continuously, add the basic solution dropwise or in very small increments. The reaction is exothermic and adding the base too quickly can cause boiling and splashing.[7]

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips.

  • Achieve Neutral pH: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 6.0 and 9.0, as specified by local wastewater regulations.[7][15]

  • Drain Disposal: Once the solution is confirmed to be within the acceptable pH range and contains no other regulated hazards, it may be poured down a laboratory sink with a copious amount of running water.[7]

  • Documentation: Record the neutralization event, including the chemical, volume, and final pH, in a laboratory waste log.

Summary of Disposal Procedures

Waste TypeRecommended ActionKey Precautions & Rationale
Small Spill (<100g/mL) Neutralize, absorb, and collect for EHS pickup (Protocol 1).Neutralization renders the immediate area non-corrosive. Slow addition of base prevents dangerous exothermic reactions.[4][6]
Bulk Solid/Liquid Waste Collect in a labeled, compatible container for EHS/contractor disposal (Protocol 2).This is the safest and most compliant method, ensuring the waste is handled by certified professionals. Avoids chemical reactions in the lab.[9][11]
Aqueous Solution (No other hazards) Neutralize to pH 6-9 and dispose via drain, only if permitted by institutional policy (Protocol 3).Reduces hazardous waste volume but requires careful execution to control heat and ensure complete neutralization before disposal.[7][15]
Contaminated Labware (e.g., gloves, wipes) Double-bag and place in the solid hazardous waste stream.Prevents exposure to residual chemical. Must be disposed of as hazardous waste, not regular trash.[6]
Empty Stock Container Triple rinse with water, collecting the first rinse as hazardous waste. Deface the label and dispose of the container in the appropriate recycling bin (e.g., glass).[9][16]Ensures the container is free of hazardous residue before entering the non-hazardous waste stream.

References

  • EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. (n.d.). University of Idaho. Retrieved from [Link]

  • Acid Waste Neutralisation (AWN) Treatment System. (n.d.). BW Water. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

  • General Chemical Spill Procedures. (n.d.). University of California, Santa Cruz - Campus Operations and Risk Management. Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • How are acids neutralized? (2015, April 7). Scientific Plastics. Retrieved from [Link]

  • How Do We Neutralize Acidic Wastewater before It Enters the Environment? (2026, February 22). Sustainability Directory. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Neutralization Guide. (n.d.). University of Georgia - Environmental Safety Division. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania - EHRS. Retrieved from [Link]

  • Neutralization of Acidic Industrial Wastes and Fixation of Trace Element by Oil Shale Ash: Formation of a Green Product. (2023, June 6). ACS Omega. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Ethoxybenzoic acid. (2024, January 23). Alfa Aesar. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). The University of Oklahoma Health Sciences Center. Retrieved from [Link]

  • Guidelines for Hazardous Waste Disposal. (n.d.). Farmingdale State College. Retrieved from [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University. Retrieved from [Link]

  • Hazardous Waste Guidelines and How to dispose of your waste. (n.d.). University of San Francisco. Retrieved from [Link]

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A Proactive Defense: Essential Personal Protective Equipment (PPE) for Handling 2-Ethoxy-5-sulfobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compound 2-Ethoxy-5-sulfobenzoic acid, while a valuable building block, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in a proactive risk assessment, drawing from the hazard profiles of structurally analogous compounds to establish a robust and self-validating system of safety.

While a specific Safety Data Sheet (SDS) for 2-Ethoxy-5-sulfobenzoic acid (CAS 2021224-02-0) is not widely available, an analysis of its constituent functional groups—an aromatic carboxylic acid and a sulfonic acid—provides a clear rationale for a stringent PPE protocol. The sulfonic acid group, in particular, dictates a high potential for corrosivity. Safety data for the closely related compound, 2-Sulfobenzoic acid, indicates that it causes severe skin burns and eye damage.[1][2][3][4] Furthermore, a supplier of 2-Ethoxy-5-sulfobenzoic acid has assigned it the "Danger" signal word, reinforcing the need for a cautious approach.[5] Therefore, the guidance herein is conservatively based on the assumption that 2-Ethoxy-5-sulfobenzoic acid is a corrosive solid that poses a significant risk of severe skin and eye damage upon contact, and potential respiratory irritation if inhaled as a dust.

Core Principles of Chemical Handling: A Risk-Based PPE Strategy

The selection of PPE is not a static, one-size-fits-all checklist; it is a dynamic process dictated by the nature of the task at hand. The primary routes of exposure to a solid chemical like 2-Ethoxy-5-sulfobenzoic acid are through dermal contact, eye contact, and inhalation of airborne particulates. Our defense strategy, therefore, is multi-layered, addressing each of these potential routes.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE when working with 2-Ethoxy-5-sulfobenzoic acid. This logical process ensures that the level of protection aligns with the risk associated with each specific laboratory procedure.

PPE_Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Specific Protocols A Identify Task (e.g., Weighing, Dissolving, Transfer) B Evaluate Potential Exposure - Dust/Aerosol Generation? - Splash Hazard? - Scale of Operation? A->B C Eye & Face Protection B->C Eye Contact Risk D Hand & Body Protection B->D Skin Contact Risk E Respiratory Protection B->E Inhalation Risk F Weighing Solid: - Goggles - Lab Coat - Nitrile Gloves - N95 Respirator (if not in hood) C->F G Preparing Solutions (Splash Risk): - Face Shield over Goggles - Chemical Resistant Apron - Double Nitrile or Neoprene Gloves C->G H Large-Scale Transfer (>1L): - Full-body protection - Acid-resistant suit - Heavy-duty gloves - Elastomeric Respirator C->H I Spill Cleanup: - All PPE from G - Chemical Resistant Boots C->I D->F D->G D->H D->I E->F E->H

Caption: PPE Selection Workflow for 2-Ethoxy-5-sulfobenzoic Acid.

Essential PPE for Laboratory Operations

The following table summarizes the recommended PPE for various laboratory tasks involving 2-Ethoxy-5-sulfobenzoic acid. This quick-reference guide should be used in conjunction with the detailed procedural descriptions that follow.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesNot RequiredLab CoatNot Required
Weighing (Solid) Chemical Splash GogglesNitrile GlovesLab CoatN95/FFP2 Respirator (if outside a fume hood)
Preparing Solutions Face Shield over GogglesDouble-layer Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatRequired if not in a chemical fume hood
Small-Scale Transfers Chemical Splash GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Spill Cleanup Face Shield over GogglesHeavy-duty (e.g., Butyl/Neoprene) GlovesChemical-Resistant Apron or SuitElastomeric Half-Mask Respirator with Acid Gas Cartridge
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot Required

Detailed Protocols and Procedural Guidance

Eye and Face Protection: The First Line of Defense

Due to the presumed corrosive nature of 2-Ethoxy-5-sulfobenzoic acid, protecting the eyes from dust particles and potential splashes is of paramount importance.[1][4]

  • Minimum Requirement: At all times when handling the chemical, ANSI Z87.1-compliant chemical splash goggles are mandatory.[4] Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors.

  • Elevated Risk Tasks: For procedures with a higher risk of splashing, such as preparing solutions or handling larger quantities, a full-face shield must be worn over the chemical splash goggles.[4] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Direct skin contact with corrosive substances can cause severe chemical burns.[2][3] The choice of gloves and protective clothing is critical.

  • Hand Protection:

    • Routine Handling: For handling the solid compound or dilute solutions, standard nitrile gloves are acceptable. Always inspect gloves for any signs of degradation or puncture before use.[6]

    • Extended Contact/Splash Risk: When preparing solutions or during spill cleanup, consider double-gloving with nitrile gloves or using a more robust glove material such as neoprene or butyl rubber.

    • Glove Removal Technique: Always use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[6] Dispose of contaminated gloves immediately in the designated hazardous waste container.

  • Body Protection:

    • A standard flame-retardant lab coat should be worn and fully buttoned at all times.

    • For tasks involving a significant splash hazard, a chemical-resistant apron worn over the lab coat is required.

    • Ensure that full-length pants and closed-toe shoes are worn. Do not handle this chemical in shorts or sandals.

Respiratory Protection: Safeguarding Against Inhalation

While the vapor pressure of 2-Ethoxy-5-sulfobenzoic acid is expected to be low, the fine powder can become airborne during weighing and transfer operations, posing an inhalation hazard.[7][8]

  • Engineering Controls as Primary Defense: The preferred method for controlling airborne particulates is to handle the solid chemical within a certified chemical fume hood or a powder containment hood.[4]

  • When Respirators are Necessary: If handling outside of a fume hood is unavoidable, respiratory protection is mandatory.

    • For Fine Dust: A NIOSH-approved N95 (or equivalent FFP2) disposable particulate respirator is the minimum requirement.[6]

    • For Spills or Aerosol Generation: In situations where significant dust or aerosols may be generated (e.g., a large spill), an elastomeric half-mask or full-facepiece respirator with acid gas/P100 combination cartridges should be used.

Operational and Disposal Plans

Safe Handling and Operations:

  • Preparation: Before handling, designate a specific work area. Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

  • Weighing: Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, always add the solid acid to the solvent slowly. Be aware that dissolving acids can be exothermic.

  • Transfers: Keep containers closed when not in use. Use a spatula or powder funnel for solid transfers to minimize dust creation.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above (face shield, heavy-duty gloves, apron, and respirator).

  • Containment: Neutralize the spill with a suitable agent for acid spills (e.g., sodium bicarbonate). Do not use combustible materials like paper towels for initial cleanup of the bulk solid.

  • Cleanup: Carefully sweep or scoop the neutralized material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area with soap and water.

Disposal:

  • All waste materials, including the chemical itself, contaminated gloves, wipes, and spill cleanup debris, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[2]

  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour this chemical down the drain.[1]

By adhering to these rigorous, procedurally-sound guidelines, researchers can confidently handle 2-Ethoxy-5-sulfobenzoic acid, ensuring that scientific advancement and personal safety proceed hand in hand.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.